molecular formula C26H28N4O2 B2746130 N3-L-Lys(Mtt)-OH

N3-L-Lys(Mtt)-OH

Cat. No.: B2746130
M. Wt: 428.5 g/mol
InChI Key: KBXSFBJXJSKJBY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-L-Lys(Mtt)-OH is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXSFBJXJSKJBY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Lys(Mtt)-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative crucial for advanced bio-conjugation techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical Structure and Properties

This compound, with the systematic IUPAC name (S)-2-Azido-6-[(4-methyltrityl)amino]hexanoic acid, is a derivative of the amino acid L-lysine. Its structure is characterized by two key modifications: an azido (B1232118) (-N3) group at the alpha-amino position and a monomethoxytrityl (Mtt) protecting group on the epsilon-amino group of the lysine (B10760008) side chain. This arrangement makes it a valuable building block in peptide synthesis and bioconjugation, particularly in the field of "click chemistry".[1][2]

The Mtt group is a highly acid-labile protecting group, which allows for its selective removal under very mild acidic conditions. This orthogonality is critical in complex synthetic strategies where other acid-sensitive protecting groups (like Boc or tBu) need to remain intact.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compoundFmoc-L-Lys(Mtt)-OH (Related Compound)
CAS Number 1333231-26-7167393-62-6
Molecular Formula C26H28N4O2C41H40N2O4
Molecular Weight 428.53 g/mol 624.77 g/mol
Appearance -White to off-white powder
Solubility -Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone
Melting Point -140 °C (dec.)
Optical Rotation --11°± 2° (C=1, DMF)

Note: Experimental data for this compound is limited in publicly available literature. The data for Fmoc-L-Lys(Mtt)-OH is provided for comparative context due to its structural similarity, particularly regarding the Mtt protecting group.

Experimental Protocols

Synthesis of Nε-Mtt Protected Lysine (General Approach)

A plausible synthetic route would start with the protection of the α-amino group of L-lysine, followed by the introduction of the Mtt group at the ε-amino position. Subsequently, the α-amino protecting group would be removed and replaced with an azido group.

A general two-step preparation for a related compound, Fmoc-Lys(Mtt)-OH, from lysine has been reported with an overall yield of 42%.[3]

Selective Deprotection of the Mtt Group

The key utility of the Mtt group lies in its selective removal under mild acidic conditions. This allows for site-specific modification of the lysine side chain while the peptide remains attached to a solid support.

Experimental Conditions for Mtt Deprotection (from Fmoc-Lys(Mtt)-OH studies):

  • Reagent: 1% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Procedure: The peptide-resin is treated with the 1% TFA/DCM solution. The reaction progress can be monitored, and repeated treatments may be necessary for complete removal. The resin is then washed thoroughly to remove the cleaved Mtt cation.[4]

  • Alternative Reagent: A mixture of acetic acid/trifluoroethanol/dichloromethane (1:2:7) can also be used.[3]

Application in Click Chemistry

This compound is primarily used as a reagent in click chemistry.[1] The azido group at the N-terminus allows for its conjugation to molecules containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly efficient and specific, enabling the formation of a stable triazole linkage.

General Workflow for Click Chemistry Application:

G cluster_0 Peptide Synthesis cluster_1 Selective Deprotection cluster_2 Conjugation cluster_3 Final Product Incorporate this compound Incorporate this compound Remove Mtt group Remove Mtt group Incorporate this compound->Remove Mtt group Mild Acid (e.g., 1% TFA) Click Chemistry (CuAAC) Click Chemistry (CuAAC) Remove Mtt group->Click Chemistry (CuAAC) Modify side chain if needed Conjugated Peptide Conjugated Peptide Click Chemistry (CuAAC)->Conjugated Peptide Add Alkyne-containing molecule + Cu(I)

Caption: General workflow for utilizing this compound in peptide modification.

Visualization of Chemical Structure

The chemical structure of this compound is depicted below, highlighting the key functional groups.

Caption: Chemical structure of this compound.

References

N3-L-Lys(Mtt)-OH: A Comprehensive Technical Guide for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, drug development, and biotechnology. This document details its chemical and physical properties, experimental protocols for its use, and its role in sophisticated bioconjugation strategies.

Core Properties of this compound

This compound is a lysine (B10760008) derivative strategically designed for orthogonal peptide modification. It features an azide (B81097) (N3) group at the alpha-amino position, serving as a versatile handle for "click chemistry," and a highly acid-labile 4-methyltrityl (Mtt) group protecting the epsilon-amino group of the lysine side chain. This unique combination allows for the precise, site-specific introduction of modifications into a peptide sequence.

Physicochemical Data

Quantitative data for this compound and the closely related and commonly used Fmoc-L-Lys(Mtt)-OH are summarized below for reference.

PropertyValueSource
CAS Number 1333231-26-7[1][2]
Molecular Formula C26H28N4O2[2]
Molecular Weight 428.53 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 110 - 155 °C[3]
Storage Temperature Room temperature or 2-8°C[3][4]

Strategic Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for creating complex and functionalized peptides. The azide group enables highly specific and efficient conjugation to a wide array of molecules, including fluorescent probes, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, through click chemistry reactions.[4]

The Mtt protecting group is a key feature, allowing for the selective deprotection of the lysine side-chain amine under very mild acidic conditions. This orthogonality is critical in solid-phase peptide synthesis (SPPS), as it leaves other acid-labile protecting groups (such as Boc and tBu) and the resin linkage intact. This enables the synthesis of branched or cyclic peptides and the site-specific attachment of various functionalities.[5]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.

Incorporation of this compound via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or equivalent

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (2-3 times) and then DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3-4 equivalents relative to resin loading) with HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the completion of the reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, indicating free amines, the coupling step can be repeated.[6]

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles to add subsequent amino acids to the peptide chain.

spss_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin elongate Continue Chain Elongation ninhydrin->elongate Negative repeat_coupling Repeat Coupling ninhydrin->repeat_coupling Positive repeat_coupling->wash1 cuaac_workflow start Start with Azide-Peptide-Resin swell Swell Resin in DMF start->swell add_alkyne Add Alkyne-Molecule swell->add_alkyne add_catalyst Add Cu(I) Catalyst (e.g., CuI/DIPEA or CuSO4/Ascorbate/Ligand) add_alkyne->add_catalyst react React at RT (1-12 hours) add_catalyst->react wash Wash (DMF, DCM, MeOH) react->wash product Triazole-Conjugated Peptide-Resin wash->product spaac_workflow start Start with Azide-Peptide-Resin swell Swell Resin in DMF start->swell add_cyclooctyne Add Strained Cyclooctyne (e.g., DBCO, BCN) swell->add_cyclooctyne react React at RT (1-24 hours) add_cyclooctyne->react wash Wash (DMF, DCM) react->wash product Triazole-Conjugated Peptide-Resin wash->product

References

The Mtt Protecting Group in Lysine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to the successful construction of complex peptide architectures. The 4-Methyltrityl (Mtt) group stands out as a critical tool, particularly for the side-chain protection of lysine (B10760008). Its unique properties, primarily its hyper-sensitivity to mild acidic conditions, allow for selective deprotection, a feature that is indispensable for the synthesis of branched peptides, cyclic peptides, and for site-specific conjugations. This technical guide provides a comprehensive overview of the function, applications, and experimental considerations of the Mtt protecting group in lysine derivatives, with a focus on enabling advanced peptide design and development.

Introduction to the Mtt Protecting Group

The 4-Methyltrityl (Mtt) group is an acid-labile protecting group utilized for the side chains of several amino acids, including lysine, ornithine, histidine, asparagine, and glutamine.[1] It is a derivative of the trityl (Trt) group, with a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation formed during acid-mediated cleavage, making the Mtt group significantly more susceptible to acidolysis than the parent Trt group.[1]

The primary advantage of the Mtt group lies in its "semi-permanent" nature. It is stable to the basic conditions required for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) intact.[1][2] This orthogonality is the cornerstone of its utility in modern peptide chemistry.

Core Function and Applications in Peptide Synthesis

The unique lability of the Mtt group makes it invaluable for the synthesis of complex and modified peptides.[1]

  • Orthogonal Protection Schemes: The ability to deprotect the Mtt group with dilute trifluoroacetic acid (TFA) (e.g., 1-5% in dichloromethane (B109758) (DCM)) without affecting tBu or Boc groups is its most significant feature.[1] This allows for a modular approach to peptide modification while the peptide remains anchored to the solid support.[1]

  • Synthesis of Branched and Cyclic Peptides: Mtt is extensively used to protect the side chain of lysine or ornithine.[1] Following selective deprotection of the Mtt group, the exposed ε-amine can serve as an attachment point to grow a second peptide chain, leading to the formation of branched peptides.[3] This strategy is also employed for the synthesis of side-chain to side-chain cyclic peptides.[4][5]

  • Site-Specific Conjugation: The selective deprotection of the Mtt group allows for the site-specific attachment of various molecules, such as fluorescent dyes, biotin, or other reporter molecules, to the lysine side chain.[1][6]

  • Multiple Antigenic Peptides (MAPs): The synthesis of branched peptides using Mtt-protected lysine is a key strategy in the construction of MAPs, which are valuable in immunology research and vaccine development.[3][4][5]

Chemical Properties and Cleavage Conditions

The Mtt group's lability is intermediate among the trityl-based protecting groups. The general order of acid lability is: Methoxytrityl (Mmt) > Mtt > Trityl (Trt).[1] Cleavage of the Mtt group is achieved under very mild acidic conditions. The progress of the deprotection can often be monitored by the appearance of an intense yellow color in the solution, which indicates the release of the Mtt cation.[1] To prevent side reactions, this liberated carbocation is typically quenched by a scavenger, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).[1][7]

Comparative Lability of Trityl-Based Protecting Groups
Protecting GroupRelative Acid Lability
Methoxytrityl (Mmt)Most Labile
4-Methyltrityl (Mtt) Intermediate
Trityl (Trt)Least Labile

Data compiled from references[1][8].

Common Cleavage Conditions for Mtt Group
Reagent CocktailConcentrationScavengerTypical Reaction Time
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1-5% (v/v)1-5% TIS or TES5-10 x 2 min washes
Acetic Acid/Trifluoroethanol/DCM1:2:7 (v/v/v)None specified30-60 min
Hexafluoroisopropanol (HFIP) in DCM30% (v/v)None specified3 x 5 min

Data compiled from references[1][4][5][7][9].

Experimental Protocols

Selective On-Resin Deprotection of Mtt from a Lysine Side Chain

This protocol describes a general procedure for the selective removal of the Mtt group from the side chain of a lysine residue on a resin-bound peptide.

Reagents:

  • Deprotection Solution: 1% (v/v) TFA, 5% (v/v) TIS in DCM

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.[1]

  • Solvent Exchange: Drain the DCM.

  • Mtt Deprotection:

    • Add the freshly prepared deprotection solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture on a shaker. An intense yellow color should develop in the solution, indicating the release of the Mtt cation.[1]

    • After 2 minutes, drain the solution.[10]

    • Repeat the treatment with the deprotection solution 5-10 times, collecting the filtrate.[10]

  • Washing:

    • Wash the resin thoroughly with DCM (3 times) to remove residual acid and scavengers.[1]

    • Wash the resin with the neutralization solution.[10]

    • Wash the resin with DMF (3 times) to prepare for the subsequent coupling step.[1][10]

  • Confirmation (Optional): A small sample of resin can be cleaved, and the peptide analyzed by HPLC and Mass Spectrometry to confirm the successful removal of the Mtt group.[1]

Diagrams

Mtt_Deprotection_Mechanism cluster_start Mtt-Protected Lysine Side Chain cluster_intermediate Intermediate cluster_products Products Lys_Mtt Lys(Mtt)-Resin reagents + Dilute TFA (e.g., 1% in DCM) + Scavenger (TIS) Protonated Protonated Intermediate reagents->Protonated Protonation Deprotected_Lys Deprotected Lys-Resin Protonated->Deprotected_Lys Cleavage Mtt_Cation Mtt Cation (Yellow) Protonated->Mtt_Cation Scavenged_Mtt Scavenged Mtt Mtt_Cation->Scavenged_Mtt Quenching

Caption: Mechanism of Mtt group deprotection from a lysine side chain.

Branched_Peptide_Synthesis_Workflow start Start with Fmoc-Lys(Mtt)-OH on resin elongate_main Elongate main peptide chain (Fmoc deprotection and coupling cycles) start->elongate_main deprotect_mtt Selective Mtt deprotection (e.g., 1% TFA in DCM) elongate_main->deprotect_mtt neutralize Neutralize ε-amino group deprotect_mtt->neutralize elongate_branch Elongate branch peptide chain (Fmoc deprotection and coupling cycles) neutralize->elongate_branch final_cleavage Final cleavage from resin and global deprotection elongate_branch->final_cleavage end Branched Peptide final_cleavage->end

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(Mtt)-OH.

Conclusion

The 4-Methyltrityl (Mtt) protecting group is a powerful and versatile tool in the arsenal (B13267) of the peptide chemist. Its unique acid lability, which allows for its selective removal in the presence of other acid-sensitive groups, provides a critical level of orthogonality in solid-phase peptide synthesis. This feature is paramount for the rational design and synthesis of complex peptides with branched or cyclic architectures and for the site-specific incorporation of labels and other modifications. A thorough understanding of its chemical properties and the appropriate experimental conditions for its use, as outlined in this guide, is essential for leveraging its full potential in research and drug development.

References

The Strategic Utility of α-Azido-Nε-(4-methyltrityl)-L-lysine in Advanced Polypeptide Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative integral to advanced peptide synthesis and bioconjugation. The unique orthogonal arrangement of a bio-reactive alpha-azide (N3) moiety and a highly acid-labile epsilon-amino (Nε) protecting group, the 4-methyltrityl (Mtt) group, enables precise, site-specific modifications of complex polypeptides. This document details the core functionalities of these groups, provides structured data on their chemical properties, and outlines detailed experimental protocols for their application in solid-phase peptide synthesis (SPPS), bioorthogonal "click" chemistry, and as a masked primary amine. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this versatile building block in the creation of sophisticated peptide-based therapeutics and research tools.

Introduction: The Principle of Orthogonal Protection and Biofunctionalization

Modern peptide chemistry relies heavily on the principle of orthogonal protection, a strategy that employs protecting groups for reactive functional groups that can be removed under distinct chemical conditions. This allows for the selective deprotection and subsequent modification of specific sites within a complex molecule without affecting other protected functionalities. This compound is an exemplary embodiment of this principle, offering two distinct handles for chemical manipulation:

  • The α-Azido (N3) Group: This moiety serves a dual purpose. Firstly, it acts as a "masked" form of the α-amino group, which is relatively unreactive during standard peptide coupling reactions but can be chemically reduced to the primary amine when desired.[1] Secondly, and more prominently, the azide (B81097) is a key participant in bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions allow for the covalent attachment of a wide array of molecules, such as fluorophores, imaging agents, or drug payloads, with high efficiency and specificity. The azide group is notably stable to the acidic conditions used for Mtt removal and the basic conditions for Fmoc deprotection.[3][4]

  • The Nε-4-methyltrityl (Mtt) Group: The Mtt group is a bulky and highly acid-labile protecting group for the side-chain amine of lysine (B10760008).[3][5] Its key advantage lies in its facile cleavage under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), which do not affect more robust acid-labile protecting groups like tert-butoxycarbonyl (Boc) or the peptide's linkage to the resin.[4][6] This selective deprotection of the lysine side-chain is instrumental in the synthesis of branched peptides, cyclic peptides, and for site-specific conjugation.

The strategic combination of these two functionalities in a single amino acid building block provides a powerful tool for creating complex and precisely functionalized polypeptides.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key quantitative data related to the chemical properties and reactivity of this compound and its constituent functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C26H28N4O2[1]
Molecular Weight 428.53 g/mol [1]
CAS Number 1333231-26-7[7]
Appearance White to off-white powderN/A
Solubility Soluble in DMF, DCM, ChloroformN/A

Table 2: Stability of the α-Azido Group in Peptide Synthesis

ConditionStabilityReference
Piperidine (20% in DMF) Stable[3][4]
Trifluoroacetic Acid (TFA) (1-95%) Stable[3][4]
Pd(0) (for Alloc removal) Stable[4]
HATU/DIPEA (Coupling) Stable, but may cause racemization[4]

Table 3: Conditions for Nε-Mtt Group Cleavage

Reagent CompositionTimeEfficacyReference
1% TFA in DCM5-10 x 2 minQuantitative[3]
1% TFA, 5% TIS in DCM5-10 x 2 minQuantitative[3]
Acetic acid/trifluoroethanol/DCM (1:2:7)1 hourQuantitative[5]
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5 minEffective[4]

Table 4: Comparative Kinetics of Azide-Alkyne Cycloaddition Reactions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)NotesReference
CuAAC Terminal Alkynes~10² - 10³Requires Cu(I) catalyst.[8]
SPAAC Cyclooctyne (OCT)~1.2 x 10⁻³Catalyst-free.[9]
SPAAC DIBO~3.38Catalyst-free, faster than OCT.[9]
SPAAC BCNHighCatalyst-free, readily accessible.[9]
SPAAC Fused Cyclopropyl Cyclooctyne0.07For 8-azidoadenosine (B559645) 5'-triphosphate.[10]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Synthesis of this compound (Generalized Protocol)

Step 1: Synthesis of H-Lys(Mtt)-OH

  • Suspend L-lysine hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM).

  • Add chlorotrimethylsilane (B32843) (1.5 eq) and reflux the mixture for approximately 30 minutes.

  • Cool the mixture to room temperature.

  • Add triethylamine (B128534) (4.5 eq) followed by 4-methyltrityl chloride (Mtt-Cl, 2.0 eq).

  • Stir the reaction mixture for 15 hours at room temperature.

  • Quench the reaction by adding water. Separate the organic phase, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain an oily residue.

  • Selectively remove the α-Mtt group by dissolving the oily residue in ice-cold 1% trifluoroacetic acid (TFA) in DCM. Stir the mixture for 30 minutes at 0°C, then for 1 hour at room temperature.

  • Neutralize the reaction with a suitable base (e.g., DIPEA) and purify the resulting H-Lys(Mtt)-OH by chromatography.

Step 2: α-Diazotransfer Reaction [6][9]

  • Dissolve H-Lys(Mtt)-OH (1.0 eq) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF).

  • Add a copper(II) sulfate solution as a catalyst.

  • Add a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride.

  • Maintain the pH of the reaction mixture between 9 and 10 by the addition of a suitable base (e.g., potassium carbonate).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield this compound.

On-Resin Selective Deprotection of the Mtt Group[3]
  • Swell the peptide-resin containing the Lys(Mtt) residue in DCM for 20-30 minutes in a solid-phase synthesis vessel.

  • Prepare a fresh deprotection cocktail of 1% TFA and 5% triisopropylsilane (B1312306) (TIS) in DCM.

  • Drain the DCM from the resin and add the deprotection cocktail.

  • Agitate the resin gently for 2 minutes. A bright yellow color in the solution indicates the cleavage of the Mtt cation.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a total of 5-10 cycles, until the drained solution remains colorless.

  • Wash the resin thoroughly with DCM (3x).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2x, 5 minutes each).

  • Wash the resin with DMF (3x) and proceed with the on-resin conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide[12][13]
  • Swell the azide-functionalized peptide-resin in a suitable solvent like DMF.

  • Prepare the alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne) at a concentration of 10-100 mM in DMF.

  • Prepare the catalyst solution:

    • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

    • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared).

    • A copper-ligand such as THPTA or TBTA stock solution (e.g., 50 mM in DMSO/water).

  • To the peptide-resin, add the alkyne solution (typically 5-10 equivalents relative to the peptide).

  • Add the copper-ligand solution (e.g., 1 equivalent).

  • Add the CuSO4 solution (e.g., 0.5 equivalents).

  • Initiate the reaction by adding the sodium ascorbate solution (e.g., 2-5 equivalents).

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM before proceeding with cleavage and purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Peptide[10]
  • Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water.

  • Dissolve the strained alkyne (e.g., a DBCO- or BCN-functionalized molecule) in a compatible solvent (e.g., DMSO) at a concentration that will result in a slight molar excess (1.1-1.5 equivalents) when added to the peptide solution.

  • Mix the peptide and strained alkyne solutions.

  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Upon completion, the conjugated peptide can be purified directly by RP-HPLC.

Reduction of the α-Azido Group to an α-Amino Group (Staudinger Reduction)[14][15]
  • Swell the peptide-resin containing the N-terminal α-azido acid in an appropriate solvent (e.g., THF or DMF).

  • Prepare a solution of a phosphine (B1218219) reducing agent, such as triphenylphosphine (B44618) or the water-soluble tris(2-carboxyethyl)phosphine (B1197953) (TCEP) (typically 10-20 equivalents), in the reaction solvent. For a Staudinger ligation, a phosphinothioester is used.

  • If using a traditional Staudinger reduction, ensure the presence of water in the reaction mixture to facilitate the hydrolysis of the intermediate aza-ylide.

  • Add the phosphine solution to the resin and agitate at room temperature. The reaction time can vary from a few minutes to several hours depending on the specific phosphine and substrate.[11]

  • Monitor the reaction for the disappearance of the azide (IR spectroscopy can be useful to track the azide stretch at ~2100 cm⁻¹) and the appearance of the free amine (e.g., by a Kaiser test on a small resin sample).

  • Once the reduction is complete, thoroughly wash the resin with the reaction solvent, followed by DCM, to remove the phosphine oxide byproduct and excess reagent. The peptide is now ready for the next coupling step.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships involving this compound.

cuaac_workflow start Azide-Peptide on Resin add_alkyne Add Alkyne-Molecule (5-10 eq) start->add_alkyne add_catalyst Add Cu(I) Catalyst (CuSO4/Ascorbate/Ligand) add_alkyne->add_catalyst react Incubate at RT (1-4 hours) add_catalyst->react wash Wash Resin react->wash cleave Cleave and Purify wash->cleave product Conjugated Peptide cleave->product azide_reduction_workflow start α-Azido-Peptide on Resin add_phosphine Add Phosphine Reagent (e.g., TCEP, 10 eq) in THF/H2O start->add_phosphine react Incubate at RT (Monitor by Kaiser Test) add_phosphine->react wash Wash Resin to Remove Phosphine Oxide react->wash next_step Proceed to Next Coupling Step wash->next_step

References

An In-Depth Technical Guide to N-Terminal Peptide Modification Using N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the synthesis of sophisticated biomolecules with enhanced therapeutic properties, novel functionalities, and advanced research applications. N-terminal modification, in particular, offers a unique handle for conjugation without interfering with the peptide's core sequence, which is often crucial for its biological activity. This guide provides a comprehensive technical overview of N3-L-Lys(Mtt)-OH, a specialized amino acid derivative designed for the strategic introduction of an azide (B81097) moiety at the N-terminus of a peptide.

The core utility of this compound lies in its orthogonal protection scheme. The α-amino group is functionalized with a reactive azide (N3), while the ε-amino group of the lysine (B10760008) side chain is protected by the highly acid-labile 4-methyltrityl (Mtt) group. This configuration allows for the selective deprotection of the Mtt group under mild acidic conditions, leaving other acid-sensitive protecting groups intact[1][2][3]. The introduced azide group serves as a versatile chemical handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction[4][5][6].

This guide will detail the synthesis and properties of this compound, provide step-by-step experimental protocols for its incorporation into peptides, the selective deprotection of the Mtt group, and subsequent on-resin click chemistry. Furthermore, it will present quantitative data in tabular format to aid in experimental design and discuss the application of this methodology in creating advanced peptide-based tools and therapeutics.

Chemical Properties and Synthesis of this compound

Chemical Properties
  • Chemical Name: Nα-azido-Nε-(4-methyltrityl)-L-lysine

  • Molecular Formula: C26H29N5O2

  • Molecular Weight: 459.55 g/mol

  • Appearance: Typically a white to off-white solid.

  • Key Features:

    • α-Azido Group: Provides a bioorthogonal handle for click chemistry[4].

    • ε-Mtt Protecting Group: A highly acid-labile protecting group that allows for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS)[1][2][7].

Synthesis of H-Lys(Mtt)-OH (Precursor)

Protocol for Synthesis of H-Lys(Mtt)-OH:

  • Silylation: Suspend L-lysine hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM). Add chlorotrimethylsilane (B32843) (1.5 eq) and reflux the mixture for approximately 30 minutes.

  • Mtt Group Introduction: Cool the mixture to room temperature. Add triethylamine (B128534) (4.5 eq) followed by 4-methyltrityl chloride (Mtt-Cl, 2.0 eq). Stir the reaction mixture for 15 hours at room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic phase, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain an oily residue.

  • Selective Deprotection: Dissolve the oily residue in ice-cold 1% trifluoroacetic acid (TFA) in DCM. Stir the mixture for 30 minutes at 0°C, then for 1 hour at room temperature. This step selectively removes any Mtt group that may have attached to the α-amino position.

  • Isolation: The resulting H-Lys(Mtt)-OH can then be purified by appropriate methods, such as crystallization or chromatography.

Conceptual Synthesis of this compound

Following the synthesis of H-Lys(Mtt)-OH, the introduction of the azide moiety at the α-amino group can be achieved through a diazo transfer reaction.

Conceptual Protocol:

  • Dissolve H-Lys(Mtt)-OH in a suitable solvent system, such as a biphasic mixture of water, methanol, and DCM.

  • Adjust the pH to approximately 9 with a base like potassium carbonate.

  • Add a diazo transfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and purify the this compound product, typically by column chromatography.

Experimental Protocols for N-Terminal Peptide Modification

The following sections provide detailed protocols for the incorporation of this compound at the N-terminus of a peptide synthesized on a solid support, followed by Mtt deprotection and on-resin click chemistry.

N-Terminal Coupling of this compound

This protocol assumes the peptide has been synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS), and the final N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling agent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.). Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated this compound solution. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Drying: Dry the resin under vacuum.

Selective On-Resin Deprotection of the Mtt Group

The Mtt group can be selectively removed under mild acidic conditions, leaving other acid-labile protecting groups such as tert-butyl (tBu) and the peptide-resin linkage intact[3].

Materials:

  • This compound modified peptide-resin

  • Deprotection solution (see Table 1 for options)

  • Scavenger: Triisopropylsilane (TIS)

  • Neutralization solution: 10% DIPEA in DMF

  • Washing solvents: DCM, DMF

Protocol (using 1% TFA in DCM):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2-5% TIS in DCM (v/v/v).

  • Mtt Cleavage: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture at room temperature. The solution will typically turn yellow-orange due to the formation of the Mtt cation[7].

  • Reaction Time and Monitoring: The reaction is typically complete within 30-60 minutes. To monitor, take a few resin beads, wash them with DCM, and add a drop of neat TFA. An immediate orange color indicates the presence of the Mtt group, and the reaction should be continued[1]. Repeat the deprotection step with fresh cocktail if necessary.

  • Washing: Once deprotection is complete (no color change upon addition of TFA), drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Wash the resin with the neutralization solution (10% DIPEA in DMF) for 5-10 minutes.

  • Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin now has a free ε-amino group on the N-terminal lysine and is ready for further modification.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the azide moiety in place at the N-terminus, a variety of alkyne-containing molecules (e.g., fluorophores, biotin (B1667282), small molecule drugs) can be conjugated to the peptide.

Materials:

  • N-terminally azido-functionalized peptide-resin

  • Alkyne-containing molecule of interest

  • Copper(I) source: e.g., Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent

  • Reducing agent (if using CuSO4): Sodium ascorbate (B8700270)

  • Ligand (optional, but recommended): e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Base: DIPEA

  • Solvent: DMF or a mixture of DMF and water

Protocol:

  • Resin Preparation: Swell the azido-peptide-resin in the chosen reaction solvent.

  • Reaction Mixture Preparation: In a separate vessel, dissolve the alkyne-containing molecule (5-10 equivalents relative to the resin loading) in the solvent.

  • Addition of Reagents: To the resin, add the solution of the alkyne, the copper source (e.g., CuI, 1-2 eq.), and the base (e.g., DIPEA, 5-10 eq.). If using CuSO4 (1-2 eq.), also add sodium ascorbate (5-10 eq.) and the ligand (1-2 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, DMF, and finally DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.

Data Presentation

Quantitative data is essential for optimizing the experimental conditions for N-terminal peptide modification. The following tables summarize typical reaction conditions and reported yields for Mtt deprotection and on-resin CuAAC.

Table 1: Comparison of On-Resin Mtt Deprotection Protocols

Deprotection CocktailTypical Reaction TimeReported Yield/EfficiencyAdvantagesDisadvantagesReferences
1-2% TFA, 2-5% TIS in DCM30-60 min (often repeated)QuantitativeWell-established and effective for many sequences.Can lead to premature cleavage of other highly acid-labile groups or the peptide from very sensitive resins.[1][2][3]
Acetic acid/TFE/DCM (1:2:7 v/v/v)1-2 hoursQuantitativeMilder than TFA, suitable for more acid-sensitive peptides.May be less effective for some sequences.
HFIP-based cocktails (e.g., DCM/HFIP/TFE/TES)1-2 hoursHighMilder conditions, reducing the risk of side reactions.HFIP is a more expensive solvent.[1]
2% TFA, 2% TIS in EtOAc:MeCN (1:1)Not specifiedEfficient"Greener" alternative to chlorinated solvents.Less commonly cited, may require optimization.[2]

Table 2: Representative Yields for On-Resin CuAAC Reactions

Peptide/SubstrateAlkyne PartnerReaction ConditionsYieldReference
Head-to-tail cyclic peptideInternal alkyne2 eq. CuI, 50 eq. DIPEA, on-resin76%[6]
Peptide-Polymer ConjugateAlkyne-functionalized polymerCuSO4, NaAsc, DMF, 100°C, 15 min (microwave)43%[8]
Complex Peptide Side-Chain CyclizationInternal alkyne1 eq. CuBr, 1 eq. NaAsc, 10 eq. 2,6-lutidine, DIPEA/DMSO65%[5]
Monomeric Cyclic PeptideInternal alkyneCuI, DIEA, on PEGA resin79%[9]

Visualization of Workflows and Concepts

Experimental Workflow for N-Terminal Modification

experimental_workflow start Peptide on Resin (Free N-terminus) coupling Couple this compound (HBTU/DIPEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 mtt_deprotection Selective Mtt Deprotection (e.g., 1% TFA/TIS in DCM) wash1->mtt_deprotection wash2 Wash & Neutralize (DCM, DIPEA/DMF) mtt_deprotection->wash2 click_reaction On-Resin CuAAC (Alkyne, Cu(I), Base) wash2->click_reaction wash3 Wash (DMF, H2O, DCM) click_reaction->wash3 cleavage Cleavage from Resin (e.g., 95% TFA) wash3->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS Analysis purification->characterization final_product N-Terminally Modified Peptide characterization->final_product

Caption: General experimental workflow for N-terminal peptide modification.

Orthogonal Deprotection Strategy

orthogonal_deprotection cluster_peptide Fully Protected Peptide on Resin cluster_mtt Mtt Deprotection cluster_final Final Cleavage P Resin-Peptide-Lys(Mtt)-N3 Mtt_reagent 1% TFA / TIS in DCM Mtt_product Resin-Peptide-Lys(NH2)-N3 Mtt_reagent->Mtt_product Selective Removal Final_reagent 95% TFA Final_product H-Peptide-Lys(NH2)-N3 Final_reagent->Final_product Global Deprotection

Caption: Orthogonality of Mtt group deprotection.

Application in Signaling Pathway Research

signaling_pathway cluster_synthesis Probe Synthesis cluster_application Biological Application peptide Peptide Ligand modifier This compound peptide->modifier click Click Chemistry (CuAAC) modifier->click probe Fluorescently Labeled Peptide Probe click->probe cell Cell with Surface Receptor probe->cell binding Probe binds to Receptor cell->binding signaling Signaling Cascade (e.g., Kinase Activation) binding->signaling detection Fluorescence Microscopy (Detection & Localization) binding->detection

Caption: Use of a modified peptide as a probe in signaling research.

Applications in Research and Drug Development

The ability to site-specifically introduce an azide moiety at the N-terminus of a peptide opens up a vast array of applications for researchers and drug development professionals.

  • Peptide-Drug Conjugates (PDCs): The azide group serves as an ideal attachment point for cytotoxic drugs, creating homogenous PDCs with a defined drug-to-peptide ratio. This is critical for optimizing the therapeutic index and ensuring product consistency[10].

  • Fluorescent and Biotinylated Probes: The conjugation of fluorophores or biotin allows for the creation of high-affinity probes for studying peptide-protein interactions, receptor localization, and cellular uptake through techniques like fluorescence microscopy and western blotting.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life in circulation and reducing immunogenicity.

  • Branched and Dendrimeric Peptides: While this compound is primarily for N-terminal modification, the principles of Mtt deprotection are central to the synthesis of branched peptides (multiple antigenic peptides, MAPs) where subsequent peptide chains are grown from the deprotected lysine side chain[11].

  • Surface Immobilization: Peptides can be "clicked" onto alkyne-functionalized surfaces or nanoparticles for the development of biosensors, targeted drug delivery systems, and novel biomaterials.

Conclusion

This compound is a powerful and versatile tool in the peptide chemist's arsenal. Its unique combination of an N-terminal azide handle and an orthogonally protected lysine side chain provides a robust strategy for the site-specific modification of peptides. The experimental protocols detailed in this guide, supported by the provided quantitative data and visual workflows, offer a solid foundation for the successful implementation of this technology. By enabling precise control over peptide architecture, this compound facilitates the development of next-generation peptide therapeutics, advanced diagnostic probes, and innovative biomaterials, thereby empowering researchers, scientists, and drug development professionals to push the boundaries of peptide science.

References

An In-depth Technical Guide to Click Chemistry Reagents for Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in peptide science, enabling rapid and efficient modification, labeling, and conjugation of peptides under mild, biocompatible conditions.[1] This technical guide provides an in-depth overview of the core click chemistry reactions used for peptides—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—along with detailed information on the requisite reagents, experimental protocols, and quantitative data to aid in the design and execution of experiments in peptide research and drug development.

The hallmark of click chemistry is its use of bioorthogonal reactions, which proceed with high efficiency and selectivity in the presence of a wide range of functional groups found in biological systems.[2] The formation of a stable triazole ring from the reaction between an azide (B81097) and an alkyne is the cornerstone of the most common click reactions. This triazole linkage is not only stable to hydrolysis, oxidation, and enzymatic degradation but also serves as an excellent mimic of the native amide bond in peptides, making it an invaluable tool for creating novel peptide structures and conjugates.[1]

This guide will delve into the specifics of both CuAAC and SPAAC, providing the necessary information for researchers to select the appropriate methodology and reagents for their specific application, from peptide cyclization and labeling to the synthesis of complex peptide-drug conjugates.

Core Click Chemistry Reactions for Peptides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This reaction is characterized by its rapid kinetics, high yields, and the exclusive formation of the 1,4-disubstituted triazole isomer.[4] The reaction is robust and can be performed in a variety of solvents, including water, over a wide pH range (4-12).[5]

The active catalyst, Cu(I), is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6] To stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction, a variety of ligands are often employed.[7]

CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_Alkyne Peptide with Terminal Alkyne Mix Mix Reactants and Catalyst in Aqueous Buffer Peptide_Alkyne->Mix Molecule_Azide Molecule with Azide Group Molecule_Azide->Mix Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Mix Ligand Ligand (e.g., THPTA, BTTAA) Ligand->Mix Reaction CuAAC Reaction (Room Temperature) Mix->Reaction Product Triazole-Linked Peptide Conjugate Reaction->Product Purification Purification (e.g., HPLC) Product->Purification

A schematic overview of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[2] The inherent ring strain of the cyclooctyne (~18 kcal/mol) provides the driving force for the [3+2] cycloaddition, eliminating the need for a cytotoxic copper catalyst.[8] This makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo studies.[9]

While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[10] The reaction proceeds under physiological conditions and, like CuAAC, is highly selective for the azide and alkyne functional groups.[9] A drawback of SPAAC is that it typically produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[2]

SPAAC Reaction Workflow

SPAAC_Workflow cluster_reactants Reactants Peptide_Azide Peptide with Azide Group Mix Mix Reactants in Aqueous Buffer Peptide_Azide->Mix Molecule_Cyclooctyne Molecule with Strained Cyclooctyne (e.g., DBCO, BCN) Molecule_Cyclooctyne->Mix Reaction SPAAC Reaction (Physiological Conditions) Mix->Reaction Product Triazole-Linked Peptide Conjugate Reaction->Product Purification Purification (e.g., HPLC) Product->Purification

References

The Mtt Group: An Orthogonal Protection Strategy for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of complex chemical synthesis, particularly in the development of peptide-based therapeutics and other advanced biomolecules, the strategic use of protecting groups is paramount. The 4-methyltrityl (Mtt) group has emerged as a versatile and highly valuable tool, offering a finely tuned acid lability that allows for its selective removal under mild conditions. This orthogonality is crucial for intricate molecular architectures, enabling site-specific modifications while other sensitive functionalities remain protected. This technical guide provides a comprehensive overview of the Mtt protecting group, detailing its chemical properties, comparative stability, and applications. It includes detailed experimental protocols for its introduction and cleavage, alongside quantitative data and visual workflows to support researchers in designing and executing robust orthogonal protection strategies.

Core Principles of the Mtt Orthogonal Strategy

The Mtt group is a derivative of the trityl (Trt) protecting group, distinguished by a methyl group at the 4-position of one of its phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation formed during acid-mediated cleavage, making the Mtt group more susceptible to acidolysis than the parent Trt group.[1]

The primary advantage of the Mtt group lies in its "semi-permanent" nature within the framework of solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, yet it can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[1][2][3] This unique characteristic is the cornerstone of its utility in orthogonal protection schemes, enabling a modular approach to the synthesis of complex peptides and other molecules.

The order of acid lability among common trityl-based protecting groups is generally as follows: Monomethoxytrityl (Mmt) > 4-Methyltrityl (Mtt) > Trityl (Tr).[2] The Mtt group strikes a critical balance, being sufficiently stable to withstand the conditions of Fmoc-based SPPS while being labile enough for selective deprotection.[2]

Data Presentation: Comparative Stability and Cleavage Conditions

The selection of an appropriate protecting group and its corresponding deprotection method is critical for the success of a synthetic strategy. The following tables summarize quantitative data on the relative stability of the Mtt group and various conditions for its selective removal.

Table 1: Comparative Lability of Trityl-Based Protecting Groups [1]

Protecting GroupStructureRelative Acid LabilityTypical Cleavage Conditions
Trityl (Tr)Least LabileStronger acids (e.g., higher concentrations of TFA)
4-Methyltrityl (Mtt) Moderately Labile1-2% TFA in DCM; HFIP/TFE/DCM cocktails
Monomethoxytrityl (Mmt)Most LabileAcetic acid/TFE/DCM; 0.6 M HOBt in DCM/TFE

Table 2: Common Reagent Cocktails for On-Resin Mtt Deprotection [3][4][5][6]

Reagent CocktailTypical ConditionsScavenger(s)Notes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1-2% TFA1-5% Triisopropylsilane (TIS) or Methanol (MeOH)A widely used and robust method. Repetition of the treatment ensures complete removal.[3]
Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES)6.5:2:1:0.5 (v/v/v/v)TES (inherent)Milder conditions compared to TFA-based methods, reducing the risk of side reactions with sensitive sequences.[5][6]
Acetic Acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM)1:2:7 (v/v/v)None typically addedA milder alternative, particularly suitable for acid-sensitive resins.[5]

Experimental Protocols

The following are detailed methodologies for the protection of an amino acid with the Mtt group and the selective deprotection of the Mtt group in the context of solid-phase peptide synthesis.

Protocol for Mtt Protection of an Amino Acid (e.g., Lysine)

This protocol describes the introduction of the Mtt group onto the side-chain amine of an Nα-protected lysine (B10760008).

Materials:

  • Nα-Fmoc-Lys-OH

  • 4-Methyltrityl chloride (Mtt-Cl)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Nα-Fmoc-Lys-OH in anhydrous DCM.

  • Add DIEA to the solution (2.5 equivalents).

  • Slowly add a solution of Mtt-Cl (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Nα-Fmoc-Lys(Mtt)-OH.

Protocol for Selective On-Resin Deprotection of Mtt

This protocol outlines the selective removal of the Mtt group from a lysine side chain on a resin-bound peptide.[2]

Materials:

  • Mtt-protected peptide-resin

  • Dichloromethane (DCM)

  • Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM (v/v/v)

  • 5% DIEA in N,N-Dimethylformamide (DMF) (v/v)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM from the resin.

  • Add the freshly prepared deprotection cocktail (approximately 10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one to two more times to ensure complete deprotection.

  • Wash the resin thoroughly with DCM (3 x 10 mL).

  • To neutralize the newly exposed amine, wash the resin with a solution of 5% DIEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

  • The resin is now ready for the subsequent coupling or modification of the deprotected lysine side chain.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows involving the Mtt orthogonal protection strategy.

Orthogonal Protection Scheme in Fmoc-SPPS

This diagram illustrates the principle of orthogonality where the Mtt group can be selectively removed without affecting the Fmoc and other acid-labile side-chain protecting groups.

Orthogonal_Protection_SPPS cluster_peptide Protected Peptide on Resin Resin Solid Support Peptide Growing Peptide Chain Peptide->Resin Anchored to Fmoc Fmoc (Nα-protection) Fmoc->Peptide Protects N-terminus PG Acid-Labile PG (e.g., tBu) (Side Chain) PG->Peptide Protects other side chains Mtt Mtt (Side Chain) Mtt->Peptide Protects Lys side chain Piperidine Piperidine Piperidine->Fmoc Cleaves Mild_Acid Mild Acid (e.g., 1% TFA) Mild_Acid->Mtt Selectively Cleaves Strong_Acid Strong Acid (e.g., 95% TFA) Strong_Acid->Resin Cleaves Peptide Strong_Acid->PG Cleaves

Caption: Orthogonality of Mtt in Fmoc-SPPS.

Experimental Workflow for Branched Peptide Synthesis

This diagram outlines the key steps in the solid-phase synthesis of a branched peptide using the Mtt orthogonal strategy.

Branched_Peptide_Synthesis_Workflow Start Start: Resin with Nα-Fmoc-Lys(Mtt)-OH Elongate 1. Elongate Main Peptide Chain (Fmoc deprotection/coupling cycles) Start->Elongate Deprotect_Mtt 2. Selectively Deprotect Mtt (e.g., 1% TFA in DCM) Elongate->Deprotect_Mtt Elongate_Branch 3. Elongate Branch Peptide Chain (Coupling to Lys side chain) Deprotect_Mtt->Elongate_Branch Cleave 4. Cleave from Resin and Deprotect Side Chains (e.g., 95% TFA) Elongate_Branch->Cleave End Final Branched Peptide Cleave->End

Caption: Workflow for branched peptide synthesis using Mtt.

Applications Beyond Peptide Synthesis

While the predominant application of the Mtt group is in peptide chemistry, its unique properties lend themselves to other areas of complex molecule synthesis.

  • Glycan Synthesis: Orthogonal protection is also a cornerstone of complex carbohydrate synthesis. While less common than in peptide synthesis, the Mtt group can, in principle, be used for the protection of hydroxyl groups in monosaccharide building blocks, allowing for selective deprotection and subsequent glycosylation at a specific position.

  • Oligonucleotide Synthesis: The synthesis of modified oligonucleotides often requires orthogonal protecting groups to allow for the introduction of labels or other moieties at specific positions. Although the dimethoxytrityl (DMT) group is the standard for 5'-hydroxyl protection, the Mtt group could potentially be employed in specialized applications where its distinct acid lability is advantageous.

Conclusion

The 4-methyltrityl (Mtt) protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its well-balanced acid lability provides a crucial level of orthogonality, particularly in Fmoc-based solid-phase peptide synthesis. This enables the construction of complex molecular architectures, such as branched and cyclic peptides, with a high degree of precision and control. The ability to perform selective on-resin modifications makes the Mtt group an invaluable asset for researchers and drug development professionals aiming to create novel and sophisticated molecules. By understanding the principles of its application and the detailed experimental protocols for its use, scientists can effectively leverage the Mtt group to advance their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N3-L-Lys(Mtt)-OH, a critical reagent in peptide synthesis and modification. The information herein is intended to equip researchers with the necessary data and protocols to effectively utilize this compound in their work.

Introduction

This compound, or (2S)-2-azido-6-{[(4-methylphenyl)(diphenyl)methyl]amino}hexanoic acid, is a specialized amino acid derivative used in bioconjugation and drug development. It incorporates two key functionalities: an azide (B81097) group for "click chemistry" and a 4-methyltrityl (Mtt) protecting group on the side-chain amine. This orthogonal protecting group strategy allows for selective deprotection and subsequent modification of the lysine (B10760008) side-chain, making it a valuable tool for creating complex biomolecules.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar protected amino acids provides valuable guidance. The presence of the large, hydrophobic Mtt group and the overall organic nature of the molecule dictate its solubility profile.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventCompoundSolubilityObservations
Dimethylformamide (DMF)Fmoc-L-Lys(Mtt)-OHClearly Soluble (0.3g in 2mL)Similar protected amino acids are readily soluble in polar aprotic solvents.
Dimethyl sulfoxide (B87167) (DMSO)N-Fmoc-N'-(azido-PEG4)-L-LysineSolubleThe PEG spacer enhances solubility in aqueous media, but the core structure's solubility in DMSO is noteworthy.
Dichloromethane (DCM)N-Fmoc-N'-(azido-PEG4)-L-LysineSolubleA common solvent for peptide synthesis and manipulations.
Water and aqueous buffersThis compoundPoorly solubleThe hydrophobic Mtt group significantly reduces aqueous solubility.
Alcohols (Methanol, Ethanol)This compoundModerately solubleMay require co-solvents for higher concentrations.

General Recommendations for Dissolution:

  • For most applications in peptide synthesis and bioconjugation, dissolving this compound in DMF or DMSO is recommended.

  • Sonication can aid in the dissolution of the compound.

  • When preparing stock solutions, it is advisable to start with a small amount of solvent and gradually add more until the desired concentration is reached.

Stability Profile

The stability of this compound is primarily influenced by the lability of the Mtt protecting group and the reactivity of the azide functionality.

3.1. Stability of the Mtt Protecting Group

The Mtt group is known for its high acid lability, allowing for its selective removal under very mild acidic conditions while other protecting groups, such as Boc and tBu, remain intact.[1] This "orthogonal" nature is a key feature of this compound.

Table 2: Conditions for Mtt Group Cleavage

Reagent CocktailTimeEfficacyNotes
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)3 x 5 minEffectiveA commonly used and robust method. Repetition ensures complete removal.[1]
2% TFA in DCM with 5% Triisopropylsilane (TIS)20 x 2 minEffectiveHigher acid concentration may increase deprotection rates but also risks premature cleavage from acid-sensitive resins.[1]
Acetic acid/Trifluoroethanol/DCM (1:2:7)1 hourMildly EffectiveA very mild condition suitable for highly acid-sensitive substrates.
Hexafluoroisopropanol (HFIP) in DCMVariableEffectiveA non-acidic alternative for Mtt deprotection.

3.2. Stability of the Azide Group

The azide group is generally stable under standard peptide synthesis conditions, including coupling and Fmoc deprotection cycles. It is also stable to the mildly acidic conditions used for Mtt group removal. However, it is sensitive to reducing agents.

General Handling and Storage Recommendations:

  • Storage: For long-term stability, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable.

  • Handling: The compound should be handled in a well-ventilated area. Avoid contact with strong acids and reducing agents.

Experimental Protocols

4.1. Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

  • Preparation: Add a known, small amount of this compound (e.g., 1 mg) to a vial.

  • Solvent Addition: Add the chosen solvent in small, measured increments (e.g., 100 µL).

  • Dissolution: After each addition, vortex or sonicate the mixture for a set period (e.g., 2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Endpoint: Continue adding solvent until all the solid has dissolved. The solubility can then be calculated based on the total volume of solvent added.

  • Temperature Control: Perform the experiment at a controlled temperature, as solubility is temperature-dependent.

4.2. Protocol for On-Resin Mtt Deprotection

This protocol describes the selective removal of the Mtt group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1% TFA in DCM. The addition of a scavenger like 2-5% TIS is recommended to quench the liberated trityl cation and prevent side reactions.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail (e.g., 10 mL per gram of resin) and agitate gently at room temperature.

  • Monitoring: Monitor the reaction progress by taking a small sample of the supernatant and adding a drop of a colorimetric indicator (e.g., bromophenol blue). A color change indicates the presence of the acidic TFA. Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC.

  • Washing: Once the deprotection is complete (typically after 30-60 minutes, repeated as necessary), wash the resin thoroughly with DCM, followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

Mandatory Visualizations

Mtt_Deprotection_Workflow start Peptide-Resin with Mtt-Lys swell Swell Resin in DCM start->swell deprotect Treat with 1% TFA in DCM (+ TIS) swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralize with 10% DIPEA in DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf end_node Deprotected Peptide-Resin Ready for Modification wash_dmf->end_node Click_Chemistry_Signaling_Pathway cluster_reactants Reactants azide N3-Lys-Peptide product Triazole-linked Bioconjugate azide->product Click Reaction alkyne Alkyne-containing Molecule (e.g., Drug, Dye) alkyne->product catalyst Cu(I) Catalyst catalyst->product catalysis

References

The Azido Acid in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide (B81097) functional group into biomolecules has revolutionized the field of bioconjugation, providing a versatile and bioorthogonal handle for a myriad of applications in research, diagnostics, and therapeutics. Azido (B1232118) acids, in particular, have emerged as indispensable building blocks for the precise chemical modification of peptides, proteins, and other biological macromolecules. Their ability to participate in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the covalent attachment of reporter molecules, drugs, and other functionalities with exceptional control and minimal perturbation of the biological system.[1][2]

This technical guide provides a comprehensive overview of azido acids in bioconjugation, detailing their properties, applications, and the experimental protocols necessary for their successful implementation.

Core Concepts and Properties of Azido Acids

Azido acids are carboxylic acids that contain one or more azide (-N₃) groups. The azide group is a small, stable, and largely unreactive functional group in biological systems, making it an ideal bioorthogonal chemical reporter.[3] Its reactivity is selectively unleashed in the presence of a complementary alkyne partner through click chemistry.

The specific properties of an azido acid, such as its reactivity, stability, and solubility, are influenced by its chemical structure, including the nature of the linker connecting the azide and the carboxylic acid.[4]

Quantitative Data on Azido Acid Bioconjugation Reactions

The efficiency of bioconjugation reactions involving azido acids can be quantified by several parameters, including reaction rates and yields. The choice between CuAAC and SPAAC often depends on the specific application, with SPAAC being preferred for live-cell imaging due to the cytotoxicity of the copper catalyst used in CuAAC.[5][6]

Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Azide ReactantCyclooctyne (B158145) ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Benzyl AzideDIBO~0.3 - 0.7[7]
Benzyl AzideDBCO~0.6 - 1.0[7]
Benzyl AzideBCN~0.06 - 0.1[7]
PhOCF₂CF₂N₃ (Fluoroalkyl Azide)BCN16-fold faster than non-fluorinated analog[8]
PhOCF₂CF₂N₃ (Fluoroalkyl Azide)DIBAC20-fold slower than non-fluorinated analog[8]
Benzyl Azide[9+1]CPP2.2 × 10⁻³[9]
Benzyl Azide[11+1]CPP4.5 × 10⁻⁴[9]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[7]

Table 2: Representative Yields for Bioconjugation Reactions

Reaction TypeReactantsYield (%)Reference(s)
CuAACBenzyl azide and phenylacetylene73
CuAACVarious azides and alkynes with different copper complexesModerate to high[10][11]
SPAACAzido-modified antibody and DIBO-doxorubicinNot explicitly stated, but successful conjugation demonstrated[12]
NHS Ester LabelingIgG with Azido-PEG-NHS EsterResults in 4-6 linkers per antibody with a 20-fold molar excess

Experimental Protocols

The following protocols provide detailed methodologies for common applications of azido acids in bioconjugation.

Protocol 1: Synthesis of Fmoc-Protected Azido Amino Acids

This protocol describes a general method for the synthesis of Fmoc-protected azido amino acids, which are commonly used in solid-phase peptide synthesis.[13][14]

Materials:

  • Corresponding Fmoc-protected amino acid with a side chain amenable to azidation (e.g., Fmoc-L-Lys(Boc)-OH, Fmoc-L-Orn(Boc)-OH)

  • Reagents for conversion of an amine or alcohol to an azide (e.g., triflic anhydride, sodium azide, or a diazo-transfer reagent)

  • Appropriate solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))

  • Sodium bicarbonate solution

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Dioxane

  • Ethyl acetate

  • Hydrochloric acid

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Modification of the Amino Acid Side Chain: The starting Fmoc-protected amino acid is modified to introduce a leaving group (e.g., mesylate or tosylate from an alcohol) or to deprotect a side-chain amine for subsequent diazotransfer.

  • Azide Introduction: The modified amino acid is reacted with a source of azide, such as sodium azide, to displace the leaving group and form the azido-functionalized side chain. For side-chain amines, a diazo-transfer reaction is employed.

  • Fmoc Protection (if starting from an unprotected amino acid): The amino acid with the azido side chain is dissolved in a sodium bicarbonate solution. Fmoc-OSu dissolved in dioxane is added dropwise with stirring. The reaction is allowed to proceed overnight at room temperature.[13]

  • Work-up and Purification: The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the pure Fmoc-azido amino acid.[13]

Protocol 2: Labeling of Proteins with Azido-PEG-NHS Ester

This protocol outlines the procedure for labeling a protein with an azide group using an N-hydroxysuccinimide (NHS) ester of an azido-PEG linker.[1][15][16][17]

Materials:

  • Protein to be labeled (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • Azido-PEG-NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column with an appropriate molecular weight cutoff (MWCO)

  • Protein concentration assay kit (e.g., BCA)

Methodology:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO.[1][15]

  • Labeling Reaction:

    • Calculate the required volume of the Azido-PEG-NHS Ester stock solution to achieve the desired molar excess (typically 10-50 fold).[4]

    • Add the calculated volume of the NHS ester solution to the protein solution.[1]

    • Incubate the reaction for 1 hour at room temperature.[1][16]

  • Purification: Remove the unreacted NHS ester using a desalting column according to the manufacturer's instructions.[1]

  • Characterization: Determine the concentration of the purified azide-labeled protein using a standard protein assay. The degree of labeling can be determined by mass spectrometry.

Protocol 3: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and SPAAC Ligation

This protocol describes the metabolic incorporation of an azido-sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into cellular glycans, followed by fluorescent labeling via SPAAC.[3][18][19]

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Methodology:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 10-50 µM.[19][20]

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.[21]

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[21]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations: Workflows and Pathways

Metabolic Labeling of Sialic Acid Pathway

The following diagram illustrates the metabolic pathway for the incorporation of N-azidoacetylmannosamine (ManNAz) into sialoglycoproteins on the cell surface.[22]

Metabolic_Labeling_Pathway Metabolic Incorporation of ManNAz cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_CellSurface Cell Surface Ac4ManNAz_ext Ac4ManNAz Ac4ManNAz_cyt Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_cyt Uptake ManNAz ManNAz Ac4ManNAz_cyt->ManNAz Esterases ManNAz6P ManNAz-6-P ManNAz->ManNAz6P GNE/MNK SiaNAz9P SiaNAz-9-P ManNAz6P->SiaNAz9P NANS SiaNAz SiaNAz SiaNAz9P->SiaNAz NANP CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMAS CMP_SiaNAz_golgi CMP-SiaNAz CMP_SiaNAz->CMP_SiaNAz_golgi Transport Glycoprotein_azide Azido-Glycoprotein CMP_SiaNAz_golgi->Glycoprotein_azide Sialyltransferases Glycoprotein_azide_surface Azido-Glycoprotein Glycoprotein_azide->Glycoprotein_azide_surface Trafficking

Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycoproteins.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

This diagram outlines a general workflow for the development of an antibody-drug conjugate using an azido acid linker.[12][23][24][25][26]

ADC_Development_Workflow Antibody-Drug Conjugate (ADC) Development Workflow cluster_Preparation Preparation cluster_Conjugation Conjugation cluster_Purification_Characterization Purification & Characterization cluster_Evaluation Evaluation Antibody Monoclonal Antibody (mAb) Conjugation_Step Bioconjugation Reaction (e.g., SPAAC or CuAAC) Antibody->Conjugation_Step Linker_Payload Azido-Linker-Drug Conjugate Linker_Payload->Conjugation_Step Purification Purification of ADC (e.g., SEC, HIC) Conjugation_Step->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Determine Drug-to-Antibody Ratio (DAR) Purification->Characterization In_vitro In vitro Evaluation (e.g., Cytotoxicity Assay) Characterization->In_vitro In_vivo In vivo Evaluation (e.g., Animal Models) In_vitro->In_vivo

Caption: General workflow for the development of an antibody-drug conjugate (ADC).

Logical Relationship in Fragment-Based Drug Discovery (FBDD)

This diagram illustrates the logical flow of using click chemistry with azido-functionalized fragments in fragment-based drug discovery.[27][28][29][30]

FBDD_Logic Fragment-Based Drug Discovery (FBDD) with Click Chemistry Target Protein Target Fragment_Screening Fragment Screening Target->Fragment_Screening Hit_Identification Hit Identification (Weak Binding Fragments) Fragment_Screening->Hit_Identification Azide_Fragment Azide-Functionalized Fragment Hit_Identification->Azide_Fragment Alkyne_Fragment Alkyne-Functionalized Fragment Hit_Identification->Alkyne_Fragment Click_Ligation Click Chemistry Ligation (CuAAC or SPAAC) Azide_Fragment->Click_Ligation Alkyne_Fragment->Click_Ligation Linked_Compound Linked High-Affinity Compound Click_Ligation->Linked_Compound Lead_Optimization Lead Optimization Linked_Compound->Lead_Optimization

Caption: Logical workflow of fragment-based drug discovery using click chemistry.

References

Methodological & Application

Application Notes and Protocols for N3-L-Lys(Mtt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced peptide synthesis, the incorporation of non-natural amino acids and orthogonal protection strategies are pivotal for the development of complex peptide-based therapeutics, diagnostics, and research tools. N3-L-Lys(Mtt)-OH is a versatile building block that offers a unique combination of functionalities for peptide modification. This derivative features an azido (B1232118) (N3) group at the α-amino position and a 4-methyltrityl (Mtt) group protecting the ε-amino group of the lysine (B10760008) side chain.

The α-azido group serves as a masked α-amino group and is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific ligation of the peptide to other molecules, such as imaging agents, drug payloads, or polymers, post-synthesis. The Mtt group is a highly acid-labile protecting group that can be selectively removed under mild acidic conditions, leaving other acid-sensitive protecting groups like Boc and tBu intact.[1] This orthogonality enables site-specific modification of the lysine side chain, such as branching, cyclization, or attachment of other functionalities while the peptide is still on the solid support.[2][3]

These application notes provide detailed protocols for the efficient incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) and the subsequent selective deprotection of the Mtt group.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound

Coupling Reagent/MethodActivator/AdditiveBase (if required)Key Considerations
DICHOBt or Oxyma PureN/ALow risk of racemization. A reliable and cost-effective method.[4]
HBTU/TBTUHOBtDIPEA or CollidineStandard and efficient coupling. Use of collidine is recommended to minimize potential racemization of the α-azido acid.[5]
HATUN/ACollidineHigh reactivity, suitable for hindered couplings. Crucially, use a non-nucleophilic base like collidine instead of DIPEA to prevent significant racemization .[5]
Acid ChlorideN/AN/AThe α-azido group allows for high activation as an acid chloride with minimal risk of racemization.[2]

Table 2: Mtt Group Deprotection Cocktails and Conditions

Deprotection CocktailReagents & Volume RatiosTypical Reaction TimeAdvantages & Disadvantages
Standard TFA/DCM 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 1-5% Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger.[3]30 min to 2 hours (often repeated)Advantages: Well-established and effective for many sequences.[3] Disadvantages: Can lead to premature cleavage of other highly acid-labile protecting groups or the peptide from very acid-sensitive resins.[3]
HFIP-Based Cocktail Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v)1-2 hoursAdvantages: Milder conditions compared to TFA, reducing the risk of side reactions with other acid-sensitive groups.[6]
Acetic Acid-Based Cocktail Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) (e.g., 1:2:7 v/v/v)1 hourAdvantages: Very mild conditions.[7] Disadvantages: May not be effective for all sequences or on all resin types.

Experimental Protocols

Protocol 1: Peptide Coupling of this compound

This protocol describes the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., DIC, HBTU)

  • Additive (e.g., HOBt, Oxyma Pure)

  • Base (e.g., DIPEA or 2,4,6-Collidine, if required)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ninhydrin (B49086) test kit

Procedure (Using DIC/HOBt):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.) and HOBt (or Oxyma Pure) (3-5 eq.) in a minimal amount of DMF.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3-5 eq.) to the resin suspension.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash thoroughly with DMF and DCM.

    • Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), extend the coupling time or consider a recoupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Selective Deprotection of the Mtt Group

This protocol outlines the on-resin removal of the Mtt protecting group from the lysine side chain.

Materials:

  • Peptide-resin containing an this compound residue

  • Mtt Deprotection Cocktail (see Table 2 for options)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure (Using Standard TFA/DCM Cocktail):

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Mtt Deprotection:

    • Prepare a fresh solution of 1% TFA and 2% TIS in DCM.

    • Drain the DCM from the resin and add the Mtt deprotection cocktail (approximately 10 mL per gram of resin).[8]

    • Gently agitate the resin at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.[9]

    • To monitor the reaction, a small sample of resin can be taken, washed with DCM, and a drop of 100% TFA is added. An immediate orange color indicates the presence of the Mtt group. Repeat the deprotection step until this test is negative.[8]

  • Washing and Neutralization:

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).

    • Wash the resin with Methanol (2 times).[8]

    • Wash the resin again with DCM (2 times).[8]

    • Neutralize the resin by washing with a solution of 5-10% DIPEA in DMF (2 times).

    • Wash the resin with DMF (3 times) to prepare it for the subsequent reaction on the lysine side chain.

Mandatory Visualization

Peptide_Coupling_Workflow Resin Resin with free amine Swell Swell resin in DMF Resin->Swell Couple Couple to resin (2-4 hours) Swell->Couple Activate Activate this compound (e.g., with DIC/HOBt) Activate->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Monitor->Couple Positive (recouple) Wash Wash resin (DMF, DCM) Monitor->Wash Negative Result Peptide with This compound Wash->Result

Caption: Workflow for the coupling of this compound in SPPS.

Mtt_Deprotection_Workflow Start Peptide-resin with This compound Swell Swell resin in DCM Start->Swell Deprotect Treat with Mtt Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) Swell->Deprotect Wash_DCM Wash with DCM Deprotect->Wash_DCM Wash_MeOH Wash with MeOH Wash_DCM->Wash_MeOH Neutralize Neutralize with DIPEA in DMF Wash_DCM->Neutralize Wash_MeOH->Wash_DCM Wash_DMF Wash with DMF Neutralize->Wash_DMF End Resin with deprotected Lysine side chain Wash_DMF->End

Caption: Workflow for the selective deprotection of the Mtt group.

Orthogonal_Strategy Start N3-L-Lys(Mtt)-Peptide-Resin PathA Selective Mtt Deprotection (Mild Acid) Start->PathA PathB Global Deprotection & Cleavage Start->PathB SideChainMod Side-Chain Modification (e.g., Branching, Labeling) PathA->SideChainMod FinalProductB Linear Peptide with N-terminal Azide PathB->FinalProductB ClickChem Click Chemistry on N-terminal Azide SideChainMod->ClickChem FinalProductA Modified Peptide ClickChem->FinalProductA FinalProductB->ClickChem

Caption: Orthogonal modification strategy using this compound.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Nε-Modified Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of two key Nε-modified lysine (B10760008) derivatives in solid-phase peptide synthesis (SPPS): Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH) and Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH). While the user query specified "N3-L-Lys(Mtt)-OH", this is not a standard chemical nomenclature. It is likely a conflation of two different functionalities: an azide (B81097) group (N3) for click chemistry and a 4-methyltrityl (Mtt) protecting group for orthogonal synthesis strategies. This document will address both powerful techniques.

Fmoc-Lys(Mtt)-OH is instrumental in creating complex peptide architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates through its selectively cleavable side-chain protection.[1] Fmoc-Lys(N3)-OH is a versatile building block for introducing an azide moiety, enabling site-specific modification of peptides via bioorthogonal "click chemistry".[2]

Application Note 1: Synthesis of Branched Peptides using Fmoc-Lys(Mtt)-OH

The Mtt group is an exceptionally acid-labile protecting group for the ε-amino function of lysine.[3] Its high sensitivity to dilute acid allows for its removal under conditions that leave other more robust acid-labile protecting groups (like Boc and tBu) and the resin linkage intact.[3][4] This orthogonality is the foundation for synthesizing branched peptides, where a second peptide chain is grown from the lysine side chain.[5]

Key Advantages:
  • Orthogonal Deprotection: The Mtt group can be removed without affecting the Nα-Fmoc group or other acid-labile side-chain protecting groups.[6]

  • High Yields: The selective deprotection and subsequent peptide chain elongation on the side chain can be achieved with high efficiency.

  • Versatility: This strategy is applicable to the synthesis of a wide range of branched structures, including multiple antigenic peptides (MAPs).[6]

Experimental Workflow for Branched Peptide Synthesis

The synthesis of a branched peptide using Fmoc-Lys(Mtt)-OH follows a sequential process of main chain elongation, selective Mtt deprotection, and branched chain elongation.

branched_peptide_synthesis cluster_main_chain Main Chain Synthesis cluster_branching Branching cluster_branch_chain Branched Chain Synthesis cluster_final Final Steps resin 1. Start with Resin main_synthesis 2. Synthesize Main Chain (Standard Fmoc-SPPS) resin->main_synthesis Couple AAs incorporate_lys 3. Incorporate Fmoc-Lys(Mtt)-OH main_synthesis->incorporate_lys At branching point continue_main 4. Continue Main Chain Synthesis (Optional) incorporate_lys->continue_main deprotect_mtt 5. Selectively Deprotect Mtt Group (e.g., 1% TFA in DCM) continue_main->deprotect_mtt neutralize 6. Neutralize ε-Amino Group branch_synthesis 7. Synthesize Branched Chain (Standard Fmoc-SPPS) neutralize->branch_synthesis cleave 8. Cleave from Resin and Deprotect Side Chains branch_synthesis->cleave purify 9. Purify Branched Peptide (RP-HPLC) cleave->purify

Caption: Workflow for the solid-phase synthesis of a branched peptide.

Protocol for Branched Peptide Synthesis using Fmoc-Lys(Mtt)-OH

This protocol assumes a standard Fmoc/tBu strategy.

1. Resin Preparation and Main Chain Synthesis: a. Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes. b. Synthesize the main peptide chain up to the desired branching point using standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine (B6355638) in DMF, followed by coupling of the next Fmoc-protected amino acid).[7]

2. Incorporation of Fmoc-Lys(Mtt)-OH: a. At the branching point, couple Fmoc-Lys(Mtt)-OH (3 eq.) using a suitable coupling agent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.[5][8] b. Allow the reaction to proceed for 1-4 hours and confirm completion with a negative ninhydrin (B49086) test.[9] c. Continue with standard Fmoc-SPPS cycles to complete the main chain if necessary.[5]

3. Selective Mtt Group Deprotection: a. Wash the peptide-resin thoroughly with Dichloromethane (DCM). b. Prepare a fresh deprotection solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.[3] c. Treat the resin with the deprotection solution in multiple short intervals (e.g., 10-15 treatments of 1-2 minutes each).[3][7] A yellow color in the drained solution indicates the cleavage of the Mtt cation.[7][8] d. Continue until the solution remains colorless.[8] e. Immediately wash the resin with DCM (3x) and neutralize the newly exposed ε-amino group with 10% DIPEA in DMF (2 x 5 minutes).[7] f. Wash the resin thoroughly with DMF.

4. Synthesis of the Branched Chain: a. Synthesize the peptide branch from the deprotected lysine side chain using standard Fmoc-SPPS cycles.[5]

5. Cleavage and Purification: a. Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[5] c. Filter the resin and precipitate the crude peptide in cold diethyl ether. d. Purify the branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Quantitative Data: Mtt Deprotection Conditions

The choice of deprotection conditions is critical to ensure complete Mtt removal without premature cleavage of other protecting groups.

Deprotection CocktailTreatment TimeScavengerNotes
1% TFA in DCM[6]3 x 5 min2% TISA commonly used and effective method. Repetition helps ensure complete removal.
2% TFA in DCM[6]20 x 2 min5% TISSlightly stronger acid concentration may increase deprotection rates.
30% Hexafluoroisopropanol (HFIP) in DCM[10]3 x 5 minNone requiredA milder, alternative condition for Mtt removal.
Acetic acid/Trifluoroethanol/DCM (1:2:7)[4]1 hourNone requiredAnother mild condition that preserves acid-labile resin linkages.

Application Note 2: Site-Specific Peptide Modification via Click Chemistry using Fmoc-Lys(N3)-OH

Fmoc-Lys(N3)-OH is an amino acid derivative where the lysine side chain is terminated with an azide (N3) group.[2] This azide serves as a chemical handle for bioorthogonal ligation, most commonly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][11][12] This allows for the precise, site-specific conjugation of various molecules such as fluorophores, polymers, or cytotoxic drugs to the peptide.[2]

Key Advantages:
  • Bioorthogonality: The azide group is stable under standard SPPS conditions and does not react with biological functional groups, ensuring specific conjugation.[2]

  • High Specificity and Efficiency: Click chemistry reactions are highly efficient and specific, leading to homogenous products.[2]

  • Versatility: The azide handle can be used to conjugate a wide array of alkyne- or cyclooctyne-containing molecules.[11][12]

Workflow for Peptide Conjugation via Click Chemistry

click_chemistry_workflow cluster_synthesis Peptide Synthesis cluster_click Click Chemistry Conjugation cluster_final Final Product resin 1. Start with Resin synthesis 2. Synthesize Peptide Chain (Standard Fmoc-SPPS) resin->synthesis incorporate_lys 3. Incorporate Fmoc-Lys(N3)-OH synthesis->incorporate_lys complete_synthesis 4. Complete Peptide Synthesis incorporate_lys->complete_synthesis cleave 5. Cleave and Deprotect Peptide complete_synthesis->cleave purify_peptide 6. Purify Azide-Peptide conjugation 7. Perform Click Reaction (CuAAC or SPAAC) with Alkyne-Molecule purify_peptide->conjugation purify_conjugate 8. Purify Peptide Conjugate conjugation->purify_conjugate

Caption: Workflow for site-specific peptide conjugation using click chemistry.

Protocol for Peptide Synthesis and Conjugation using Fmoc-Lys(N3)-OH

1. Peptide Synthesis: a. Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols. b. At the desired position, incorporate Fmoc-Lys(N3)-OH using standard coupling conditions (e.g., HBTU/DIPEA in DMF). The azide group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[2] c. After completing the sequence, cleave the peptide from the resin and deprotect the side chains using a standard TFA-based cocktail. d. Purify the crude azide-containing peptide by RP-HPLC.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Dissolve the purified azide-peptide and the alkyne-containing molecule (1.2 eq.) in a suitable solvent mixture (e.g., water/DMSO). b. Add a copper(I) source, such as copper(II) sulfate (B86663) (0.1 eq.) and a reducing agent like sodium ascorbate (B8700270) (0.5 eq.). c. Add a copper-stabilizing ligand, such as TBTA or BTTAA (0.1-0.2 eq.). d. Allow the reaction to proceed at room temperature for 1-12 hours. e. Monitor the reaction progress by LC-MS. f. Purify the final peptide conjugate by RP-HPLC.

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. Dissolve the purified azide-peptide and a strained alkyne (e.g., DBCO or BCN derivative, 1.5 eq.) in a biocompatible solvent (e.g., PBS/DMSO).[11][12] b. Allow the reaction to proceed at room temperature for 1-24 hours. No catalyst is required. c. Monitor the reaction progress by LC-MS. d. Purify the final peptide conjugate by RP-HPLC.

Signaling Pathway Conceptual Diagram

The following diagram illustrates a conceptual signaling pathway that could be investigated using a peptide-drug conjugate synthesized via the described methods. For instance, a peptide that targets a specific cell surface receptor could deliver a cytotoxic drug, inducing apoptosis.

signaling_pathway PDC Peptide-Drug Conjugate Receptor Cell Surface Receptor PDC->Receptor Binding Internalization Internalization Receptor->Internalization DrugRelease Drug Release Internalization->DrugRelease Lysosomal Cleavage Target Intracellular Target (e.g., DNA) DrugRelease->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: Conceptual signaling pathway for a targeted peptide-drug conjugate.

References

Application Notes and Protocols for N-Terminal Azido-Functionalization of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific introduction of an azide (B81097) moiety at the N-terminus of a peptide is a powerful strategy in chemical biology and drug development. This bioorthogonal handle enables the subsequent conjugation of a wide variety of molecules, such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, through highly efficient and specific "click chemistry" reactions. The most common click chemistry reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This document provides an overview of common methods for N-terminal azido-functionalization, quantitative data for comparison, and a detailed experimental protocol for a widely used diazotransfer reaction.

Methods for N-Terminal Azido-Functionalization

Several chemical strategies have been developed to selectively introduce an azide group at the N-terminus of a peptide. The choice of method often depends on the peptide sequence, the presence of other reactive functional groups (such as lysine (B10760008) side chains), and the desired reaction conditions.

  • Diazotransfer Reactions: This is a highly efficient method for converting a primary amine to an azide. Reagents such as imidazole-1-sulfonyl azide (ISA) and its salts (e.g., hydrochloride or hydrogen sulfate) are commonly used.[4][5] The reaction can be performed in solution or on solid-phase-synthesized peptides. By carefully controlling the pH, selectivity for the N-terminal α-amine over the ε-amine of lysine residues can be achieved.[6][7] Trifluoromethanesulfonyl azide (triflyl azide) is another potent diazotransfer reagent, though it is known to be explosive and requires careful handling.[8][9]

  • Acylation with Azide-Containing Reagents: N-hydroxysuccinimide (NHS) esters functionalized with an azide group (e.g., Azido-PEG4-NHS Ester) can react with the N-terminal amine to form a stable amide bond.[10] While this method is straightforward, it can also lead to modification of lysine side chains. The selectivity can be influenced by the pH of the reaction.[11]

  • Modification with 2-Pyridinecarboxaldehyde (B72084) (2PCA) Derivatives: Reagents incorporating a 2-pyridinecarboxaldehyde moiety, such as 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC), have been shown to selectively react with the N-terminus of peptides and proteins under mild conditions, leading to high conversion rates.[12][13][14]

  • Reductive Amination: This two-step process involves the reaction of the N-terminal amine with an aldehyde, followed by reduction of the resulting imine. To introduce an azide, an aldehyde-containing reagent bearing an azide group is required.[15]

Data Presentation: Comparison of N-Terminal Azido-Functionalization Methods

The following table summarizes quantitative data for different N-terminal azido-functionalization methods, providing an overview of their efficiencies.

MethodReagentPeptide/ProteinConversion/YieldReference
2-Pyridinecarboxaldehyde Derivative6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC)Angiotensin I> 90%[11][13][14]
2-Pyridinecarboxaldehyde Derivative6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC)Ribonuclease A> 90%[11][13][14]
DiazotransferImidazole-1-sulfonyl azide hydrochloride (ISA·HCl)Resin-bound peptidesNearly quantitative[4]
His Tag Acylation4-methoxyphenyl ester with azideGH6-EGFP71% (mono-functionalized)[16]
His Tag Acylation4-methoxyphenyl ester with azideGH6-BIR265% (mono-functionalized)[17]

Experimental Protocol: N-Terminal Azido-Functionalization via Diazotransfer Reaction

This protocol describes the N-terminal azido-functionalization of a peptide in solution using imidazole-1-sulfonyl azide hydrochloride (ISA·HCl). This reagent is known for its efficiency and can be prepared or obtained commercially.[5][18] Caution: Imidazole-1-sulfonyl azide and its salts are potentially explosive and should be handled with appropriate safety precautions.[19][20] The hydrogen sulfate (B86663) salt is reported to be more stable.[21][22]

Materials:

  • Peptide with a free N-terminus

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper(II) sulfate (CuSO₄)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (B109758) (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a mixture of water and methanol. The concentration will depend on the solubility of the peptide.

  • Reagent Preparation: In a separate vial, prepare a solution of imidazole-1-sulfonyl azide hydrochloride in dichloromethane.

  • Reaction Setup:

    • To the peptide solution, add potassium carbonate (as a base) and a catalytic amount of copper(II) sulfate.

    • Stir the mixture at room temperature.

  • Diazotransfer Reaction:

    • Add the solution of imidazole-1-sulfonyl azide hydrochloride to the stirring peptide solution.

    • Allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by LC-MS to determine the extent of conversion.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane to remove organic-soluble impurities.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The azido-peptide will likely remain in the aqueous phase.

  • Purification:

    • Purify the crude azido-peptide from the aqueous phase using preparative RP-HPLC. Use a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Collect the fractions containing the desired product and confirm the identity and purity of the N-terminally azido-functionalized peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide_sol Dissolve Peptide in H2O/MeOH reaction_mix Mix Peptide, K2CO3, and CuSO4 peptide_sol->reaction_mix reagent_sol Dissolve ISA·HCl in DCM diazotransfer Add ISA·HCl Solution & Stir reagent_sol->diazotransfer reaction_mix->diazotransfer workup Aqueous Work-up & Extraction diazotransfer->workup hplc RP-HPLC Purification workup->hplc analysis Mass Spectrometry Analysis hplc->analysis lyophilize Lyophilization analysis->lyophilize final_product final_product lyophilize->final_product Final Azido-Peptide

Caption: Workflow for N-terminal azido-functionalization of peptides.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2][3] The CuAAC reaction is characterized by its high yields, minimal byproducts, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[2][4]

N3-L-Lys(Mtt)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is replaced by an azide (N3).[5][6][7] The side-chain amino group is protected by the highly acid-sensitive 4-methyltrityl (Mtt) group.[8] This orthogonal protecting group strategy is particularly valuable in solid-phase peptide synthesis (SPPS), as the Mtt group can be selectively removed under very mild acidic conditions without affecting other standard protecting groups.[8] This allows for site-specific modification of the lysine (B10760008) side chain before or after the CuAAC reaction at the N-terminus. This building block is therefore a powerful tool for creating complex biomolecules.[5][6]

Applications in Research and Drug Development

The use of this compound in CuAAC reactions has broad applications for researchers, scientists, and drug development professionals:

  • Peptide and Protein Modification: Site-specific introduction of functionalities such as fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains to peptides and proteins.[9]

  • Drug Discovery and Development: Synthesis of peptide-drug conjugates (PDCs) and other targeted therapeutics. The triazole ring formed is a stable linker that can mimic a peptide bond.[9][10]

  • Bioconjugation: Linking peptides to other biomolecules like nucleic acids or lipids, or attaching them to surfaces and nanoparticles.[1][11][12]

  • Development of Biomedical Imaging Agents: Conjugating peptides with imaging agents (e.g., for PET imaging) for diagnostic purposes.[2][9]

Experimental Protocols

The following protocols provide a general framework for performing CuAAC reactions with this compound. Optimization may be required based on the specific alkyne substrate and desired product.

Protocol 1: CuAAC of this compound with a Terminal Alkyne in Solution

This protocol is suitable for reactions where the azide-containing amino acid and the alkyne are both soluble in the chosen solvent system.

Materials and Reagents:

  • This compound

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), t-Butanol, Water (deoxygenated)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent mixture (e.g., DMF/H₂O or t-BuOH/H₂O 1:1).

  • Deoxygenation: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can lead to unwanted side reactions like oxidative homocoupling.[12]

  • Catalyst Preparation: In a separate microfuge tube, prepare the catalyst solution. Premix CuSO₄·5H₂O (0.1 eq.) and THPTA ligand (0.5 eq., to maintain a 5:1 ligand-to-copper ratio) in deoxygenated water.[13][14] Adding the ligand first helps stabilize the Cu(I) ion and accelerates the reaction.[12][15]

  • Reaction Initiation: To the stirring solution from Step 1, add the CuSO₄/THPTA solution from Step 3.

  • Reduction: Immediately add a freshly prepared solution of sodium ascorbate (0.5-1.0 eq.) in deoxygenated water. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.[3]

  • Incubation: Seal the reaction vessel and stir at room temperature. The reaction is typically complete within 1-12 hours. Reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Work-up and Purification: Once the reaction is complete, quench it by exposing it to air or by adding an EDTA solution to chelate the copper. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by reverse-phase HPLC.

Protocol 2: On-Resin CuAAC for Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for modifying a peptide on solid support where this compound has been incorporated at the N-terminus.

Materials and Reagents:

  • Peptide-resin with N-terminal this compound

  • Terminal alkyne-containing molecule

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq.) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF.

  • Catalyst Addition: To the swollen resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).[16] DIPEA acts as a base to facilitate the reaction.[4]

  • Reaction Initiation: Add the alkyne solution to the resin mixture.

  • Incubation: Agitate the mixture using a shaker or by bubbling nitrogen through the frit at room temperature for 4-16 hours.[16]

  • Washing: After the reaction, drain the vessel and wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times), and finally methanol (B129727) (2-3 times) to remove excess reagents and byproducts.[16]

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: The modified peptide can now be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid cocktail).

  • Purification: Purify the final peptide conjugate using reverse-phase HPLC.

Quantitative Data Summary

The efficiency of the CuAAC reaction can vary based on the substrates and conditions. The table below summarizes typical parameters for successful conjugation.

ParameterSolution Phase ProtocolOn-Resin ProtocolReference
Azide Substrate (eq.) 1.01.0[16]
Alkyne Substrate (eq.) 1.1 - 1.55 - 10[16]
Copper Source (eq.) 0.05 - 0.1 (CuSO₄)1 - 2 (CuI)[14][16]
Reducing Agent (eq.) 0.5 - 1.0 (Na-Ascorbate)N/A (uses Cu(I) source directly)[14]
Ligand (eq.) 0.25 - 0.5 (THPTA)N/A (DIPEA used as base)[14]
Solvent DMF/H₂O, t-BuOH/H₂ODMF[16]
Temperature (°C) 20 - 25 (Room Temp)20 - 25 (Room Temp)[3]
Time (h) 1 - 124 - 16[16]
Typical Yield (%) > 90%> 85%[2][17]

Note: Yields are highly dependent on the specific substrates and purification process.

Visualizations

CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_start CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Coordination Azide Azide (R2-N3) Six_Membered Copper Heterocycle Intermediate Azide->Six_Membered Cu_Acetylide->Six_Membered Cycloaddition Triazolide Cu(I)-Triazolide Intermediate Six_Membered->Triazolide Rearrangement Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazolide->Product Protonation Proton H+ Proton->Product

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Peptide Modification

Workflow start Start: Peptide with N-terminal this compound on solid support swell 1. Swell Resin in DMF start->swell add_catalyst 3. Add CuI and DIPEA to resin swell->add_catalyst prepare_alkyne 2. Prepare Alkyne Solution (5-10 eq. in DMF) react 4. Add Alkyne Solution & Agitate (4-16h) prepare_alkyne->react add_catalyst->react wash 5. Wash Resin (DMF, DCM, MeOH) react->wash cleave 6. Cleave Peptide from Resin (TFA cocktail) wash->cleave purify 7. Purify Conjugate via HPLC cleave->purify end End: Purified Peptide Conjugate purify->end

Caption: On-resin workflow for peptide modification using CuAAC with this compound.

Application in a Drug Discovery Workflow

DrugDiscovery lead Lead Peptide Identified incorporate Incorporate this compound via SPPS lead->incorporate click Perform CuAAC to create Peptide Conjugate Library incorporate->click library Design Alkyne-tagged Fragment Library library->click screen High-Throughput Biological Screening click->screen sar Analyze Structure- Activity Relationship (SAR) screen->sar sar->library Iterative Design optimize Optimized Lead Candidate sar->optimize

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful "click chemistry" reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage. The amino acid N3-L-Lys(Mtt)-OH is a versatile building block for introducing an azide moiety site-specifically into peptides and proteins via solid-phase peptide synthesis (SPPS).

The key to its utility lies in the orthogonal nature of the 4-methyltrityl (Mtt) protecting group on the lysine (B10760008) side chain. The Mtt group is exceptionally acid-labile and can be selectively removed under very mild acidic conditions that leave other common acid-labile protecting groups (e.g., Boc, tBu) and the peptide-resin linkage intact. This allows for the unmasking of the lysine's ε-amino group for subsequent modification, in this case, to carry an azide functionality for SPAAC reactions.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in SPAAC-mediated bioconjugation.

Applications

The use of this compound in conjunction with SPAAC offers a robust platform for a wide array of applications in research and drug development, including:

  • Peptide-Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs to targeting peptides, enhancing therapeutic efficacy and minimizing off-target effects.

  • Protein Labeling: Covalent attachment of reporter molecules such as fluorophores, biotin, or spin labels to proteins for imaging and tracking studies in living cells.

  • Surface Immobilization: Covalently attaching peptides or proteins to surfaces for the development of biosensors, microarrays, and biocompatible materials.

  • Synthesis of Complex Biomolecules: Construction of branched or cyclic peptides and modification of proteins with polymers like polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.

Data Presentation

The efficiency of a SPAAC reaction is often characterized by its second-order rate constant. The following table summarizes representative kinetic data for SPAAC reactions between azido-lysine derivatives and commonly used dibenzocyclooctyne (DBCO) reagents. These values provide an expected range for reaction performance when using peptides functionalized with this compound after deprotection.

Azide ReactantStrained Alkyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
Azido-Lysine DerivativeDBCO-amine~0.34HBS buffer, pH 7.425
Azido-Lysine DerivativeDBCO-PEG4~0.5 - 1.2PBS, pH 7.025
Azido-Lysine DerivativeSulfo-DBCO-amine~0.55 - 1.22HEPES, pH 7.025
Azido-Lysine DerivativeDBCO-fluorophore~62Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (B129727) (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Mtt Deprotection

This protocol describes the selective removal of the Mtt group from the lysine side chain while the peptide remains attached to the solid support.

Materials:

  • Peptide-resin from Protocol 1

  • Mtt deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in DCM.

  • DCM

  • DMF

  • 10% (v/v) DIPEA in DMF

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

  • Mtt Deprotection: Drain the DCM and add the Mtt deprotection solution to the resin. Shake for 2 minutes. A yellow color in the solution indicates the cleavage of the Mtt cation.

  • Repeat Deprotection: Drain the solution and repeat the treatment with fresh deprotection solution until the solution remains colorless (typically 5-10 cycles).

  • Washing: Wash the resin thoroughly with DCM (5x).

  • Neutralization: Wash the resin with 10% DIPEA in DMF for 5 minutes (2x) to neutralize the peptide.

  • Final Washing: Wash the resin with DMF (5x) and DCM (5x). The resin now contains the deprotected lysine side chain with a free azide group, ready for SPAAC.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the on-resin SPAAC reaction of the azide-functionalized peptide with a DBCO-containing molecule.

Materials:

  • Azide-functionalized peptide-resin from Protocol 2

  • DBCO-containing molecule (e.g., DBCO-fluorophore, DBCO-drug)

  • Anhydrous DMF or a mixture of DMF/DCM

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in the chosen reaction solvent (e.g., DMF) for 30 minutes.

  • SPAAC Reaction: Dissolve the DBCO-containing molecule (1.5-3 eq.) in the reaction solvent and add it to the swollen resin.

  • Incubation: Shake the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_finalization Finalization start Fmoc-Rink Amide Resin spps_cycle Fmoc-SPPS Cycles (Amino Acid Couplings) start->spps_cycle incorporation Incorporate This compound spps_cycle->incorporation mtt_deprotection Mtt Deprotection (1% TFA in DCM) incorporation->mtt_deprotection spaac_reaction SPAAC Reaction (+ DBCO-Molecule) mtt_deprotection->spaac_reaction cleavage Cleavage & Deprotection (TFA Cocktail) spaac_reaction->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS Analysis purification->characterization

Caption: Experimental workflow for SPAAC using this compound.

chemical_reaction cluster_reactants Reactants cluster_product Product peptide product Stable Triazole Linkage peptide->product SPAAC dbco dbco->product

Caption: SPAAC reaction between an azide-modified peptide and a DBCO-reagent.

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR (monomer) EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits Visualization Visualization of EGFR Activity EGFR_dimer->Visualization Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_active Ras-GTP Ras->Ras_active Activates Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SPAAC_probe SPAAC-labeled EGFR Inhibitor SPAAC_probe->EGFR_dimer Binds to active site

Caption: EGFR signaling pathway with SPAAC-based visualization.

Application Note: Selective Deprotection of the Mtt Group from Nε-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of peptide synthesis and the development of complex molecular architectures, the strategic use of orthogonal protecting groups is fundamental. The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group for the side-chain amino functionality of lysine (B10760008). Its key advantage lies in its selective removal under exceptionally mild acidic conditions, leaving more robust acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters intact.[1][2][3][4] This orthogonality is crucial for sophisticated synthetic strategies, such as the on-resin synthesis of branched or cyclic peptides, and the site-specific attachment of reporter molecules.[1][2][3] This document provides detailed protocols for the selective deprotection of the Mtt group from the ε-amino group of L-lysine.

Principle of Mtt Deprotection

The deprotection of the Mtt group is an acid-catalyzed process. A mild acidic reagent protonates the protected amine, facilitating the cleavage of the carbon-nitrogen bond and leading to the formation of a stable Mtt cation.[4] This carbocation is typically scavenged by a trialkylsilane, such as triisopropylsilane (B1312306) (TIS), to prevent side reactions, including the potential for reattachment to the deprotected amine or other nucleophilic sites.[5][6] The release of the Mtt cation is often accompanied by the appearance of a distinct yellow-orange color in the reaction solution.[2]

Quantitative Data Summary

The selection of the appropriate deprotection conditions for the Mtt group is critical to ensure complete and selective removal without affecting other protecting groups. The following table summarizes various reported conditions for Mtt deprotection, primarily in the context of solid-phase peptide synthesis (SPPS), which can be adapted for solution-phase applications.

Reagent CocktailConcentrationTreatment TimeScavengerTypical Application and Remarks
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1-2% (v/v)3 x 5 min or 20 x 2 min2-5% TISA commonly used and effective method.[1][7] Repetitive treatments are recommended to ensure complete removal.[7][8]
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)2-5% (v/v)3 x 2 min or 3 x 10 min5% TISA slightly higher acid concentration may increase deprotection rates but also carries a higher risk of premature cleavage of other acid-sensitive groups.[1][9][10]
Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM)30% (v/v)3 x 5 min or 3 x 15 minNone requiredA milder, non-acidic alternative to TFA, suitable for sensitive substrates.[7][8][11]
DCM/HFIP/TFE/TES6.5 : 2 : 1 : 0.5 (v/v/v/v)1-2 hoursTES includedA potent alternative for challenging Mtt deprotections.[5]
Acetic Acid (AcOH)/Trifluoroethanol (TFE)/DCM1 : 2 : 7 or 1 : 2 : 97 (v/v/v)1 hourNone requiredA very mild condition, particularly effective for the related, more labile Mmt group, and can be used for Mtt on hydrophobic resins.[5][6]

Experimental Protocols

The following protocols describe the selective removal of the Mtt protecting group from a lysine residue. Protocol 1 details the widely used TFA-based method, while Protocol 2 offers a milder alternative using HFIP.

Protocol 1: Selective Mtt Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates where other protecting groups are sufficiently stable to low concentrations of TFA.

Materials:

  • Nε-L-Lys(Mtt)-OH or Mtt-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Reaction vessel (e.g., solid-phase synthesis vessel or round-bottom flask)

Procedure:

  • Resin Swelling/Solubilization:

    • For solid-phase applications, swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.[1]

    • For solution-phase, dissolve the Nε-L-Lys(Mtt)-OH in DCM.

  • Deprotection Cocktail Preparation:

    • Prepare the deprotection solution consisting of 1% (v/v) TFA and 2-5% (v/v) TIS in DCM.[1][6] Handle TFA in a fume hood with appropriate personal protective equipment.

  • Mtt Cleavage:

    • Drain the swelling solvent from the resin or add the deprotection cocktail to the dissolved starting material (approximately 10 mL per gram of resin).[4][5]

    • Gently agitate the mixture at room temperature for 5-10 minutes. The solution will typically turn yellow or orange, indicating the release of the Mtt cation.[2]

    • Filter the resin or quench the reaction (for solution-phase) and collect the filtrate.

    • Repeat the treatment with fresh deprotection solution 5-10 times, or until the filtrate no longer shows a yellow color upon addition.[8]

  • Washing and Neutralization:

    • Wash the resin or the product thoroughly with DCM (3 times).[5]

    • Wash with Methanol (MeOH) (2 times).[5]

    • Wash with DCM (2 times).[5]

    • To neutralize any residual acid, wash with a solution of 10% DIPEA in DMF (2 times).[2]

    • Perform final washes with DMF (3 times) and DCM (3 times) to prepare the deprotected lysine for the subsequent reaction.[8]

Protocol 2: Selective Mtt Deprotection using Hexafluoroisopropanol (HFIP)

This protocol is a milder alternative to TFA and is recommended for acid-sensitive substrates.[8]

Materials:

  • Nε-L-Lys(Mtt)-OH or Mtt-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Hexafluoroisopropanol (HFIP)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel

Procedure:

  • Resin Swelling/Solubilization:

    • Swell the peptide-resin in DCM for 30-60 minutes.[8] For solution-phase, dissolve the starting material in DCM.

  • Deprotection Cocktail Preparation:

    • Prepare a deprotection solution of 30% (v/v) HFIP in DCM.[8]

  • Mtt Cleavage:

    • Drain the swelling solvent and add the 30% HFIP/DCM solution to the resin or dissolved starting material.

    • Agitate the mixture at room temperature for 5-15 minutes.[8]

    • Drain the deprotection solution.

    • Repeat the treatment for a total of 3 cycles to ensure complete deprotection.[8]

  • Washing:

    • Wash the resin or product thoroughly with DCM (3 times).

    • Wash with DMF (3 times) to prepare for the next step in the synthetic sequence.[8]

Visualizations

Mtt_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing & Neutralization Start Start: Nε-L-Lys(Mtt)-OH on Resin Swell Swell Resin in DCM (20-30 min) Start->Swell Add_Cocktail Add Deprotection Cocktail to Resin Swell->Add_Cocktail Prep_Cocktail Prepare Deprotection Cocktail (e.g., 1% TFA, 5% TIS in DCM) Prep_Cocktail->Add_Cocktail Agitate Agitate (e.g., 5-10 min) Add_Cocktail->Agitate Monitor Monitor for Yellow Color Agitate->Monitor Drain Drain Filtrate Monitor->Drain Yellow Color Observed Wash_DCM Wash with DCM (3x) Monitor->Wash_DCM No More Yellow Color Drain->Add_Cocktail Repeat Cycle (5-10x) Wash_MeOH Wash with MeOH (2x) Wash_DCM->Wash_MeOH Neutralize Neutralize with 10% DIPEA/DMF (2x) Wash_MeOH->Neutralize Wash_Final Final Wash with DMF & DCM Neutralize->Wash_Final End End: Deprotected Nε-L-Lys-OH on Resin Wash_Final->End

Caption: Workflow for the selective deprotection of the Mtt group using a TFA-based method.

Caption: Orthogonality of Mtt group in Boc-based solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols: The Strategic Use of Nα-Azido-Nε-(4-methyltrityl)-L-lysine [N3-L-Lys(Mtt)-OH] in Peptide Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Drug Conjugates (PDCs) are a rapidly advancing therapeutic modality that combines the high specificity of peptides with the potent cytotoxic effects of small molecule drugs. A critical determinant of a successful PDC is the precise, site-specific conjugation of the drug payload to the peptide, ensuring a homogenous product with a defined drug-to-peptide ratio. N3-L-Lys(Mtt)-OH is a specialized amino acid derivative designed to facilitate this precision. It incorporates two key functionalities: an N-terminal azide (B81097) (N3) group for "click" chemistry and a side-chain ε-amino group protected by the highly acid-labile 4-methyltrityl (Mtt) group.[1][2][3] This unique arrangement allows for orthogonal strategies in peptide synthesis, enabling site-specific modifications crucial for the development of next-generation PDCs.

The N-terminal azide serves as a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][5] This reaction is highly efficient, specific, and biocompatible, making it ideal for conjugating drug-linker complexes to peptides.[6][7][8] The Mtt protecting group on the lysine (B10760008) side chain offers an orthogonal protection strategy.[9][10][11] It can be selectively removed under very mild acidic conditions that do not affect other acid-labile protecting groups (like Boc or tBu) or the peptide's linkage to the solid-phase resin.[12][13] This allows for the introduction of other functionalities, such as imaging agents or solubility enhancers, at a specific lysine residue within the peptide sequence.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of well-defined PDCs, including detailed experimental protocols and data presentation.

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueReference
CAS Number 1333231-26-7[1][14]
Molecular Formula C26H28N4O2[1][14]
Molecular Weight 428.53 g/mol [1][14]
Appearance White to off-white powder-
Solubility Soluble in DMF, DMSO[2]
Table 2: Comparison of Mtt Deprotection Conditions
Reagent CocktailConcentrationTimeKey FeaturesReference
TFA/TIS/DCM1:2:97 (v/v/v)30 min (repeat as needed)Commonly used and effective. The orange color of the Mtt cation indicates cleavage.[15][16]
TFA/DCM1% (v/v)3 x 5 minMild conditions, suitable for many applications.[10]
Acetic acid/TFE/DCM1:2:7 (v/v/v)1 hourMilder alternative, useful for highly acid-sensitive resins.[17][18]
DCM/HFIP/TFE/TES6.5:2:1:0.5 (v/v/v/v)1 hourEffective for selective removal in the presence of other acid-labile groups.

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, DCM: Dichloromethane, TFE: Trifluoroethanol, HFIP: Hexafluoroisopropanol, TES: Triethylsilane.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of this compound at the N-terminus of a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a peptide synthesis vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 hours).[19]

  • Incorporation of this compound:

    • After the final Fmoc deprotection, wash the resin thoroughly.

    • Activate this compound (3 equivalents) with a suitable coupling agent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Perform a ninhydrin (B49086) test to confirm complete coupling.[19]

  • Washing: Wash the resin thoroughly with DMF and DCM. The resin-bound peptide is now ready for side-chain modification or cleavage.

Protocol 2: Selective Deprotection of the Mtt Group on Solid Support

This protocol describes the removal of the Mtt group from the lysine side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin from Protocol 1

  • Deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM[12]

  • Neutralization solution: 5% (v/v) DIPEA in DMF[9]

  • Solvents: DCM, DMF

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM.

  • Mtt Deprotection:

    • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[9][12]

    • Shake the vessel at room temperature for 30 minutes. The solution will typically turn yellow-orange, indicating the release of the Mtt cation.[9]

    • Drain the deprotection solution and repeat the treatment until the solution remains colorless.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Wash the resin with the neutralization solution to neutralize the protonated ε-amine.

  • Final Washing: Wash the resin with DMF and then with DCM. The resin is now ready for on-resin side-chain modification.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Solid Support

This protocol details the conjugation of an alkyne-containing molecule (e.g., a drug-linker) to the N-terminal azide of the peptide on the solid support.

Materials:

  • Peptide-resin with N-terminal azide

  • Alkyne-functionalized drug-linker

  • Copper(I) source (e.g., CuSO4 and Sodium Ascorbate (B8700270), or CuI)

  • Ligand (e.g., TBTA)

  • Solvent: DMF/water or DMSO

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen reaction solvent.

  • "Click" Reaction Mixture:

    • In a separate vial, dissolve the alkyne-functionalized drug-linker (1.5-3 equivalents), copper(I) sulfate (B86663) (0.1 equivalents), and sodium ascorbate (0.5 equivalents) in the reaction solvent.

    • Alternatively, use a pre-formed Cu(I) source like CuI.

  • Conjugation: Add the "click" reaction mixture to the resin and shake at room temperature. The reaction time can vary from 1 to 12 hours.

  • Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and finally DMF and DCM.

Protocol 4: Final Cleavage and Purification

This protocol describes the cleavage of the peptide drug conjugate from the resin and its subsequent purification.

Materials:

  • PDC-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Resin Preparation: Dry the PDC-resin under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PDC by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the PDC, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude PDC pellet under vacuum.

  • Purification: Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Analyze the pure fractions by LC-MS, pool the desired fractions, and lyophilize to obtain the final, purified PDC.[13]

Mandatory Visualizations

PDC_Synthesis_Workflow Resin Fmoc-Rink Amide Resin SPPS Standard Fmoc-SPPS Cycles Resin->SPPS Incorp Incorporate This compound SPPS->Incorp Mtt_Deprotect Selective Mtt Deprotection (1% TFA) Incorp->Mtt_Deprotect Orthogonal Path CuAAC On-Resin CuAAC ('Click' Conjugation) Incorp->CuAAC Direct Path Side_Chain_Mod On-Resin Side-Chain Modification Mtt_Deprotect->Side_Chain_Mod Side_Chain_Mod->CuAAC Cleavage Cleavage from Resin & Global Deprotection CuAAC->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PDC Purified Peptide Drug Conjugate Purification->Final_PDC

Caption: Overall workflow for the synthesis of a peptide drug conjugate using this compound.

Orthogonal_Protection_Strategy cluster_conditions Deprotection Conditions Peptide N-terminus (N3) Peptide Backbone C-terminus (Resin) Lysine Side-Chain (ε-NH-Mtt) Mild_Acid Mild Acid (e.g., 1% TFA) Peptide:lys->Mild_Acid Deprotected_Lys N-terminus (N3) Peptide Backbone C-terminus (Resin) Lysine Side-Chain (ε-NH2) Mild_Acid->Deprotected_Lys:lys Selective Mtt Removal Base Base (e.g., Piperidine) [No effect on Mtt or Resin Linkage] Strong_Acid Strong Acid (e.g., 95% TFA) [Cleaves Resin Linkage & other protecting groups]

References

Application Notes and Protocols for Peptide Biotinylation using N3-L-Lys(Mtt)-OH and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including affinity purification, immunoassay development, and cellular imaging. This document provides detailed application notes and protocols for a highly specific and efficient method of peptide biotinylation. This strategy involves the incorporation of an azide-bearing amino acid, N3-L-Lys(Mtt)-OH, into a peptide sequence during solid-phase peptide synthesis (SPPS). The azide (B81097) group serves as a bioorthogonal handle for subsequent biotinylation via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."

This approach offers several advantages over traditional biotinylation methods that target primary amines. By using an azide-alkyne reaction, the biotin label is introduced at a specific, predetermined site on the peptide, preserving the native chemical properties of other amino acid side chains. The use of the 4-methyltrityl (Mtt) protecting group for the lysine (B10760008) side chain allows for selective deprotection on-resin, enabling site-specific modification while the peptide is still attached to the solid support. The subsequent copper-free click reaction with a dibenzocyclooctyne (DBCO)-biotin conjugate proceeds with high efficiency and specificity under mild conditions, ensuring the integrity of the peptide.

These application notes will guide researchers through the entire workflow, from the synthesis of the azide-modified peptide to the final purification and characterization of the biotinylated product.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (100-200 mesh)Synthesis GradeMajor lab suppliers
Fmoc-N3-L-Lys(Mtt)-OHSynthesis GradeSpecialized peptide synthesis suppliers
Standard Fmoc-protected Amino AcidsSynthesis GradeMajor lab suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor lab suppliers
Piperidine (B6355638)Reagent GradeMajor lab suppliers
N,N'-Diisopropylethylamine (DIEA)Reagent GradeMajor lab suppliers
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Synthesis GradeMajor lab suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor lab suppliers
Triisopropylsilane (TIS)Reagent GradeMajor lab suppliers
Dichloromethane (DCM)ACS GradeMajor lab suppliers
DBCO-PEG4-BiotinHigh PuritySpecialized click chemistry suppliers
Acetonitrile (ACN)HPLC GradeMajor lab suppliers
WaterHPLC GradeMajor lab suppliers

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptide

This protocol describes the synthesis of a model peptide with the sequence H₂N-Tyr-Gly-Gly-Phe-Lys(N₃)-Gly-CONH₂ using manual Fmoc-based solid-phase peptide synthesis (SPPS).

1.1. Resin Swelling and First Amino Acid Coupling:

  • Place 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in a fritted syringe.

  • Swell the resin in 5 mL of DMF for 30 minutes.

  • Drain the DMF.

  • For the first coupling (Fmoc-Gly-OH), dissolve 3 equivalents of the amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIEA.

  • Add the activation mixture to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling.

1.2. Peptide Chain Elongation:

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling: Dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-N3-L-Lys(Mtt)-OH) and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIEA.

  • Add the activation mixture to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3 x 5 mL).

  • Repeat steps 1-4 for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Mtt Group Deprotection

This protocol details the selective removal of the Mtt protecting group from the lysine side chain.

  • Wash the peptide-resin with DCM (3 x 5 mL).

  • Prepare a deprotection solution of 1% TFA and 5% TIS in DCM.

  • Add 5 mL of the deprotection solution to the resin and agitate for 2 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Drain the solution and repeat the treatment with fresh deprotection solution until the solution remains colorless (typically 5-10 cycles).

  • Wash the resin thoroughly with DCM (5 x 5 mL).

  • Neutralize the resin with 10% DIEA in DMF (3 x 5 mL for 2 minutes each).

  • Wash the resin with DMF (5 x 5 mL).

Protocol 3: On-Resin Biotinylation via Click Chemistry (SPAAC)

This protocol describes the copper-free click reaction to attach the biotin moiety.

  • Dissolve 2 equivalents of DBCO-PEG4-Biotin in DMF.

  • Add the DBCO-PEG4-Biotin solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Drain the reaction solution.

  • Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under vacuum.

Protocol 4: Peptide Cleavage, Purification, and Characterization

This protocol outlines the final steps to obtain the pure biotinylated peptide.

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add 5 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Data Presentation

The following table presents representative quantitative data for the synthesis and biotinylation of a model peptide. Actual yields and purities may vary depending on the peptide sequence and specific reaction conditions.

StepProductTheoretical Mass (Da)Observed Mass (Da)Crude Purity (%)Overall Yield (%)
1. SPPSAzide-Peptide-Resin---~95% (coupling efficiency)
2. Mtt DeprotectionDeprotected-Peptide-Resin--->99% (deprotection efficiency)
3. Click ReactionBiotinylated-Peptide-Resin--->95% (click efficiency)
4. Cleavage & PurificationPurified Biotinylated Peptide1234.51234.6>98%~30-50%

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Fmoc-SPPS with This compound start->spps mtt_deprotection On-Resin Mtt Deprotection spps->mtt_deprotection click_reaction On-Resin SPAAC with DBCO-Biotin mtt_deprotection->click_reaction cleavage Cleavage from Resin click_reaction->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization end Final Biotinylated Peptide characterization->end

Caption: Experimental workflow for peptide biotinylation.

click_chemistry_reaction peptide_azide Peptide-Lys(N3) plus + peptide_azide->plus dbco_biotin DBCO-Biotin plus->dbco_biotin product Biotinylated Peptide (Triazole Linkage) plus->product SPAAC (Copper-Free)

Caption: SPAAC click chemistry reaction.

Conclusion

The methodology described provides a robust and reliable approach for the site-specific biotinylation of peptides. The use of this compound in conjunction with copper-free click chemistry offers high specificity and efficiency, making it an ideal choice for preparing well-defined biotinylated peptides for a variety of research and drug development applications. The detailed protocols and representative data presented herein should serve as a valuable resource for scientists aiming to implement this powerful bioconjugation strategy.

Application Notes: Site-Specific Fluorescent Labeling of Peptides using N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of research fields, including drug discovery, molecular imaging, and diagnostics.[1][2] They enable real-time monitoring of various biological processes such as receptor-ligand binding, protein-protein interactions, and intracellular trafficking.[1] This document provides a detailed protocol for the site-specific attachment of fluorescent dyes to peptides utilizing an orthogonal protection strategy involving N3-L-Lys(Mtt)-OH. This method leverages the power of "click chemistry," a highly efficient and specific conjugation method, to introduce a fluorescent probe at a precise location within a peptide sequence.[3]

The use of the 4-methyltrityl (Mtt) protecting group for the lysine (B10760008) side chain is central to this strategy. The Mtt group is labile under mildly acidic conditions, allowing for its selective removal without affecting other acid-sensitive protecting groups or the peptide's linkage to the solid-phase resin.[4][5] This orthogonality permits the specific deprotection of the lysine's ε-amino group, which can then be modified. In this protocol, we utilize an azide-functionalized lysine derivative, this compound, to introduce an azide (B81097) moiety. Following Mtt deprotection, an alkyne-functionalized fluorescent dye can be covalently attached via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6][7]

Principle of the Method

The overall strategy involves three key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc chemistry. At the desired labeling position, Fmoc-Lys(N3)-OH is incorporated. Note that for the purpose of this protocol we are describing the direct incorporation of an azide-bearing lysine. The Mtt group on a non-azide lysine could be deprotected to then react with an azide-containing molecule, but direct incorporation of Fmoc-Lys(N3)-OH is a more direct approach. The Mtt group would be used on a different residue if a different side-chain modification were desired in addition to the fluorescent label. For clarity, this protocol will focus on the direct incorporation of an azide for subsequent click chemistry.

  • On-Resin Click Chemistry: The azide-functionalized peptide, still attached to the solid support, is reacted with an alkyne-containing fluorescent dye in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage between the peptide and the dye.

  • Cleavage and Purification: The fluorescently labeled peptide is cleaved from the resin, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

This approach offers high specificity and efficiency, yielding a homogeneously labeled peptide with the fluorescent probe at a defined position.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptide

This protocol describes the manual synthesis of a peptide containing an azide functionality for subsequent fluorescent labeling.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(N3)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq. to resin loading), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-Lys(N3)-OH: At the desired position, use Fmoc-Lys(N3)-OH in the coupling step (step 4).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), and MeOH (3 x 1 min), and dry the resin under vacuum.

Protocol 2: On-Resin Fluorescent Labeling via Click Chemistry (CuAAC)

This protocol details the attachment of an alkyne-functionalized fluorescent dye to the azide-modified peptide on the solid support.

Materials:

  • Azide-modified peptide-resin

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5, Alkyne-TAMRA)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO4) with sodium ascorbate

  • 2,6-Lutidine

  • DIEA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the azide-modified peptide-resin in DCM for 10-15 minutes.

  • Solvent Exchange: Wash the resin with DMSO (3 x 1 min).

  • Reaction Cocktail Preparation:

    • In a separate vial, dissolve the alkyne-fluorescent dye (1.5 eq. to resin loading) in DMSO.

    • In another vial, dissolve CuBr (1 eq.) in DMSO. Degas the solution by bubbling with nitrogen for 10 minutes.

  • Click Reaction:

    • Add the alkyne-dye solution to the resin.

    • Add the CuBr solution to the resin.

    • Add 2,6-lutidine (10 eq.) and DIEA (10 eq.).[6]

    • Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours, protected from light.[6]

  • Washing:

    • Filter the reaction solution.

    • Wash the resin with Isopropanol/DMSO (5:3 v/v) (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).[6]

  • Drying: Dry the fluorescently labeled peptide-resin under vacuum.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the cleavage of the fluorescently labeled peptide from the resin and its subsequent purification.

Materials:

  • Fluorescently labeled peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system with a C18 column

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Incubate at room temperature with occasional shaking for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 50 mL tube containing cold diethyl ether (approximately 40 mL).

    • Incubate at -20°C for 30 minutes.

  • Peptide Pelleting: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide.

  • Washing: Decant the ether and wash the peptide pellet twice with cold diethyl ether, centrifuging after each wash.

  • Drying: After the final wash, allow the peptide pellet to air dry in a fume hood to remove residual ether, followed by drying under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water).

    • Purify the peptide by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Analysis and Lyophilization:

    • Confirm the purity and identity of the labeled peptide using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Data Presentation

Table 1: Representative Reagents for SPPS and On-Resin Modification
StepReagent/ComponentTypical Excess (eq. to resin)Purpose
SPPS
Fmoc Deprotection20% Piperidine in DMF-Removal of Fmoc protecting group
Amino Acid CouplingFmoc-Amino Acid3-5Peptide chain elongation
HBTU2.9-4.9Activating agent
DIEA6-10Base
On-Resin Click Chemistry
Fluorescent LabelingAlkyne-Fluorescent Dye1.5-2Introduction of fluorescent probe
CuBr1-1.5Copper(I) catalyst
2,6-Lutidine/DIEA10Base
Cleavage
Cleavage from ResinTFA/TIS/H₂O (95:2.5:2.5)-Cleavage and deprotection
Table 2: Expected Yield and Purity at Different Stages
StageParameterExpected RangeMethod of Analysis
SPPS Coupling Efficiency per Step>99%Ninhydrin (Kaiser) Test
Overall Crude Peptide Yield60-80%Gravimetric
Fluorescent Labeling On-Resin Labeling Efficiency>95%LC-MS of a small cleaved sample
Purification Final Purity>95%Analytical RP-HPLC
Overall Purified Yield10-30%Gravimetric/UV-Vis Spectroscopy

Note: Yields are highly dependent on the peptide sequence, length, and the specific fluorescent dye used.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling On-Resin Fluorescent Labeling cluster_Purification Cleavage and Purification Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Coupling->Deprotection1 Repeat for each AA Incorporate_Azide Incorporate Fmoc-Lys(N3)-OH Coupling->Incorporate_Azide Final_Deprotection Final Fmoc Deprotection Incorporate_Azide->Final_Deprotection Azide_Peptide_Resin Azide-Modified Peptide-Resin Final_Deprotection->Azide_Peptide_Resin Click_Reaction CuAAC 'Click' Reaction (+ Alkyne-Dye, Cu(I)) Azide_Peptide_Resin->Click_Reaction Labeled_Peptide_Resin Fluorescently Labeled Peptide-Resin Click_Reaction->Labeled_Peptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Labeled_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Labeled Peptide Purification->Final_Product

Caption: Workflow for site-specific fluorescent labeling of peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Fluorescently Labeled Peptide GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector α-GTP activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Generalized GPCR signaling pathway activated by a peptide ligand.

References

Application Notes and Protocols for the Purification of Peptides Modified with N3-L-Lys(Mtt)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of peptides modified with N3-L-Lys(Mtt)-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol outlines the crucial steps from peptide cleavage and deprotection to analytical and preparative HPLC for isolating the target peptide with high purity. The 4-methyltrityl (Mtt) group is an acid-labile protecting group for the side chain of lysine (B10760008), which allows for selective deprotection under mild acidic conditions. This feature is particularly useful for subsequent site-specific modifications of the peptide.[1][2] This guide is intended for researchers in peptide chemistry and drug development who are working with complex, modified peptides.

Introduction to this compound Modified Peptides

Peptides modified with azido-lysine (N3-L-Lys) are valuable tools in chemical biology and drug development, primarily for their utility in bioorthogonal ligation reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) provides a versatile handle for downstream applications. The Mtt group is an orthogonal protecting group, stable to the basic conditions used for Fmoc group removal but readily cleaved by dilute trifluoroacetic acid (TFA), leaving other acid-labile groups like Boc and tBu intact.[1][2] This allows for selective deprotection and modification of the lysine side chain while the peptide is still on the resin or after initial purification.

The successful purification of these modified peptides is critical to ensure that the final product is free from impurities generated during synthesis, such as truncated or deletion sequences, incompletely deprotected peptides, and by-products from the cleavage of protecting groups.[3] RP-HPLC is the standard and most effective method for purifying synthetic peptides, separating them based on their hydrophobicity.[3][4]

Experimental Workflow

The overall workflow for the synthesis and purification of a peptide modified with this compound involves several key stages, from the solid-phase synthesis to the final purity analysis of the isolated peptide.

Caption: Overall workflow for the synthesis and purification of this compound modified peptides.

Chemical Principles: Mtt Group Cleavage

The selective removal of the Mtt protecting group is a key step that leverages its acid sensitivity. The Mtt group is significantly more labile to acid than the Boc or tBu groups due to the electron-donating methyl group, which stabilizes the resulting trityl cation upon cleavage.[1]

G Peptide-Lys(Mtt) Peptide-Lys(Mtt) Peptide-Lys(NH2) Peptide-Lys(NH2) Peptide-Lys(Mtt)->Peptide-Lys(NH2) + Dilute TFA\n(e.g., 1% in DCM) Dilute TFA (e.g., 1% in DCM) Mtt Cation Mtt Cation Peptide-Lys(NH2)->Mtt Cation releases Trapped Mtt Trapped Mtt Mtt Cation->Trapped Mtt quenched by Scavenger (e.g., TIS) Scavenger (e.g., TIS)

Caption: Selective cleavage of the Mtt protecting group from a lysine side chain.

Detailed Experimental Protocols

Global Cleavage and Deprotection

This protocol is for the cleavage of the peptide from the resin and the removal of most common side-chain protecting groups, assuming the Mtt group is to be retained for post-purification modification.

  • Resin Preparation : Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum for at least 1 hour.[5]

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[6]

  • Cleavage Reaction : Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

  • Peptide Precipitation : Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Collection and Drying : Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum to obtain a powder.

Analytical RP-HPLC for Method Development

Before preparative purification, an analytical run is essential to determine the retention time of the target peptide and to optimize the separation conditions.

  • Sample Preparation : Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[4][8]

  • HPLC Conditions :

    • Column : C18 stationary phase (e.g., 4.6 mm ID, 5 µm particle size, 100-300 Å pore size).[8]

    • Mobile Phase A : 0.1% TFA in water.[4][8]

    • Mobile Phase B : 0.1% TFA in acetonitrile.[4][8]

    • Flow Rate : 1 mL/min.[8]

    • Detection : UV at 214 nm and 280 nm.

    • Gradient : A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.[8] This should be optimized to achieve the best resolution.

Preparative RP-HPLC for Purification

The goal of preparative HPLC is to isolate the target peptide in larger quantities with high purity.[9] The conditions are scaled up from the optimized analytical method.

  • Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with a small amount of acetic acid or TFA to aid solubility). Ensure the concentration is high but avoids precipitation on the column. Filter the solution.

  • HPLC Conditions :

    • Column : A larger C18 preparative column (e.g., 21.2 mm to 50 mm ID).[9]

    • Mobile Phase A : 0.1% TFA in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Flow Rate : The flow rate is scaled up proportionally to the column diameter (e.g., 10-50 mL/min).[9]

    • Gradient : Use the optimized gradient from the analytical run, adjusting the time scale for the different flow rate and column volume.

  • Fraction Collection : Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis : Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization : Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a fluffy white powder.[8]

Data Presentation

The following tables present representative data for the purification of a model peptide, "Peptide-N3-Lys(Mtt)".

Table 1: Analytical HPLC Parameters
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10-50% B over 40 min
Detection 214 nm
Injection Volume 20 µL (1 mg/mL)
Table 2: Preparative HPLC Parameters
ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Gradient 15-45% B over 30 min
Detection 214 nm
Sample Load 100 mg crude peptide
Table 3: Purification Summary
SampleRetention Time (min)Purity by Analytical HPLC (%)Yield (mg)Mass (Expected)Mass (Found)
Crude Peptide 18.5~65%1001500.2 Da1500.3 Da
Purified Peptide 18.5>98%551500.2 Da1500.3 Da

Troubleshooting

  • Poor Peak Shape : Tailing peaks can sometimes be observed with peptide hydrazides or highly basic peptides.[10] Ensure proper mobile phase composition and consider using a different ion-pairing agent or a higher purity silica (B1680970) column.[11]

  • Low Recovery : If peptide recovery is low, check for precipitation on the column. The solubility of the peptide in the mobile phase is critical. Also, ensure the peptide is not irreversibly binding to the stationary phase.

  • Co-eluting Impurities : If impurities co-elute with the target peptide, optimize the gradient. A shallower gradient around the elution point of the target peptide can improve resolution.[11] Alternatively, a different stationary phase or an orthogonal purification method like ion-exchange chromatography may be necessary.[12]

Conclusion

The purification of peptides modified with this compound by RP-HPLC is a robust and reliable method for obtaining high-purity material suitable for further research and development. Careful optimization of the HPLC conditions, based on initial analytical runs, is crucial for successful preparative purification. The protocols and data presented here provide a comprehensive guide for researchers working with these important modified peptides.

References

Troubleshooting & Optimization

Incomplete Mtt deprotection in N3-L-Lys(Mtt)-OH modified peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N3-L-Lys(Mtt)-OH modified peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the selective deprotection of the 4-methyltrityl (Mtt) group.

Frequently Asked Questions (FAQs)

Q1: What is the function of the Mtt group on this compound?

The 4-methyltrityl (Mtt) group is an acid-labile protecting group used in solid-phase peptide synthesis (SPPS) to protect the side-chain amine of lysine (B10760008).[1][2][3] Its key feature is its orthogonality, which allows for its selective removal under mild acidic conditions. This enables specific modifications at the lysine side chain, such as branching, cyclization, or conjugation, while the peptide remains attached to the resin and other protecting groups remain intact.[1][3][4]

Q2: What are the primary causes of incomplete Mtt deprotection?

Incomplete removal of the Mtt group can stem from several factors:

  • Insufficient Deprotection Time/Cycles: The efficiency of Mtt removal can be dependent on the peptide sequence.[5] Some sequences may require longer reaction times or multiple deprotection cycles.[4][5]

  • Suboptimal Deprotection Cocktail: While 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a standard deprotection solution, it may not be effective for all peptides.[1][5]

  • Inadequate Resin Swelling: Proper swelling of the resin in a suitable solvent like DCM is crucial before initiating the deprotection step.[4]

  • Resin Hydrophobicity: On hydrophilic resins like TentaGel, Mtt cleavage with certain mild cocktails (e.g., AcOH/TFE/DCM) may be unsuccessful.[2]

  • Steric Hindrance: The efficiency of deprotection can be reduced for sterically hindered Mtt groups.[6]

Q3: How can I monitor the progress of the Mtt deprotection reaction?

A simple colorimetric test can be used to monitor the deprotection.[1] After a deprotection cycle, a few resin beads are removed and washed. Then, a drop of 100% TFA is added. The immediate appearance of an orange or intense yellow color indicates the presence of the Mtt cation, signifying that the deprotection is incomplete and further cycles are needed.[1][2][6] The reaction is considered complete when no color is observed.[1] Alternatively, RP-HPLC analysis of a small cleaved sample of the peptide can confirm the removal of the Mtt group.[7]

Q4: What are the potential side reactions during Mtt deprotection?

The primary side reaction of concern is the premature cleavage of other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) or tert-butyl (tBu), or even cleavage of the peptide from an acid-sensitive resin.[6][8] The Mtt cation generated during deprotection can also potentially re-attach to nucleophilic residues in the peptide, although this is less common.[4]

Q5: How can I prevent side reactions during Mtt deprotection?

The use of scavengers in the deprotection cocktail is critical to quench the reactive Mtt cation.[1][8] Triisopropylsilane (TIS) is a commonly used scavenger.[1][6] Using the mildest possible acidic conditions and carefully monitoring the reaction time can also help minimize premature deprotection of other protecting groups.[4][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the deprotection of the Mtt group from this compound modified peptides.

Issue 1: Incomplete Mtt Deprotection
  • Symptom: Analytical HPLC of the final peptide shows a significant peak corresponding to the Mtt-protected peptide. Mass spectrometry confirms the presence of the Mtt group (+286.4 Da).[4]

  • Troubleshooting Steps:

    • Extend Deprotection Time/Cycles: Increase the number of deprotection cycles (e.g., from 5 to 10) or the duration of each treatment (e.g., from 2-3 minutes to 5 minutes).[4][5]

    • Optimize Deprotection Cocktail: If the standard 1-2% TFA in DCM is ineffective, consider alternative, stronger cocktails. Refer to the tables below for different options.

    • Ensure Proper Resin Swelling: Before deprotection, ensure the resin is fully swollen by incubating it with DCM for at least 30 minutes.[4]

    • Consider a Milder, More Effective Cocktail: For acid-sensitive peptides, a cocktail containing Hexafluoroisopropanol (HFIP) can be a good alternative to TFA-based methods.[6]

Issue 2: Premature Deprotection of Other Acid-Labile Groups (e.g., Boc, tBu)
  • Symptom: HPLC analysis reveals impurity peaks, and mass spectrometry shows masses corresponding to the loss of other protecting groups (e.g., -100.1 Da for Boc, -56.1 Da for tBu).[4]

  • Troubleshooting Steps:

    • Reduce TFA Concentration: Use the lowest effective concentration of TFA.

    • Shorten Deprotection Time: Minimize the exposure of the peptide to the acidic cocktail.

    • Use a Milder Deprotection Cocktail: Switch to a non-TFA based method, such as those utilizing Acetic Acid/Trifluoroethanol (AcOH/TFE) in DCM, although their effectiveness can be sequence-dependent.[6][8]

    • Incorporate Scavengers: Always include scavengers like TIS in your deprotection cocktail to minimize side reactions.[6]

Issue 3: Low Yield of the Final Peptide
  • Symptom: The overall yield of the purified peptide after cleavage from the resin is lower than expected.[4]

  • Troubleshooting Steps:

    • Optimize Mtt Deprotection Conditions: Harsh deprotection conditions can lead to premature cleavage of the peptide from the resin.[4] Use the mildest conditions that achieve complete Mtt removal.

    • Use a More Acid-Stable Resin Linker: If premature cleavage is a recurring issue, consider using a resin with a more robust linker.[4]

Quantitative Data Summary

The following tables summarize various deprotection cocktails and their typical reaction conditions.

Table 1: TFA-Based Mtt Deprotection Cocktails
ReagentsTypical Reaction TimeAdvantagesDisadvantages
1-2% TFA / 2% TIS in DCM[1]30 minutes (repeated as needed)[1][2]Well-established and effective for many sequences.[6]Can lead to premature cleavage of other acid-labile groups.[6]
1% TFA / 5% TIS in DCM[9]5-10 cycles of 2 minutes each[9]Fast and effective.May be too harsh for some sensitive peptides.
Table 2: Alternative Mtt Deprotection Cocktails
ReagentsTypical Reaction TimeAdvantagesDisadvantages
DCM / HFIP / TFE / TES (6.5:2:1:0.5 v/v/v/v)[2][6]1-2 hours[6]Milder conditions, reducing side reactions.[6]HFIP is a more expensive and volatile solvent.[6]
Acetic Acid / TFE / DCM (1:2:7 v/v/v)[6][8]Variable, typically 1 hour[6]Very mild, suitable for highly acid-sensitive substrates.[8]May not be effective for all peptide sequences.[8]

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA/TIS/DCM
  • Resin Swelling: Suspend the Mtt-protected peptide-resin in DCM (approximately 10 mL per gram of resin) and gently agitate for 30 minutes.[1]

  • Deprotection: Drain the DCM and add the deprotection solution (1-2% TFA and 2% TIS in DCM). Gently shake the suspension at room temperature for 30 minutes.[1]

  • Monitoring: Remove a few resin beads, wash with DCM, and add a drop of 100% TFA. An immediate orange color indicates an incomplete reaction. If positive, continue shaking for another 30 minutes and re-test.[1][6]

  • Washing: Once the deprotection is complete (no orange color observed), filter the resin. Wash the resin sequentially with DCM, Methanol, and DCM again.[2]

  • Neutralization: Neutralize the resin with a solution of 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).[2]

  • Final Wash: Wash the resin with DMF to prepare it for the subsequent coupling or modification step.[1]

Protocol 2: Milder Mtt Deprotection using HFIP-Based Cocktail
  • Resin Swelling: Swell the peptide-resin in DCM as described in Protocol 1.

  • Deprotection: Suspend the resin in a cocktail of DCM/HFIP/TFE/TES (e.g., 6.5:2:1:0.5 v/v/v/v) (approximately 10 mL per gram of resin). Gently shake the suspension at room temperature for 1 hour.[2][6]

  • Monitoring: Monitor the reaction as described in Protocol 1. If the reaction is incomplete, continue for another hour.[6]

  • Washing: Once deprotection is complete, filter the resin and wash with DCM and DMF.[6]

  • Neutralization: Neutralize the resin by washing with 10% DIEA in DMF.[6]

  • Final Wash: Wash the resin with DMF before proceeding to the next step.[6]

Visualizations

Mtt_Deprotection_Workflow start Mtt-Protected Peptide on Resin swell Swell Resin (DCM) start->swell deprotect Add Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) swell->deprotect monitor Monitor Reaction (Colorimetric Test) deprotect->monitor monitor->deprotect Incomplete wash Wash Resin (DCM, MeOH) monitor->wash Complete neutralize Neutralize (DIEA in DMF) wash->neutralize end_product Deprotected Peptide on Resin (Ready for modification) neutralize->end_product Mtt_Deprotection_Decision_Tree start Peptide with Lys(Mtt) acid_sensitive Is the peptide or resin highly acid-sensitive? start->acid_sensitive standard_protocol Use Standard Protocol (1-2% TFA/TIS in DCM) acid_sensitive->standard_protocol No mild_protocol Use Milder Protocol (e.g., HFIP-based or AcOH/TFE/DCM) acid_sensitive->mild_protocol Yes incomplete Is deprotection incomplete? standard_protocol->incomplete increase_time Increase reaction time or number of cycles incomplete->increase_time Yes stronger_cocktail Consider a stronger deprotection cocktail incomplete->stronger_cocktail Still Yes increase_time->incomplete

References

Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the 4-methyltrityl (Mtt) protecting group in solid-phase peptide synthesis (SPPS), its selective removal is a critical step that can significantly impact the final yield and purity of the target peptide. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Mtt group deprotection, with a focus on the commonly used 1% trifluoroacetic acid (TFA) method.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Mtt group in peptide synthesis?

The Mtt group offers a unique balance of stability and selective lability. Its key advantage is its orthogonality with other acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu). This allows for the selective deprotection of the Mtt group under very mild acidic conditions, enabling on-resin modifications such as peptide branching, cyclization, or labeling, while the rest of the peptide remains protected and anchored to the solid support.[1][2][3]

Q2: What is the mechanism of Mtt group removal with 1% TFA?

The deprotection of the Mtt group is an acid-catalyzed cleavage. Trifluoroacetic acid (TFA) protonates the protected amine, leading to the formation of a stable Mtt carbocation (Mtt⁺), which is then released.[3][4] This reactive carbocation must be "trapped" by scavengers to prevent unwanted side reactions.[4]

Q3: Why is the use of scavengers crucial during Mtt deprotection?

The Mtt carbocation generated during cleavage is a reactive electrophile.[4] Without scavengers, this cation can reattach to the deprotected functional group or cause alkylation of sensitive amino acid residues, particularly tryptophan.[4] Scavengers quench the Mtt cation, preventing these side reactions and ensuring a cleaner deprotection.[4][5]

Q4: How can I visually monitor the progress of Mtt deprotection?

A common and straightforward method is a colorimetric test. The release of the Mtt cation into the deprotection solution produces a distinct yellow or orange color.[5][6] The reaction is generally considered complete when the resin no longer produces this color upon the addition of a fresh deprotection solution.[5] To confirm, a small number of resin beads can be removed and treated with neat TFA; an immediate orange coloration indicates the presence of remaining Mtt groups.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of the Mtt group using 1% TFA.

Problem 1: Incomplete Mtt Group Deprotection

  • Symptoms:

    • A new, more hydrophobic peak is observed in the HPLC chromatogram of the final peptide, corresponding to the Mtt-protected peptide.[6]

    • Mass spectrometry analysis shows a mass addition of approximately 286.4 Da.[6]

    • Subsequent on-resin reactions (e.g., cyclization, branching) have low yields.[10]

  • Possible Causes:

    • Insufficient deprotection time or number of cycles, which can be sequence-dependent.[10]

    • Inadequate swelling of the resin in the deprotection solvent (e.g., DCM).[6]

    • Steric hindrance around the Mtt group.[7]

  • Solutions:

    • Increase Deprotection Time/Cycles: Extend the reaction time or perform multiple shorter deprotection cycles (e.g., 5-10 cycles of 2-3 minutes each).[10]

    • Ensure Proper Resin Swelling: Adequately swell the resin in DCM for at least 30 minutes before starting the deprotection.[6]

    • Optimize Deprotection Cocktail: While 1% TFA in DCM is standard, for stubborn cases, alternative cocktails may be more effective.[10]

Problem 2: Premature Cleavage of Other Acid-Labile Protecting Groups (e.g., Boc, tBu)

  • Symptoms:

    • Multiple impurity peaks are observed in the HPLC chromatogram, often eluting earlier than the desired peptide.[6]

    • Mass spectrometry reveals masses corresponding to the loss of one or more tBu groups (-56.1 Da each).[6]

  • Possible Causes:

    • The TFA concentration is too high.[6]

    • The deprotection time is excessively long.[6][11]

    • Ineffective scavenging of the Mtt cation.[6]

  • Solutions:

    • Reduce TFA Concentration: Use the mildest effective TFA concentration.

    • Optimize Deprotection Time: Avoid prolonged exposure to the acidic conditions. Multiple short treatments are often better than one long one.[12]

    • Use a Milder Deprotection Cocktail: Consider alternatives to TFA-based solutions, such as those containing hexafluoroisopropanol (HFIP).[7]

    • Incorporate Methanol (B129727) as a Scavenger: The addition of a small amount of methanol (e.g., 1%) to the cleavage solution has been shown to prevent the undesirable cleavage of tBu groups.[12]

Problem 3: Premature Cleavage of the Peptide from Acid-Sensitive Resins

  • Symptoms:

    • Significantly lower than expected overall yield of the purified peptide after final cleavage from the resin.[6]

  • Possible Causes:

    • The use of a highly acid-labile resin linker (e.g., Rink Amide) combined with harsh deprotection conditions.[7][12]

    • Prolonged exposure to the 1% TFA solution.[11]

  • Solutions:

    • Use a More Stable Resin Linker: If this is a recurring issue, consider a resin with a more acid-stable linker.[6]

    • Optimize Deprotection Conditions: Employ the mildest possible conditions for Mtt removal.[6] The addition of methanol may also help prevent premature cleavage from Rink amide resin.[12]

    • Consider Alternative Deprotection Reagents: Reagents like HFIP can be a milder alternative to TFA.[4]

Problem 4: Reattachment of the Mtt Cation to the Peptide

  • Symptoms:

    • HPLC/MS analysis shows a mass addition of +272 Da on Tryptophan residues, indicating alkylation of the indole (B1671886) ring.[4]

  • Possible Causes:

    • Insufficient or inappropriate scavenger used.[4]

  • Solutions:

    • Use an Effective Scavenger Cocktail: Triisopropylsilane (TIS) is a highly effective scavenger for the Mtt cation.[4] A combination of scavengers may also be beneficial.

    • Increase Scavenger Concentration: For peptides containing tryptophan, ensuring a high concentration of scavenger is critical.[4]

Data Presentation

Table 1: Comparison of Common Mtt Deprotection Cocktails

ProtocolReagentsTypical Reaction TimeAdvantagesDisadvantages
Standard TFA/DCM 1-2% TFA in Dichloromethane (B109758) (DCM) with 1-5% Triisopropylsilane (TIS) or Methanol (MeOH) as a scavenger.[7]30 min to 2 hours (often repeated).[7]Well-established and effective for many sequences.[7]Can lead to premature cleavage of other acid-labile groups or the peptide from acid-sensitive resins.[7] Incomplete deprotection can occur.[7]
HFIP-Based Cocktail Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v).[2][7][13]1-2 hours.[2][7]Milder conditions compared to TFA, reducing the risk of side reactions.[7] Effective for peptides with acid-sensitive groups.[7]HFIP is a more expensive and volatile solvent.[7] May be less efficient for sterically hindered Mtt groups.[7]
Acetic Acid-Based Cocktail Acetic acid/trifluoroethanol/dichloromethane (1:2:7 v/v/v).[11][14]1 hour.[11]Very mild conditions.May not be effective for all sequences, particularly on hydrophilic resins.[9]
"Greener" Protocol 2% TFA / 2% TIS in Ethyl acetate (B1210297) (EtOAc) - Acetonitrile (MeCN) (1:1).[7]Not specified.Avoids the use of chlorinated solvents like DCM.[7]May require optimization for different peptide sequences.[7] Less commonly cited in the literature.[7]

Experimental Protocols

Protocol 1: Standard Mtt Deprotection with 1% TFA/TIS in DCM [3][7][8][9]

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.[6]

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA and 2% (v/v) Triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin).[3] Gently agitate the resin suspension at room temperature for 30 minutes.[3]

  • Monitoring: To monitor the reaction, remove a few resin beads, wash them with DCM, and add 1-2 drops of neat TFA. An immediate orange coloration indicates the presence of the Mtt group, and the reaction should be continued for another 30 minutes.[7][8][9] Repeat until the test is negative.

  • Washing: Once the deprotection is complete, filter the resin and wash sequentially with DCM (2x), Methanol (2x), and DCM (2x).[8][9]

  • Neutralization: Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2x).[7][8]

  • Final Wash: Wash the resin with DMF (2x) to prepare it for the subsequent coupling step.[7][8]

Protocol 2: Mtt Deprotection using HFIP-Based Cocktail [7][8][9]

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail of DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v/v).[2][7][13]

  • Deprotection Reaction: Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin) and gently agitate at room temperature for 1 hour.[8][9]

  • Monitoring: Monitor the reaction progress as described in Protocol 1. If the reaction is incomplete, continue for another hour.[8][9]

  • Washing and Neutralization: Once deprotection is complete, filter the resin and follow the washing and neutralization steps as outlined in Protocol 1.

Visualizations

Mtt_Deprotection_Workflow start Start: Mtt-Protected Peptide on Resin swell Swell Resin in DCM start->swell deprotection Add Cocktail to Resin & Agitate swell->deprotection prepare_cocktail Prepare Deprotection Cocktail (e.g., 1% TFA/TIS in DCM) prepare_cocktail->deprotection monitor Monitor Deprotection (Colorimetric Test) deprotection->monitor monitor->deprotection Incomplete wash Wash Resin (DCM, MeOH, DCM) monitor->wash Complete neutralize Neutralize Resin (DIEA in DMF) wash->neutralize final_wash Final Wash (DMF) neutralize->final_wash end Ready for Next Step (e.g., Coupling) final_wash->end

Caption: General experimental workflow for on-resin Mtt group deprotection.

Mtt_Troubleshooting_Tree issue Issue During Mtt Deprotection incomplete Incomplete Deprotection? issue->incomplete Check for side_reactions Side Reactions? issue->side_reactions Check for solution_incomplete Increase deprotection time/cycles Ensure proper resin swelling Consider alternative cocktails incomplete->solution_incomplete Yes premature_cleavage Premature Cleavage of Boc/tBu or from Resin? side_reactions->premature_cleavage If yes reattachment Mtt Cation Reattachment? side_reactions->reattachment If yes solution_cleavage Reduce TFA concentration Optimize deprotection time Use milder cocktail (e.g., HFIP) Add MeOH as scavenger premature_cleavage->solution_cleavage Yes solution_reattachment Use effective scavenger (e.g., TIS) Increase scavenger concentration reattachment->solution_reattachment Yes

Caption: Decision tree for troubleshooting common Mtt deprotection issues.

References

Technical Support Center: Alternative Reagents for MTT Formazan Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative reagents for the solubilization of formazan (B1609692) crystals in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is intended for researchers, scientists, and drug development professionals.

A thorough review of scientific literature indicates that while Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are utilized in other biochemical applications, such as peptide synthesis for the removal of the Mtt (4-Methyltrityl) protecting group, they are not documented as standard or alternative reagents for the purpose of formazan crystal solubilization in MTT cell viability assays.

This guide, therefore, focuses on the well-established and validated alternative solubilizing agents: Dimethyl Sulfoxide (B87167) (DMSO), acidified isopropanol (B130326), and Sodium Dodecyl Sulfate (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable alternative reagents for solubilizing formazan crystals in an MTT assay?

The most widely used and validated solvents for formazan dissolution are Dimethyl Sulfoxide (DMSO), acidified isopropanol, and solutions containing Sodium Dodecyl Sulfate (SDS)[1][2][3]. The choice of solvent can depend on the cell type and specific experimental conditions[4].

Q2: When should I choose one solubilization reagent over another?

  • DMSO is highly effective at dissolving formazan crystals and is a common choice. However, it can be cytotoxic to some cell lines with prolonged exposure[1][5]. It is also important to use anhydrous DMSO for best results[1].

  • Acidified Isopropanol is another effective alternative. The addition of a small amount of acid (e.g., HCl) can enhance the solubilization of the formazan crystals[1][2]. Some studies suggest it can result in a higher absorbance and a more distinct purple color compared to DMSO[6].

  • SDS solutions are particularly useful for cell types that are resistant to solubilization by other solvents[1]. An advantage of using an SDS-HCl solution is that it can be added directly to the culture medium, eliminating a washing step and reducing the risk of cell loss[7]. However, this method may require an overnight incubation for complete solubilization[7].

Q3: Can components of the cell culture medium interfere with the MTT assay?

Yes, components such as phenol (B47542) red and serum can interfere with the assay. Phenol red can change color at acidic pH, which might be a factor if using an acidified solvent, and can contribute to background absorbance[8]. Serum proteins can also interfere with the reaction[1]. It is often recommended to perform the MTT incubation in serum-free medium to minimize these interferences[1].

Q4: My formazan crystals are not dissolving completely. What should I do?

Incomplete formazan solubilization is a common issue that can lead to inaccurate results. Here are some troubleshooting steps:

  • Increase mixing: Ensure thorough mixing after adding the solvent. This can be done by gentle pipetting up and down or by using an orbital shaker[9].

  • Increase incubation time: Allow more time for the formazan to dissolve. With SDS-based solutions, an overnight incubation may be necessary[7].

  • Check solvent volume: Ensure you are using a sufficient volume of the solubilization solvent to fully cover the well and interact with all the crystals[1].

  • Switch solvents: If one solvent is not effective for your cell line, consider trying one of the other alternatives[10].

Q5: I'm observing high background absorbance in my control wells. What could be the cause?

High background can be caused by several factors:

  • Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false positive signal.

  • Media components: As mentioned, phenol red and serum can contribute to background absorbance.

  • Light exposure: The MTT reagent is light-sensitive and can be reduced non-enzymatically if exposed to light for extended periods.

Data Presentation: Comparison of Common Formazan Solubilization Reagents

ReagentTypical ConcentrationIncubation TimeKey AdvantagesKey Disadvantages
DMSO 100%15 minutes - 4 hoursFast and effective solubilization[3].Can be cytotoxic to some cells[1][5]; hygroscopic (absorbs moisture).
Acidified Isopropanol Isopropanol with ~0.04 N HCl15 minutes - 1 hourEffective solubilization, may yield higher absorbance than DMSO[6].Requires careful preparation of the acidic solution.
SDS Solution 10-20% SDS in 0.01-0.02 M HCl4 hours - overnightCan be added directly to media, lyses cells effectively[1][7].Longer incubation time may be required[7].

Experimental Protocols

Protocol 1: Formazan Solubilization with DMSO
  • Following incubation with the MTT reagent, carefully remove the culture medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the medium[1].

  • Add 100-150 µL of 99.5% dimethyl sulfoxide (DMSO) to each well[1][4].

  • Place the plate on an orbital shaker for 15-30 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals. Gentle pipetting can also be used to aid dissolution[10].

  • Measure the absorbance at a wavelength between 550 and 600 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance[1].

Protocol 2: Formazan Solubilization with Acidified Isopropanol
  • After the MTT incubation period, carefully aspirate the medium from each well.

  • Prepare the solubilization solution: 0.04 N HCl in isopropanol[1].

  • Add 100-150 µL of the acidified isopropanol solution to each well[1].

  • Mix thoroughly by gentle pipetting or shaking for 15-30 minutes until the formazan crystals are completely dissolved.

  • Read the absorbance at approximately 570 nm.

Protocol 3: Formazan Solubilization with SDS-HCl
  • Following the incubation with MTT, add 100 µL of a 10% SDS solution in 0.01 M HCl directly to each well (without removing the MTT-containing medium)[1][7].

  • Gently pipette up and down to mix, avoiding the formation of bubbles.

  • Incubate the plate for 4 hours to overnight at 37°C in a humidified atmosphere[7][11].

  • Ensure complete dissolution of the formazan crystals before reading the absorbance at approximately 570 nm[11].

Mandatory Visualizations

MTT_Assay_Workflow cluster_setup 1. Cell Seeding and Treatment cluster_incubation 2. MTT Incubation cluster_solubilization 3. Formazan Solubilization cluster_readout 4. Data Acquisition seed_cells Seed cells in a 96-well plate treat_cells Treat cells with test compound seed_cells->treat_cells add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization reagent (e.g., DMSO, Acidified Isopropanol, SDS) incubate_mtt->solubilize incubate_solve Incubate until formazan is dissolved solubilize->incubate_solve read_absorbance Measure absorbance at ~570 nm incubate_solve->read_absorbance

Caption: General workflow for the MTT cell viability assay.

MTT_Troubleshooting cluster_low_signal Low Absorbance Signal cluster_high_background High Background cluster_inconsistent Inconsistent Results start Problem Encountered low_cell_number Insufficient cell number start->low_cell_number contamination Microbial contamination start->contamination incomplete_solubilization Incomplete formazan dissolution start->incomplete_solubilization short_incubation Incubation time too short inactive_cells Low metabolic activity of cells media_interference Interference from media (phenol red, serum) mtt_degradation MTT reagent degraded pipetting_error Pipetting inaccuracies edge_effect Edge effects in 96-well plate

Caption: Decision tree for troubleshooting common MTT assay issues.

References

Technical Support Center: Troubleshooting N-Terminal Coupling of N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield during the N-terminal coupling of N3-L-Lys(Mtt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling yield for this compound at the N-terminus?

Low coupling efficiency for this compound is typically attributed to a combination of factors:

  • Steric Hindrance: The bulky 4-methyltrityl (Mtt) group on the lysine (B10760008) side chain creates significant steric hindrance, impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1]

  • N-Terminal Azido (B1232118) Group Reactivity: The electron-withdrawing nature of the N-terminal azido (N3) group can reduce the nucleophilicity of the alpha-amine, making it less reactive towards the activated carboxyl group of the incoming amino acid.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[2][3]

  • Incomplete Deprotection: Failure to completely remove the previous Fmoc protecting group will result in a capped N-terminus, preventing any further coupling.[2]

  • Suboptimal Coupling Conditions: Standard coupling protocols may not be sufficiently robust to overcome the steric and electronic challenges posed by this modified amino acid.[4]

  • Reagent Quality: Degradation of coupling reagents, solvents, or the this compound itself can lead to significantly lower yields.[2]

Q2: How can I confirm that the low yield is due to poor coupling of this compound?

Several analytical techniques can help pinpoint the issue:

  • Kaiser Test (Ninhydrin Test): A qualitative test performed on a few resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying incomplete coupling.[1][5] A yellow or colorless result suggests a successful coupling.

  • Mass Spectrometry (MS) of a Test Cleavage: Cleaving a small amount of resin and analyzing the product by MS is a direct way to identify the species present. The absence of the peak corresponding to the full-length peptide and the presence of a peak for the truncated sequence (without this compound) strongly indicates a coupling failure at that step.[2]

  • High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage can reveal the purity of the product. A chromatogram with multiple peaks, including a significant peak for the truncated peptide, points towards inefficient coupling.[2]

Q3: What are the recommended coupling reagents for overcoming the steric hindrance of the Mtt group?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required.

Coupling ReagentClassKey Advantages
HATU Aminium/Uronium SaltHigh reactivity, fast activation, and generally effective for hindered couplings.[1][6]
HBTU Aminium/Uronium SaltA common and effective coupling reagent, though HATU is often preferred for more challenging couplings.[6][7]
COMU Aminium/Uronium SaltA third-generation uronium salt with reactivity comparable to HATU, but with non-explosive and less allergenic byproducts.[8]
DIC/Oxyma Carbodiimide/AdditiveA strong, cost-effective combination that minimizes racemization. Oxyma Pure is a non-explosive alternative to HOBt.[8][9]

Q4: Can the N-terminal azido group be unstable during SPPS?

While the azide (B81097) group is generally stable, studies have shown that N-terminal α-azido amino acids can be susceptible to elimination of the azide ion under certain conditions, such as treatment with reagents commonly used for Fmoc deprotection.[2] It is crucial to use fresh, high-quality reagents and adhere to optimized protocols to minimize potential side reactions.

Troubleshooting Guides

Issue: Low Coupling Efficiency Confirmed by Kaiser Test and MS

Symptoms:

  • Positive Kaiser test (blue/purple beads) after coupling this compound.

  • Mass spectrometry of a test cleavage shows a major peak corresponding to the peptide sequence lacking the N-terminal this compound.

Possible Causes & Solutions:

CauseRecommended ActionData & Observations
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU or COMU. Increase the equivalents of the amino acid and coupling reagent (e.g., to 5 equivalents each).Compare coupling efficiency with different reagents. A significant increase in the desired product peak in the MS spectrum indicates improved coupling.
Suboptimal Reaction Time Extend the coupling time. For sterically hindered residues, a reaction time of 2-4 hours, or even overnight, may be necessary.[10]Monitor the reaction progress with periodic Kaiser tests. The test should become negative (yellow) upon completion.
Peptide Aggregation Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and NMP, or add a chaotropic agent like a low percentage of DMSO. Consider performing the coupling at a slightly elevated temperature (e.g., 40-50°C), though this should be done cautiously to avoid racemization.[1]A noticeable improvement in resin swelling and a more consistent reaction rate can indicate reduced aggregation.
Double Coupling Perform the coupling step twice before proceeding to the next deprotection step. This ensures that any remaining free amines from the first coupling are capped.[3]HPLC analysis of the crude product should show a significant reduction in the deletion sequence peak.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for a standard solid-phase peptide synthesis workflow.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Pre-activation of this compound: In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue/purple), continue the coupling for another 1-2 hours or perform a second coupling (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Collection: After the coupling reaction, collect a small sample of resin (10-20 beads) and place it in a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then with ethanol (B145695) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observation:

    • Blue/Purple color: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).[10]

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle for this compound Coupling start Deprotected Peptide-Resin preactivation Pre-activate This compound with HATU/DIPEA coupling Couple to Resin (2-4 hours) preactivation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative double_couple Double Couple kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash->next_cycle double_couple->coupling troubleshooting_logic cluster_coupling_issue Coupling Issue Confirmed start Low Yield of This compound Coupled Peptide check_coupling Perform Kaiser Test & Test Cleavage with MS start->check_coupling cause1 Insufficient Reagent Activity check_coupling->cause1 Positive Kaiser Test/ Truncated Peptide in MS cause2 Suboptimal Reaction Time check_coupling->cause2 Positive Kaiser Test/ Truncated Peptide in MS cause3 Peptide Aggregation check_coupling->cause3 Positive Kaiser Test/ Truncated Peptide in MS cause4 Incomplete Reaction check_coupling->cause4 Positive Kaiser Test/ Truncated Peptide in MS solution1 Use Stronger Coupling Reagent (e.g., HATU, COMU) cause1->solution1 solution2 Increase Coupling Time (2-4h or overnight) cause2->solution2 solution3 Use Chaotropic Agents or Elevate Temperature cause3->solution3 solution4 Perform Double Coupling cause4->solution4

References

Technical Support Center: N3-L-Lys(Mtt)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-L-Lys(Mtt)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address frequently asked questions regarding side reactions during the incorporation of this reagent in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a specialized amino acid derivative used in peptide synthesis to introduce a latent azide (B81097) functional group. The azide can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the attachment of various molecules like fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[1] The 4-methyltrityl (Mtt) group on the side-chain amine provides orthogonal protection, which can be selectively removed on-resin to allow for specific modifications at that site.[2]

Q2: What are the standard conditions for removing the Mtt protecting group?

A2: The Mtt group is known for its high acid lability.[3][4] It is typically removed by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2][5] A common starting condition is 1-2% TFA in DCM, often with the addition of a scavenger like 1-5% triisopropylsilane (B1312306) (TIS) to trap the released Mtt cation.[6][7][8] The deprotection is usually performed in multiple short cycles (e.g., 5-10 cycles of 2-3 minutes each) to minimize side reactions.[9] Progress can be monitored by the appearance of an intense yellow color from the Mtt cation.[2]

Q3: Are there milder, alternative reagents for Mtt group removal?

A3: Yes, to minimize side reactions associated with TFA, several milder deprotection cocktails have been developed. These are particularly useful when the peptide contains other acid-sensitive protecting groups.[5] Effective alternatives include:

  • 30% hexafluoroisopropanol (HFIP) in DCM.[5][10]

  • A mixture of acetic acid, trifluoroethanol (TFE), and DCM (e.g., 1:2:7 v/v/v).[11]

  • Solutions containing TES/HFIP/TFE/DCM.[8]

Q4: How does the N-terminal azide group on this compound affect its incorporation?

A4: The N-terminal azide is generally stable under standard Fmoc- and Boc-based SPPS conditions. However, care should be taken to avoid reagents that could potentially reduce the azide, such as strong reducing agents or certain palladium catalysts if other orthogonal protecting groups like Alloc are used in the same synthesis.

Troubleshooting Guide: Side Reactions

This guide addresses common side reactions encountered during the use of this compound and provides strategies for their mitigation.

Issue 1: Premature Cleavage of Other Acid-Labile Protecting Groups

Symptoms:

  • Mass spectrometry of the final peptide shows unexpected mass losses, corresponding to the removal of protecting groups like tert-butyl (tBu) from Asp, Glu, or Tyr residues, or Boc from Trp.[5]

  • Unintended side-chain modifications occur during subsequent synthesis steps.

Cause: The mildly acidic conditions used for Mtt removal (e.g., 1-2% TFA) can be sufficient to partially cleave other more robust, acid-labile groups if the exposure time is too long or if the peptide sequence enhances their lability.[9]

Solutions:

  • Use Milder Deprotection Reagents: Switch from TFA/DCM to a cocktail with lower acidity, such as 30% HFIP in DCM.[5][10]

  • Minimize Exposure Time: Perform multiple, very short deprotection cycles (e.g., 10-15 treatments of 1 minute each) instead of a single long incubation.[12]

  • Incorporate Scavengers: Always include a scavenger like TIS or methanol (B129727) (MeOH) in the deprotection solution to prevent re-attachment of cleaved protecting groups.[6][7]

Issue 2: Incomplete Mtt Deprotection

Symptoms:

  • Subsequent reactions on the lysine (B10760008) side-chain (e.g., coupling of another molecule) are inefficient or fail completely.[5]

  • Mass spectrometry of the final peptide shows a mass corresponding to the Mtt-protected peptide.[5]

Causes:

  • Steric Hindrance: The peptide chain may aggregate on the resin, preventing the deprotection solution from efficiently reaching the Mtt group.[5]

  • Insufficient Deprotection: The deprotection conditions (time, concentration, number of cycles) may not be sufficient for complete removal, which can be sequence-dependent.[9]

Solutions:

  • Ensure Proper Resin Swelling: Adequately swell the resin in a suitable solvent like DCM before starting the deprotection protocol.[5]

  • Increase Deprotection Time/Cycles: Increase the number of deprotection cycles or the duration of each treatment and monitor completion carefully.[9]

  • Optimize Deprotection Cocktail: For stubborn cases, a slightly higher concentration of TFA (e.g., up to 5%) or the use of HFIP may be more effective.[10][13]

Issue 3: Re-attachment of Mtt Cation to Nucleophilic Residues

Symptoms:

  • Mass spectrometry reveals an unexpected mass addition of +258 Da (the mass of the Mtt group) on susceptible residues, most commonly tryptophan.

Cause: The Mtt carbocation released during deprotection is a reactive electrophile. If not effectively trapped by a scavenger, it can re-attach to electron-rich side chains, particularly the indole (B1671886) ring of tryptophan.

Solutions:

  • Mandatory Use of Scavengers: Always use an effective scavenger in the deprotection cocktail. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective at quenching the Mtt cation.[2]

  • Protect Tryptophan: If tryptophan is present in the sequence, ensure its indole side chain is protected with a Boc group (Boc-Trp(Boc)-OH) to prevent alkylation.

Data Presentation

Table 1: Comparison of Common Mtt Deprotection Cocktails

Deprotection CocktailTypical ConditionsAdvantagesPotential Side Reactions
TFA/TIS/DCM 1-2% TFA, 2-5% TIS in DCM[6][8]Fast and effective; visually monitored by yellow color[2]Premature cleavage of other acid-labile groups (e.g., tBu, Boc)[9]
HFIP/DCM 30% HFIP in DCM[5][10]Milder conditions, higher selectivity over tBu/Boc groupsMay require longer reaction times or more cycles than TFA
AcOH/TFE/DCM 1:2:7 (v/v/v)[11]Very mild; suitable for highly sensitive peptidesMay be less effective for sterically hindered Mtt groups
Experimental Protocols

Protocol 1: Selective Deprotection of Lys(Mtt) using TFA/TIS/DCM

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a peptide synthesis vessel.[5]

  • Prepare Deprotection Solution: Prepare a fresh solution of 1% TFA and 5% TIS in DCM (v/v/v).[5]

  • Deprotection: Drain the DCM from the vessel. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate for 2 minutes.[2] An intense yellow color should develop.[2]

  • Wash and Repeat: Drain the solution and wash the resin thoroughly with DCM (3x).[2] Repeat step 3 until the yellow color is no longer observed in the drained solution (typically 5-10 cycles).

  • Neutralization and Final Wash: Wash the resin with 10% Diisopropylethylamine (DIPEA) in DMF to neutralize residual acid, followed by a final thorough wash with DMF (3x) to prepare for the subsequent reaction.[6]

Protocol 2: Selective Deprotection of Lys(Mtt) using HFIP/DCM

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[5]

  • Prepare Deprotection Solution: Prepare a fresh solution of 30% HFIP in DCM (v/v).[5]

  • Deprotection: Drain the DCM. Add the HFIP/DCM solution and agitate for 5-15 minutes.[5]

  • Repeat: Drain the solution and repeat step 3 for a total of 3 cycles.[5]

  • Final Washes: Wash the resin thoroughly with DCM (3x) and then DMF (3x) before proceeding to the next step.[5]

Mandatory Visualization

Mtt_Deprotection_Workflow start Start: Peptide-Resin with Lys(Mtt) swell 1. Swell Resin in DCM start->swell prepare 2. Prepare Deprotection Cocktail (e.g., 1% TFA/TIS/DCM) swell->prepare deprotect 3. Add Cocktail to Resin (Repeat 5-10x for 2 min each) prepare->deprotect monitor Monitor Yellow Color (Mtt+ cation release) deprotect->monitor wash_dcm 4. Wash with DCM monitor->wash_dcm  Color fades wash_dcm->deprotect  Repeat cycle neutralize 5. Neutralize with DIPEA/DMF wash_dcm->neutralize  Deprotection complete wash_dmf 6. Wash with DMF neutralize->wash_dmf end End: Resin with Deprotected Lys(NH2) wash_dmf->end

Caption: Workflow for the selective deprotection of the Mtt group.

Side_Reactions_Logic condition Mtt Deprotection (Mild Acid, e.g., 1% TFA) desired Desired Reaction: Selective Lys(Mtt) Cleavage condition->desired side1 Side Reaction 1: Premature Cleavage of Boc/tBu Groups condition->side1 side2 Side Reaction 2: Incomplete Mtt Cleavage condition->side2 side3 Side Reaction 3: Mtt+ Re-attachment (e.g., to Trp) condition->side3 cause1 Cause: Over-exposure, Sequence Effects side1->cause1 cause2 Cause: Steric Hindrance, Aggregation side2->cause2 cause3 Cause: Ineffective Scavenging of Mtt+ side3->cause3

Caption: Key side reactions during Mtt deprotection.

References

Monitoring Mtt deprotection by observing trityl cation color

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring 4-methyltrityl (Mtt) deprotection by observing the characteristic color of the released trityl cation.

Frequently Asked Questions (FAQs)

Q1: What is the Mtt protecting group and why is it used?

The 4-methyltrityl (Mtt) group is an acid-labile protecting group commonly used in solid-phase peptide synthesis (SPPS) to protect the side chains of amino acids such as lysine, ornithine, histidine, asparagine, and glutamine.[1] Its primary advantage is its "semi-permanent" nature. It remains stable under the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions. This orthogonality allows for specific on-resin modifications like side-chain cyclization, branching, or the attachment of reporter molecules, while other acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) remain intact.[1][2]

Q2: How is Mtt deprotection monitored visually?

Mtt deprotection is monitored by observing the formation of the Mtt carbocation, which is intensely colored.[1] Upon cleavage with a dilute acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), the released Mtt cation imparts a characteristic yellow-orange color to the reaction solution.[3][4] The persistence of this color indicates that the deprotection is ongoing. The reaction is considered complete when the solution no longer develops a significant color upon addition of fresh deprotection cocktail.[3]

Q3: What is the mechanism of Mtt deprotection?

The deprotection of the Mtt group occurs through an acid-catalyzed cleavage. The process begins with the protonation of the linkage between the protecting group and the amino acid side chain by a strong acid. This is followed by the departure of the highly stabilized Mtt carbocation.[1] The stability of this carbocation is enhanced by the electron-donating methyl group on one of the phenyl rings.[1] This liberated carbocation is what produces the visible color and must be trapped by a scavenger to prevent side reactions.[1]

Troubleshooting Guides

This section addresses common issues encountered during the monitoring of Mtt deprotection.

Issue 1: Incomplete Mtt Deprotection

  • Symptom: The desired subsequent reaction on the deprotected site (e.g., coupling of another molecule) is inefficient or fails completely. Mass spectrometry analysis of the final product may show a mass corresponding to the peptide with the Mtt group still attached.[4]

  • Possible Causes:

    • Insufficient deprotection time or cycles.[5]

    • Low concentration of the deprotecting acid (e.g., TFA).

    • Inadequate swelling of the resin, preventing reagent access.[4]

  • Solutions:

    • Increase Deprotection Cycles: Instead of a single long exposure, perform multiple shorter deprotection cycles (e.g., 5-10 cycles of 2-5 minutes each) with fresh reagent each time.[3][4]

    • Optimize Deprotection Time: Carefully monitor the reaction to determine the minimum time required for complete Mtt removal.[4]

    • Ensure Proper Resin Swelling: Before starting the deprotection, ensure the resin is fully swollen in a suitable solvent like DCM.[4]

Issue 2: Faint or No Color Development

  • Symptom: Upon adding the acidic deprotection solution, there is little to no yellow-orange color observed, even though the Mtt group is expected to be present.

  • Possible Causes:

    • The Mtt protecting group was unintentionally removed during a previous acidic step.

    • The concentration of the Mtt-protected substrate is very low.

    • The deprotection reagent has degraded or was improperly prepared.

  • Solutions:

    • Review Previous Steps: Carefully check the experimental history for any unintended exposure to acidic conditions.

    • Confirm Substrate Loading: If possible, use an analytical method to confirm the presence of the Mtt-protected species on the resin.

    • Prepare Fresh Reagents: Always use freshly prepared deprotection solutions.

Issue 3: Premature Cleavage of Other Protecting Groups or Resin Linkage

  • Symptom: HPLC analysis of the crude product shows multiple impurity peaks. Mass spectrometry may reveal masses corresponding to the loss of other acid-labile protecting groups (e.g., tBu, Boc) or the full peptide, indicating cleavage from the resin.[4]

  • Possible Causes:

    • The concentration of the deprotecting acid is too high.[4]

    • The deprotection time is excessively long.[4]

    • The resin linker is too acid-sensitive.

  • Solutions:

    • Reduce Acid Concentration: Use the mildest possible concentration of TFA that still effectively removes the Mtt group.[4]

    • Minimize Deprotection Time: Monitor the reaction closely and stop as soon as the deprotection is complete.[4]

    • Use a More Stable Resin: If premature cleavage is a recurring issue, consider using a resin with a more acid-stable linker.[3]

Issue 4: Side Reactions and Re-attachment of the Mtt Cation

  • Symptom: The final product is impure, and mass spectrometry may indicate the addition of the Mtt group to other nucleophilic residues on the peptide.

  • Possible Causes:

    • The liberated Mtt carbocation is a reactive electrophile and can re-attach to electron-rich amino acid side chains if not properly quenched.[4]

    • Insufficient or ineffective scavengers in the deprotection cocktail.[4]

  • Solutions:

    • Use Scavengers: Always include a scavenger in the deprotection solution to trap the Mtt cation. Triisopropylsilane (B1312306) (TIS) is commonly used for this purpose.[4]

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.[3]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.[3]

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 2-5 minutes. A characteristic yellow-orange color should develop, indicating the release of the Mtt cation.[3]

  • Monitoring: Drain the cocktail and repeat the deprotection step with fresh cocktail multiple times (e.g., 5-10 cycles of 2 minutes each) until the solution no longer turns significantly colored upon addition.[3]

  • Washing: After the final deprotection cycle, wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 1% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF), and finally with DMF to prepare for the next step.[6]

Protocol 2: Milder Mtt Deprotection using HFIP

This method is an alternative for peptides that are sensitive to the standard TFA conditions.

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE), and Triethylsilane (TES) in a 6.5:2:1:0.5 ratio.[7]

  • Deprotection: Add the deprotection cocktail to the resin and agitate gently for 1 hour.[7]

  • Monitoring: To check for completion, take a small sample of the resin, wash it with DCM, and add a drop of 1% TFA in DCM. If an orange color forms instantly, continue the reaction for another hour. The deprotection is complete when this test is negative.[7]

  • Washing: Once the deprotection is complete, wash the resin with DMF, 10% DIEA in DMF, and then DMF again before proceeding to the next step.[7]

Quantitative Data

For more quantitative monitoring of the Mtt deprotection, the absorbance of the released trityl cation can be measured spectrophotometrically.

Cationλmax (nm)Molar Extinction Coefficient (ε)Solvent
Trityl cation410, 43545,000 M⁻¹cm⁻¹2% TFA in CHCl₃
Mtt cation470Not specifiedNot specified

Note: The absorbance of the Mtt carbocation at 470 nm is reported to be only twice that of the Trt cation, which may make UV monitoring at this wavelength less appropriate towards the end of the deprotection if other trityl-based protecting groups are present.[3][8]

Visualizations

Mtt_Deprotection_Workflow Mtt Deprotection and Monitoring Workflow start Start: Mtt-Protected Peptide on Resin swell Swell Resin in DCM start->swell add_reagent Add Deprotection Cocktail (e.g., 1-2% TFA, 2-5% TIS in DCM) swell->add_reagent observe_color Observe for Yellow-Orange Color of Mtt Cation add_reagent->observe_color color_present Color is Present observe_color->color_present Intense Color color_absent Color is Faint/Absent observe_color->color_absent No/Faint Color check_completion Is Deprotection Complete? (No significant color change) color_present->check_completion troubleshoot Troubleshoot: - Check Reagents - Confirm Mtt Presence color_absent->troubleshoot repeat_cycle Repeat Deprotection Cycle (Drain and add fresh cocktail) repeat_cycle->add_reagent troubleshoot->add_reagent yes_complete Yes check_completion->yes_complete Yes no_incomplete No check_completion->no_incomplete No wash_neutralize Wash with DCM, Neutralize (e.g., 1% DIEA in DMF), Wash with DMF yes_complete->wash_neutralize no_incomplete->repeat_cycle next_step Proceed to Next Synthetic Step wash_neutralize->next_step

Caption: Workflow for Mtt deprotection and visual monitoring.

Troubleshooting_Logic Troubleshooting Logic for Mtt Deprotection start Problem Encountered incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection side_reactions Side Reactions / Impurities start->side_reactions low_yield Low Yield start->low_yield incomplete_deprotection_causes Possible Causes: - Insufficient time/cycles - Low acid concentration - Poor resin swelling incomplete_deprotection->incomplete_deprotection_causes side_reactions_causes Possible Causes: - Premature cleavage of other groups - Mtt cation re-attachment side_reactions->side_reactions_causes low_yield_causes Possible Causes: - Premature cleavage from resin low_yield->low_yield_causes incomplete_deprotection_solutions Solutions: - Increase deprotection cycles - Optimize reaction time - Ensure proper swelling incomplete_deprotection_causes->incomplete_deprotection_solutions side_reactions_solutions Solutions: - Reduce acid concentration - Minimize deprotection time - Use effective scavengers (TIS) side_reactions_causes->side_reactions_solutions low_yield_solutions Solutions: - Use milder deprotection conditions - Use a more acid-stable resin linker low_yield_causes->low_yield_solutions

Caption: Decision tree for troubleshooting common Mtt deprotection issues.

References

Preventing loss of other acid-labile groups during Mtt removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective removal of the 4-Methyltrityl (Mtt) protecting group while preserving other acid-labile moieties.

Frequently Asked Questions (FAQs)

Q1: What is the Mtt group and why is it used in peptide synthesis?

The 4-methyltrityl (Mtt) group is an acid-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[1] It is typically employed to protect the side chains of amino acids such as lysine (B10760008) and ornithine.[2][3] Its key advantage is its orthogonality, which means it can be selectively removed under very mild acidic conditions without cleaving other more robust acid-labile protecting groups (like Boc or tBu) or the peptide from the resin.[1][2][4] This allows for specific on-resin modifications, such as branching or cyclization.[2][4]

Q2: What is the primary challenge during Mtt deprotection?

The main challenge is to achieve complete removal of the Mtt group without causing the premature cleavage of other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), or the peptide from an acid-sensitive resin.[1][5] This requires carefully controlled conditions.[3]

Q3: What are the signs of incomplete Mtt deprotection?

Incomplete Mtt removal can be identified by:

  • A smaller than expected desired peptide peak in the HPLC chromatogram.[1]

  • The appearance of a new, more hydrophobic peak with a longer retention time in the HPLC, corresponding to the Mtt-protected peptide.[1]

  • Mass spectrometry analysis showing a mass corresponding to the peptide with the Mtt group still attached (+286.4 Da).[1]

Q4: How can I avoid the reattachment of the Mtt cation to the peptide?

When the Mtt group is cleaved, it forms a stable Mtt carbocation (Mtt⁺) which is a reactive electrophile.[6] This cation can reattach to nucleophilic residues in the peptide, particularly the indole (B1671886) side chain of Tryptophan (Trp).[6] To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) or methanol (B129727) (MeOH) must be included in the deprotection cocktail to trap the Mtt cation.[3]

Troubleshooting Guide

Problem Possible Causes Solutions
Incomplete Mtt Removal Insufficient concentration of trifluoroacetic acid (TFA).[1]Gradually increase the TFA concentration (e.g., from 1% to 2%).[1]
Inadequate deprotection time.[1]Increase the reaction time or perform multiple short deprotection cycles.[1][5]
Poor swelling of the resin.[1]Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (B109758) (DCM) before deprotection.[1]
Premature loss of other acid-labile groups (e.g., Boc, tBu) TFA concentration is too high.[1]Use the mildest possible TFA concentration that effectively removes the Mtt group.[1] Consider using alternative, milder deprotection cocktails.
Deprotection time is too long.[1]Use multiple short deprotection cycles instead of one long exposure to the acidic solution.[6]
Absence of effective scavengers.[7]The addition of methanol (MeOH) to the cleavage solution can prevent the cleavage of tBu groups.[7]
Significant loss of peptide from the resin The resin linker is too acid-sensitive.[7]If premature cleavage is a persistent issue, consider using a resin with a more acid-stable linker.[1]
Mtt deprotection conditions are too harsh.[1]Use the mildest conditions possible for Mtt removal.[1]

Relative Acid Lability of Common Protecting Groups

The selective removal of the Mtt group is possible due to the significant differences in the acid lability of various protecting groups. The following table provides a general comparison of the conditions required for the removal of common acid-labile protecting groups.

Protecting GroupTypical Deprotection ConditionsRelative Lability
Mmt (Monomethoxytrityl)0.6 M HOBt in DCM/TFE (1:1) or AcOH/TFE/DCM (1:2:7)Very High
Mtt (4-Methyltrityl)1-2% TFA in DCM[2][8]High
Trt (Trityl)1% TFA in DCM[9]High
Boc (tert-Butoxycarbonyl)Concentrated strong acid (e.g., HCl or TFA)[10]Moderate
tBu (tert-Butyl)90% TFA in DCM[9]Moderate
Pbf (Pentamethyldihydrobenzofuran-sulfonyl)High concentration of TFA (e.g., 50-95%)Low

Experimental Protocols

Protocol 1: Standard Mtt Deprotection using TFA

This is a widely used and robust method for selective Mtt removal.[2]

  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) (approximately 10 mL per gram of resin) for 20-30 minutes.[1][6]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.[2][11]

  • Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail. Gently agitate the resin for 30 minutes.[2] A characteristic yellow-orange color indicates the release of the Mtt cation.[1]

  • Monitoring: To check for completion, take a few resin beads, wash them with DCM, and add a drop of 1% TFA in DCM. If an orange color forms instantly, the deprotection is not yet complete. Continue the reaction for another 30 minutes and retest.[8]

  • Washing: Once the deprotection is complete (negative color test), filter the resin and wash it sequentially with:

    • DCM (3 times)[3]

    • Methanol (MeOH) (2 times)[8]

    • DCM (2 times)[8]

  • Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (2 times).[3]

  • Final Wash: Wash the resin with DMF (3 times).[3] The resin is now ready for the next synthetic step.

Protocol 2: Milder, Non-TFA based Mtt Deprotection

This protocol is a milder alternative, suitable for highly acid-sensitive substrates.[3]

  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM as described in Protocol 1.

  • Prepare Deprotection Cocktail: Prepare a solution of Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM in a 1:2:7 ratio.[3]

  • Deprotection: Drain the DCM and add the deprotection cocktail. Gently agitate the suspension at room temperature. The reaction time is variable and should be monitored.[3]

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Washing and Neutralization: Follow the washing and neutralization steps as described in Protocol 1.

Visual Guides

G cluster_workflow Selective Mtt Deprotection Workflow start Mtt-Protected Peptide on Resin swell Swell Resin in DCM start->swell deprotect Add Deprotection Cocktail (e.g., 1% TFA, 5% TIS in DCM) swell->deprotect agitate Agitate for 30 min deprotect->agitate monitor Monitor Deprotection (Trityl Cation Color Test) agitate->monitor monitor->agitate Incomplete wash Wash Resin (DCM, MeOH, DCM) monitor->wash Complete neutralize Neutralize Resin (10% DIEA in DMF) wash->neutralize final_wash Final Wash (DMF) neutralize->final_wash next_step Proceed to Next Synthetic Step (e.g., Coupling, Cyclization) final_wash->next_step G cluster_pathway Mtt Deprotection and Scavenging Mechanism Peptide_Mtt Peptide-NH-Mtt Peptide_NH2_Mtt Peptide-NH₂⁺-Mtt Peptide_Mtt->Peptide_NH2_Mtt + H⁺ TFA H⁺ (from TFA) Peptide_NH2 Peptide-NH₂ Peptide_NH2_Mtt->Peptide_NH2 - Mtt⁺ Mtt_cation Mtt⁺ (Cation) Peptide_NH2_Mtt->Mtt_cation Trapped_Mtt Trapped Mtt-Scavenger Mtt_cation->Trapped_Mtt + Scavenger Side_Product Undesired Side Product (e.g., Trp-Mtt) Mtt_cation->Side_Product + Nucleophile (e.g., Trp) [SIDE REACTION] Scavenger Scavenger (e.g., TIS)

References

Technical Support Center: Troubleshooting Click Reaction Efficiency with Alpha-Azido Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with alpha-azido peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My CuAAC reaction is showing low or no yield. What are the common causes and how can I improve the efficiency?

A1: Low yields in CuAAC reactions are a frequent issue and can stem from several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Steps:

  • Verify the Integrity of Your Reagents: Ensure your alpha-azido peptide and alkyne-containing molecule are pure and have not degraded. Azides are generally stable but can be sensitive to certain conditions. Confirm the structures and purity using appropriate analytical techniques like Mass Spectrometry and HPLC.

  • Check the Copper Catalyst: The active catalyst in CuAAC is Copper(I). Copper(II) salts like CuSO₄ are often used, with a reducing agent to generate Cu(I) in situ.

    • Oxidation of Cu(I): Cu(I) is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. It is crucial to use deoxygenated solvents and buffers.

    • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent, typically sodium ascorbate (B8700270) (3 to 10-fold excess).[1]

  • Optimize Reaction Conditions: The reaction conditions can significantly impact the yield.[2][3]

    • Solvent: While the reaction is versatile, the choice of solvent can be critical. Common solvents include DMF, DMSO, tBuOH/H₂O, and mixtures thereof.[2][4][5] For hydrophobic peptides, the addition of detergents like Tween 20 or Triton X might improve solubility and yield.[5]

    • pH: The optimal pH range is generally between 4 and 11.[6] For selective N-terminal functionalization, a pH below 7 (ideally 6.3) can be used.[1]

    • Temperature: Reactions are often run at room temperature, but gentle heating (e.g., 50°C to 70°C) can sometimes improve yields, especially for sterically hindered substrates.[2]

  • Consider Ligand Addition: Copper-stabilizing ligands can accelerate the reaction rate and prevent the degradation of sensitive amino acids.[1] Tris(benzyltriazolylmethyl)amine (TBTA) and bathophenanthroline (B157979) disulfonate (BPS) are common choices.

  • Peptide-Specific Issues:

    • Steric Hindrance: The local environment around the alpha-azido group can affect accessibility. The position of the alkyne group can also influence kinetics.[2]

    • Peptide Aggregation: If your peptide is prone to aggregation, this can severely limit the reaction efficiency. Consider using denaturing additives or different solvent systems.

Q2: I am observing side reactions or degradation of my peptide. What could be the cause?

A2: Peptide degradation during a CuAAC reaction is often linked to the copper catalyst and the reducing agent.

Common Side Reactions and Solutions:

  • Oxidation of Amino Acids: The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species, leading to the oxidation of sensitive residues like histidine and arginine.[1] The use of a copper-chelating ligand can help mitigate this issue.[1][7]

  • Disulfide Bond Reduction: If your peptide contains disulfide bridges, the reducing agent (sodium ascorbate) may lead to their cleavage. In such cases, a copper(I) source that does not require a reducing agent (e.g., CuI or CuBr) might be preferable.[4][8]

  • Undesired Crosslinking: In peptide cyclization reactions, the formation of dimers or higher-order oligomers can compete with the desired intramolecular reaction.[4][9] This is influenced by peptide length and concentration. Running the reaction at high dilution can favor the formation of the monomeric cyclic product.

Q3: How can I monitor the progress of my click reaction?

A3: Monitoring the reaction is crucial for optimization and determining the endpoint.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to track the disappearance of starting materials and the appearance of the product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the formation of the desired product by identifying its molecular weight.

  • Fluorogenic Probes: The use of a fluorogenic azide (B81097) or alkyne allows for real-time monitoring of the reaction progress by measuring the increase in fluorescence upon triazole formation.[7][]

Quantitative Data Summary

For successful CuAAC reactions with alpha-azido peptides, the following tables provide typical concentration ranges and conditions. Note that these are starting points and may require optimization for your specific system.

Table 1: Typical Reagent Concentrations for CuAAC

ReagentConcentration/EquivalentsNotes
Alpha-Azido Peptide1 eq (e.g., 1-10 mM)The limiting reagent.
Alkyne Partner1.1 - 5 eqA slight excess of the alkyne can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.1 - 4 eqUsed with a reducing agent.[2]
Sodium Ascorbate3 - 10 fold excess over Cu(II)[1] Essential for in situ reduction of Cu(II) to Cu(I).
Copper(I) Bromide (CuBr) or Iodide (CuI)1 - 2 eq[4][8] Can be used directly, avoiding a separate reducing agent.
Ligand (e.g., TBTA, BPS)1 - 5 eq relative to copperRecommended to improve efficiency and protect the peptide.
Base (e.g., DIPEA, NMM)2.2 eq[5] Can enhance reactivity in some cases.

Table 2: Common Reaction Conditions

ParameterRangeNotes
Temperature Room Temperature - 70°C[2] Higher temperatures may be needed for difficult couplings but can risk degradation.
Reaction Time 1 - 24 hoursMonitor by HPLC or MS to determine completion.
pH 4 - 11[6] Can be adjusted for specific applications like N-terminal labeling.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of Cu(I).

Key Experimental Protocols

Protocol 1: General Procedure for CuAAC with an Alpha-Azido Peptide

  • Preparation:

    • Prepare stock solutions of your alpha-azido peptide, alkyne partner, CuSO₄, and sodium ascorbate in a suitable deoxygenated solvent (e.g., DMF/water mixture).

    • Degas all solutions by sparging with nitrogen or argon for at least 15-20 minutes.

  • Reaction Setup:

    • In a reaction vessel purged with an inert atmosphere, add the alpha-azido peptide solution.

    • Add the alkyne partner solution (typically in slight excess).

    • Add the sodium ascorbate solution.

    • Initiate the reaction by adding the CuSO₄ solution. The solution may change color.

  • Reaction Monitoring and Workup:

    • Stir the reaction at the desired temperature.

    • Monitor the reaction progress by taking aliquots and analyzing via HPLC or MS.

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the product using preparative HPLC.

Protocol 2: On-Resin Click Cyclization of a Peptide

  • Resin Preparation:

    • Swell the peptide-resin (containing both an azide and an alkyne) in DCM for 10 minutes.[8]

  • Catalyst Preparation:

    • Bubble nitrogen through DMSO for at least 10 minutes to deoxygenate.[8]

    • Dissolve CuBr (1 eq based on resin loading) completely in the deoxygenated DMSO.[8]

  • Reaction:

    • Remove the DCM from the resin and add the CuBr/DMSO solution.[8]

    • Add 1 eq of 0.1 M aqueous ascorbic acid solution.[8]

    • Add 10 eq of 2,6-lutidine and 10 eq of DIEA.[8]

    • Purge the reaction flask with nitrogen for 5 minutes, then seal and shake at room temperature for 16-18 hours.[8]

  • Washing and Cleavage:

    • Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.[8]

    • Dry the resin under vacuum before cleaving the cyclized peptide.[8]

Visualizations

Troubleshooting_Workflow start Low Click Reaction Yield check_reagents Verify Reagent Integrity (Peptide, Alkyne) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Assess Copper Catalyst System catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok optimize_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized? optimize_conditions->conditions_ok peptide_issues Consider Peptide-Specific Issues steric_hindrance Address Steric Hindrance peptide_issues->steric_hindrance aggregation Mitigate Aggregation peptide_issues->aggregation reagent_ok->check_catalyst Yes end_success Successful Reaction reagent_ok->end_success No, problem found & fixed catalyst_ok->optimize_conditions Yes deoxygenate Use Deoxygenated Solvents catalyst_ok->deoxygenate No conditions_ok->peptide_issues Yes change_solvent Change Solvent/Additives conditions_ok->change_solvent No add_reducing Increase Reducing Agent (e.g., Sodium Ascorbate) deoxygenate->add_reducing add_ligand Add Cu-stabilizing Ligand (e.g., TBTA) add_reducing->add_ligand add_ligand->check_catalyst adjust_temp Adjust Temperature change_solvent->adjust_temp adjust_temp->optimize_conditions steric_hindrance->end_success aggregation->end_success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Peptide_Degradation_Pathway start Peptide Degradation Observed cause Potential Causes start->cause oxidation Oxidation of Sensitive Residues (His, Arg) cause->oxidation Reactive Oxygen Species disulfide_reduction Disulfide Bond Reduction cause->disulfide_reduction Excess Reducing Agent solution_oxidation Add Cu-stabilizing Ligand oxidation->solution_oxidation solution_disulfide Use Cu(I) Source Directly (e.g., CuI, no Ascorbate) disulfide_reduction->solution_disulfide result Protected Peptide solution_oxidation->result solution_disulfide->result

Caption: Common causes and solutions for peptide degradation.

References

Technical Support Center: HPLC Purification of N3-L-Lys(Mtt)-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the HPLC purification of N3-L-Lys(Mtt)-OH and its conjugates.

Troubleshooting Guide: Common HPLC Issues

Researchers often face challenges such as poor peak shape, product degradation, and low resolution during the purification of Mtt-protected compounds. The bulky, hydrophobic, and acid-sensitive nature of the 4-Methyltrityl (Mtt) group is a primary contributor to these difficulties.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause:

  • Peak Tailing: Interaction of the basic lysine (B10760008) backbone with acidic residual silanols on the silica-based column matrix.

  • Peak Fronting: Column overloading or poor sample solubility in the mobile phase at the point of injection.

Troubleshooting Steps:

  • Modify Mobile Phase: Introduce a competitive base, like triethylamine (B128534) (TEA), at a low concentration (0.05-0.1%) to the mobile phase to mask the silanol (B1196071) groups.

  • Adjust pH: Use a mobile phase additive like trifluoroacetic acid (TFA) at a concentration of 0.1%. While the Mtt group is acid-labile, 0.1% TFA is often tolerated for short run times and can improve peak shape by protonating the amine.

  • Reduce Sample Load: Inject a smaller mass of the sample onto the column to prevent overloading.

  • Change Solvent: Ensure the sample is fully dissolved in a solvent similar in composition to the initial mobile phase.

G Troubleshooting Workflow: Poor Peak Shape start Start: Poor Peak Shape (Tailing or Fronting) check_overload Is the column overloaded? (Inject 50% less sample) start->check_overload add_tfa Add/Adjust TFA (Start with 0.1%) check_overload->add_tfa No solved Problem Solved check_overload->solved Yes (Reduced load fixed it) check_solubility Is sample fully dissolved in initial mobile phase? add_tea For Tailing: Add competitive base (e.g., 0.1% TEA) check_solubility->add_tea Yes check_solubility->solved No (Improved solubility fixed it) add_tfa->check_solubility change_column Consider a different column (e.g., end-capped, different pore size) add_tea->change_column Still Tailing add_tea->solved Tailing Resolved change_column->solved Problem Solved

Caption: Troubleshooting logic for poor HPLC peak shape.

Issue 2: Presence of a Second, Earlier-Eluting Peak

Possible Cause:

  • On-column deprotection: The Mtt protecting group is acid-labile and can be cleaved by acidic mobile phases (e.g., TFA), especially with longer run times or higher temperatures. The resulting N3-L-Lys-OH is much more polar and will elute earlier.

Troubleshooting Steps:

  • Reduce Acid Concentration: Lower the concentration of TFA from 0.1% to 0.05% or switch to a weaker acid like formic acid (0.1%).

  • Shorten Run Time: Optimize the gradient to be as short as possible, minimizing the compound's exposure time to the acidic environment.

  • Reduce Temperature: Perform the purification at room temperature or below, if possible, as higher temperatures can accelerate the cleavage of the Mtt group.

  • Use a Different Column: Consider a column that operates efficiently at a higher pH (e.g., a hybrid-silica C18) and use a mobile phase buffered closer to neutral pH, such as ammonium (B1175870) bicarbonate, if the compound's stability allows.

Issue 3: Low Resolution or Co-elution with Impurities

Possible Cause:

  • Suboptimal Selectivity: The mobile phase and stationary phase are not providing enough differential retention between the product and impurities.

  • Poor Efficiency: The column may be old, or the flow rate may be too high, leading to broad peaks that merge.

Troubleshooting Steps:

  • Change Organic Modifier: If using acetonitrile (B52724), try methanol, or vice-versa. These solvents offer different selectivities and can alter the elution order of closely related compounds.

  • Adjust the Gradient Slope: A shallower gradient increases the separation time between peaks, which can improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and lead to sharper peaks and better resolution, albeit with a longer run time.

  • Change Stationary Phase: The bulky Mtt group may interact better with a different stationary phase. If using a C18 column, consider a C8, Phenyl-Hexyl, or a polar-embedded phase to alter selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for purifying this compound? A: A good starting point is a gradient of water and acetonitrile (ACN) with 0.1% TFA. For a typical C18 column, start with a shallow gradient, for example, 5-10% ACN and ramp up to 95-100% ACN over 20-30 minutes. The high hydrophobicity of the Mtt group means the compound will likely elute at a high percentage of organic solvent.

Q2: My product appears to be degrading on the column. How can I confirm this and prevent it? A: Degradation, likely the loss of the Mtt group, is typically observed as a new, more polar peak appearing in the chromatogram. To confirm, collect both the main peak and the new peak and analyze them by mass spectrometry. The new peak should have a mass corresponding to the deprotected product. To prevent this, reduce the acid concentration in the mobile phase (e.g., switch from 0.1% TFA to 0.1% formic acid) or shorten the HPLC run time.

Q3: Can I use a mobile phase without any acid? A: While possible, it is generally not recommended for silica-based columns. Without an acidic modifier, basic compounds like lysine derivatives often exhibit very poor peak shape (tailing).[1][2] If acid sensitivity is a major concern, a column designed for use at higher pH with a suitable buffer system (e.g., ammonium bicarbonate) is a better alternative.

Q4: What detection wavelength should I use? A: The Mtt group has a strong UV absorbance. Use a wavelength between 220 nm and 265 nm for detection. A diode array detector (DAD) can be useful to identify peaks by their spectral properties, helping to distinguish the product from impurities.

Data Presentation: Troubleshooting Method Adjustments

When troubleshooting, systematically record your parameters and results. The table below provides an example of how to structure this data.

Run ID Column Type Mobile Phase A Mobile Phase B Gradient Flow Rate (mL/min) Result (Peak Shape, Purity, Degradation)
001 C18, 5 µmWater + 0.1% TFAACN + 0.1% TFA10-90% B in 20 min1.0Severe tailing, 85% purity
002 C18, 5 µmWater + 0.1% TFAACN + 0.1% TFA40-70% B in 30 min1.0Tailing persists, resolution improved
003 C18, 5 µmWater + 0.05% TFAACN + 0.05% TFA40-70% B in 30 min0.8Tailing reduced, 92% purity, minor degradation peak
004 C8, 5 µmWater + 0.1% FAACN + 0.1% FA40-70% B in 25 min1.0Good peak shape, 98% purity, no degradation

FA: Formic Acid, ACN: Acetonitrile, TFA: Trifluoroacetic Acid

Experimental Protocols

General Protocol for Analytical RP-HPLC

This protocol provides a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-28 min: 90% B

    • 28-30 min: Return to 10% B and equilibrate.

  • Sample Preparation: Dissolve the crude this compound conjugate in a small amount of mobile phase A/B (e.g., 50:50 mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

G General HPLC Purification Workflow cluster_prep Sample & System Preparation cluster_run Execution & Analysis cluster_post Post-Purification prep_sample Dissolve Crude Sample (e.g., 1 mg/mL in 50% ACN) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample equilibrate Equilibrate Column (Initial Conditions) filter_sample->equilibrate prep_mobile Prepare Mobile Phases (A: aq. + acid, B: org. + acid) prep_mobile->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Monitor UV Absorbance (e.g., 260 nm) run_gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC / MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Product pool->lyophilize

Caption: Standard workflow for HPLC sample purification.

References

Validation & Comparative

A Head-to-Head Comparison of N3-L-Lys(Mtt)-OH and Fmoc-Lys(N3)-OH for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide modification, the strategic incorporation of bioorthogonal handles is paramount. Azide-functionalized amino acids, in particular, have become indispensable tools for post-synthesis modification via "click chemistry." This guide provides a comprehensive comparison of two key building blocks: Nα-Azido-L-lysine(Mtt)-OH (N3-L-Lys(Mtt)-OH) and Nα-Fmoc-Nε-azido-L-lysine (Fmoc-Lys(N3)-OH), offering insights into their distinct applications and performance.

The choice between these two reagents hinges on the desired location of the azide (B81097) moiety within the peptide sequence and the overall synthetic strategy. While both enable the introduction of an azide for subsequent conjugation, their chemical structures dictate their specific roles in peptide synthesis. Fmoc-Lys(N3)-OH is designed for the incorporation of an azido-lysine residue at any position within a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). In contrast, this compound is utilized for introducing an azide group at the N-terminus of a peptide, with the Mtt group providing orthogonal protection of the lysine (B10760008) side chain for further, independent modification.

At a Glance: Key Differences and Applications

FeatureThis compoundFmoc-Lys(N3)-OH
Azide Position α-amino group (N-terminus)ε-amino group of the lysine side chain
α-Amino Protection None (Azide serves as the functional group)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Mtt (4-Methyltrityl)None (Azide is the side-chain modification)
Primary Application N-terminal modification of peptidesIncorporation of an internal azido-lysine residue
Orthogonality Mtt group allows for selective side-chain deprotection.Fmoc group is removed at each SPPS cycle.

Performance and Experimental Considerations

The utility of these building blocks is intrinsically linked to their behavior under various reaction conditions encountered during peptide synthesis and modification.

Fmoc-Lys(N3)-OH is fully compatible with standard Fmoc-SPPS protocols.[1] The azide group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).[1][2] Its incorporation into a peptide sequence follows the same well-established procedures as any other Fmoc-protected amino acid.

This compound , on the other hand, is introduced at the final step of peptide elongation to create an N-terminally azido-functionalized peptide. The key feature of this reagent is the Mtt protecting group on the lysine side chain. The Mtt group is exceptionally acid-labile and can be selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3][4][5] This orthogonality allows for the selective modification of the lysine side chain while the rest of the peptide, including other acid-sensitive protecting groups like Boc and tBu, remains intact.[4][6] This enables the synthesis of complex structures such as branched or cyclic peptides.[4]

The azide group in both molecules is a versatile handle for a variety of "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7][8] These reactions are highly efficient and bioorthogonal, allowing for the precise attachment of a wide range of molecules, including fluorescent dyes, imaging agents, and drug payloads, to the peptide scaffold.[1][9][10]

Experimental Workflows

The strategic differences in employing this compound and Fmoc-Lys(N3)-OH are best illustrated by their respective experimental workflows.

Fmoc_Lys_N3_OH_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-AA-OH Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Fmoc_Deprotection2 Coupling_Lys_N3 Couple Fmoc-Lys(N3)-OH Fmoc_Deprotection2->Coupling_Lys_N3 Fmoc_Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Coupling_Lys_N3->Fmoc_Deprotection3 Coupling2 Couple Fmoc-AA-OH Fmoc_Deprotection3->Coupling2 Final_Deprotection Final Deprotection & Cleavage (TFA) Coupling2->Final_Deprotection Azido_Peptide Peptide with Internal Azide Final_Deprotection->Azido_Peptide Click_Chemistry Click Chemistry (e.g., CuAAC) Azido_Peptide->Click_Chemistry Modified_Peptide Modified Peptide Click_Chemistry->Modified_Peptide

Workflow for incorporating an internal azide using Fmoc-Lys(N3)-OH.

N3_Lys_Mtt_OH_Workflow Resin Solid Support (e.g., Rink Amide Resin) Peptide_Synthesis Standard Fmoc-SPPS of Peptide Chain Resin->Peptide_Synthesis Final_Fmoc_Deprotection Final Fmoc Deprotection Peptide_Synthesis->Final_Fmoc_Deprotection Couple_N3_Lys Couple This compound Final_Fmoc_Deprotection->Couple_N3_Lys N_Terminal_Azido_Peptide N-Terminal Azido Peptide with Protected Side Chain Couple_N3_Lys->N_Terminal_Azido_Peptide Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM) N_Terminal_Azido_Peptide->Mtt_Deprotection Side_Chain_Modification Side-Chain Modification Mtt_Deprotection->Side_Chain_Modification Branched_Azido_Peptide Branched/Modified N-Terminal Azido Peptide Side_Chain_Modification->Branched_Azido_Peptide Click_Chemistry Click Chemistry on N-Terminus Branched_Azido_Peptide->Click_Chemistry Dual_Modified_Peptide Dual Modified Peptide Click_Chemistry->Dual_Modified_Peptide

Workflow for N-terminal azidation and orthogonal side-chain modification.

Detailed Experimental Protocols

Protocol 1: Incorporation of Fmoc-Lys(N3)-OH during Fmoc-SPPS

This protocol outlines the manual incorporation of an Fmoc-Lys(N3)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-amino acids

  • Fmoc-Lys(N3)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Lys(N3)-OH:

    • In a separate vial, dissolve Fmoc-Lys(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Protocol 2: N-terminal Azidation with this compound and Selective Side-Chain Deprotection

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide followed by the selective deprotection of the Mtt group.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • DMF, DCM

  • Mtt deprotection solution: 1% (v/v) TFA and 5% (v/v) triisopropylsilane (B1312306) (TIS) in DCM[3]

  • Neutralization solution: 5% (v/v) DIPEA in DMF

Procedure:

  • Coupling of this compound:

    • Swell the resin-bound peptide in DMF.

    • In a separate vial, activate this compound (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Selective Mtt Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with the Mtt deprotection solution for 2 minutes and drain. Repeat this treatment multiple times (e.g., 10 x 2 minutes) until the yellow color of the Mtt cation is no longer observed in the filtrate.[6]

    • Wash the resin thoroughly with DCM (3x).

  • Neutralization: Wash the resin with the neutralization solution (2 x 2 minutes) to neutralize any residual acid.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Side-Chain Modification: The free ε-amino group of the lysine side chain is now available for further modification (e.g., acylation, attachment of another peptide sequence).

  • Final Cleavage and Deprotection: Cleave the final peptide from the resin and deprotect the remaining side-chain protecting groups as described in Protocol 1.

Conclusion

The selection between this compound and Fmoc-Lys(N3)-OH is a strategic decision dictated by the desired placement of the azide functionality and the complexity of the target peptide. Fmoc-Lys(N3)-OH is the reagent of choice for incorporating an azide group at a specific internal position within a peptide sequence via routine Fmoc-SPPS. In contrast, this compound offers a sophisticated approach for N-terminal azidation coupled with the potential for orthogonal modification of the lysine side chain. This dual functionality opens avenues for the synthesis of highly complex and multifunctional peptide constructs. By understanding the unique properties and experimental workflows of each of these valuable building blocks, researchers can confidently design and execute the synthesis of novel peptide-based therapeutics, diagnostics, and research tools.

References

A Comparative Guide to N-terminal vs. Side-Chain Azido Labeling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azide (B81097) groups into peptides is a cornerstone of modern chemical biology and drug development. This bioorthogonal handle enables a plethora of subsequent modifications via "click chemistry," facilitating the attachment of various functionalities such as fluorophores, affinity tags, and drug molecules. The strategic placement of the azide group, either at the N-terminus or on an amino acid side-chain, can significantly impact the labeling process and the biological activity of the final conjugate. This guide provides an objective comparison of N-terminal and side-chain azido (B1232118) labeling strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific application.

At a Glance: N-terminal vs. Side-Chain Azido Labeling

FeatureN-terminal Azido LabelingSide-Chain Azido Labeling
Specificity High, targets a single site per peptide chain.Variable, can be specific to a certain type of amino acid (e.g., lysine) but may label multiple sites if the residue is abundant. Can be site-specific if an azido-amino acid is incorporated during synthesis.
Methods Reductive amination, pH-controlled acylation, enzymatic ligation, diazotransfer reactions.Acylation of primary amines (e.g., lysine), incorporation of azido-amino acids during synthesis.
Typical Efficiency Generally high, often >90% for specific methods.[1]Can be high (>90%), but may lead to heterogeneous products if multiple reactive sites are present. Incorporation of azido-amino acids offers 100% site-specificity.
Impact on Bioactivity Often well-tolerated as the N-terminus is frequently less critical for biological function and solvent-exposed.[2][3]Can be disruptive if the modified side-chain is crucial for receptor binding or enzymatic activity. Careful selection of the modification site is critical.
Peptide Requirement Generally applicable to any peptide sequence.Requires the presence of a suitable reactive side-chain (e.g., lysine) or the ability to perform solid-phase peptide synthesis with unnatural amino acids.
Reagent Accessibility A variety of specific reagents are commercially available.Azido-NHS esters are widely available; azido-amino acids are also commercially available for SPPS.
Stability of Labeled Peptide Generally stable amide or secondary amine linkage.Stable amide bond or incorporated into the peptide backbone.

N-terminal Azido Labeling: A Site-Specific Approach

N-terminal labeling offers the distinct advantage of introducing a single azide group at a defined position on the peptide. This homogeneity is crucial for applications requiring well-defined bioconjugates, such as in the development of therapeutic peptides or quantitative proteomics.

Key Method: Reductive Amination with 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC)

This method provides excellent conversion rates for a variety of peptides and proteins under mild conditions.[1] The reaction involves the formation of a Schiff base between the N-terminal α-amine and the aldehyde of 6AMPC, which is then reduced to a stable secondary amine.

N_terminal_labeling Peptide Peptide-NH₂ Intermediate Schiff Base Intermediate Peptide->Intermediate + Reagent 6-(azidomethyl)-2- pyridinecarbaldehyde Reagent->Intermediate Product N-terminally Azido-labeled Peptide Intermediate->Product + Reducing Agent ReducingAgent NaBH₃CN

N-terminal labeling via reductive amination.
Experimental Protocol: N-terminal Labeling using Reductive Amination

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC) in a compatible organic solvent like DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the 6AMPC stock solution to the peptide solution.

  • Reduction: Add a 50-fold molar excess of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the azido-labeled peptide from excess reagents using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

  • Verification: Confirm the successful labeling and determine the degree of labeling by mass spectrometry.

Side-Chain Azido Labeling: Versatility and Challenges

Side-chain labeling provides flexibility by targeting specific amino acid residues within the peptide sequence. The most common target is the ε-amino group of lysine (B10760008) due to its high reactivity.

Key Method 1: Lysine Labeling with Azido-NHS Esters

N-hydroxysuccinimide (NHS) esters functionalized with an azide group are widely used to label the primary amines of lysine residues. This method is straightforward but can lead to a heterogeneous mixture of products if multiple lysine residues are present. The reaction pH can be optimized to favor either N-terminal or lysine modification, though complete selectivity can be challenging to achieve based on pKa differences alone.[3]

Side_chain_labeling Peptide Peptide-(Lys)-NH₂ Product Side-Chain Azido-labeled Peptide Peptide->Product + Reagent Azido-NHS Ester Reagent->Product NHS N-hydroxysuccinimide Product->NHS byproduct

Side-chain labeling of lysine with an Azido-NHS ester.
Experimental Protocol: Lysine Labeling using Azido-NHS Ester

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer with a pH of 7.5-8.5 (e.g., 50 mM sodium bicarbonate buffer) to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester (e.g., Azido-PEG4-NHS Ester) in an anhydrous organic solvent like DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the peptide solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM).

  • Purification: Purify the labeled peptide using size-exclusion chromatography or reverse-phase HPLC.

  • Verification: Characterize the product by mass spectrometry to confirm labeling and assess the degree of modification.

Key Method 2: Incorporation of Azido-Amino Acids

For ultimate site-specificity in side-chain labeling, azido-functionalized amino acids, such as azidolysine or azidohomoalanine, can be incorporated directly into the peptide sequence during solid-phase peptide synthesis (SPPS). This method ensures a single, defined labeling site.

SPPS_workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Solid Support Resin Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Azido-AA-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-AA-OH Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage and Deprotection Deprotection3->Cleavage Product Peptide with Site-Specific Azide Cleavage->Product

Incorporation of an azido-amino acid during SPPS.
Experimental Protocol: Incorporation of Fmoc-L-Azidolysine during SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis procedure.

  • Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin for a C-terminal amide).

  • Standard Coupling Cycles: Perform standard Fmoc-SPPS cycles of deprotection (typically with 20% piperidine (B6355638) in DMF) and coupling (using a suitable activating agent like HBTU/DIEA) to build the peptide chain.

  • Incorporation of Azidolysine: At the desired position in the sequence, use Fmoc-L-Azidolysine(Boc)-OH as the amino acid for the coupling step. The coupling conditions are generally the same as for standard amino acids.

  • Continue Synthesis: Continue the SPPS cycles until the full-length peptide is synthesized.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Verification: Confirm the mass and purity of the final azido-labeled peptide by mass spectrometry and HPLC.

Impact on Peptide Structure and Function

The choice of labeling site can have a significant impact on the biological activity of a peptide.

  • N-terminal Modification: The N-terminus of a peptide is often located on the surface of the molecule and may not be directly involved in receptor binding or enzymatic activity.[2][3] Consequently, modifications at this position are frequently well-tolerated with minimal disruption to the peptide's function.

  • Side-Chain Modification: Modifying an amino acid side-chain carries a higher risk of altering the peptide's structure and function, especially if the residue is part of a critical binding motif or active site. Therefore, careful consideration of the peptide's structure-activity relationship is essential when choosing a side-chain labeling strategy. When possible, incorporating an azido-amino acid at a position known to be non-essential for activity is the preferred approach for maintaining biological function.

Conclusion

Both N-terminal and side-chain azido labeling are powerful strategies for the chemical modification of peptides. N-terminal labeling offers unparalleled site-specificity for producing homogeneous conjugates, which is often crucial for therapeutic and quantitative applications. Side-chain labeling, particularly through the incorporation of azido-amino acids during SPPS, provides flexibility in the placement of the azide group. The choice between these two approaches should be guided by the specific requirements of the research, including the need for a homogeneous product, the structure-activity relationship of the peptide, and the available synthetic capabilities. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully implement the most suitable azido labeling strategy for their scientific goals.

References

Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups for the protection of the lysine (B10760008) side-chain amine is a frequent consideration, particularly when designing complex peptides requiring orthogonal deprotection strategies. This guide provides an objective, data-driven comparison of Mtt and Mmt protecting groups, summarizing their performance, outlining experimental protocols, and offering visual aids to inform your synthetic strategy.

At a Glance: Key Differences and Applications

Both Mtt and Mmt belong to the trityl family of acid-labile protecting groups. Their primary advantage lies in their orthogonality to the base-labile Fmoc group used for Nα-amino protection, as well as to more acid-stable groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu).[1] This orthogonality allows for the selective deprotection of the lysine side-chain on-resin, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.[2][3]

The key distinction between Mtt and Mmt lies in their acid lability. The methoxy (B1213986) group in Mmt is more electron-donating than the methyl group in Mtt, rendering the Mmt group significantly more susceptible to acid cleavage.[3] The general order of acid lability for these trityl-based groups is: Mmt > Mtt > Trityl (Trt).[1][3] This difference in lability is the foundation for choosing one over the other based on the specific requirements of the peptide sequence and the desired on-resin modifications.

Quantitative Comparison of Deprotection Conditions

The selection of the appropriate deprotection conditions is crucial for the successful and selective removal of either the Mtt or Mmt group without premature cleavage of other protecting groups or the peptide from the resin. The following table summarizes various reported conditions for the on-resin deprotection of Mtt and Mmt from the lysine side-chain.

Protecting GroupReagent CompositionTimeEfficacy & RemarksCitations
Mtt 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)3 x 5 minA commonly used and effective method. Repetition ensures complete removal.[2][4]
2% TFA in DCM with 5% Triisopropylsilane (TIS)20 x 2 minSlightly stronger acid concentration may increase deprotection rates but carries a higher risk of premature cleavage from acid-sensitive resins.[2]
Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM (1:2:7)1 hourMilder conditions, but may not be as efficient as TFA-based methods.[5][6]
Hexafluoroisopropanol (HFIP)/DCM (30:70)3 x 5 minA mild alternative to TFA-based deprotection.[7]
Mmt 1% TFA in DCMRapidSignificantly faster cleavage than Mtt under the same conditions.
AcOH/TFE/DCM (1:2:7)30 minEffective for Mmt removal while leaving Mtt and other more stable groups intact.[5]
1M Hydroxybenzotriazole (HOBt) in DCM/TFE-A very mild condition suitable for highly acid-sensitive contexts.

Note: The addition of a scavenger, such as Triisopropylsilane (TIS), is often recommended during deprotection with TFA to quench the liberated trityl cations and prevent side reactions.[2] The bright yellow color of the trityl cation can be used for visual monitoring of the deprotection progress.[3][8]

Head-to-Head Stability Comparison

A direct comparison of the stability of Mtt and Mmt groups under mild acidic conditions highlights the greater lability of the Mmt group.

ConditionMtt CleavageMmt CleavageCitation
Acetic acid/Trifluoroethanol/Dichloromethane (1:1:8), 30 min3% - 8%75% - 80%[9]

This data underscores the utility of Mmt when very mild deprotection is required, while Mtt offers greater stability if there is a risk of premature deprotection during other synthetic steps.

Experimental Protocols

Synthesis of Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mmt)-OH

The protected amino acid derivatives, Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mmt)-OH, are typically prepared in a two-step process starting from lysine.[5][6]

  • Protection of the ε-amino group: Lysine is reacted with either 4-methyltrityl chloride (for Mtt) or 4-methoxytrityl chloride (for Mmt) in the presence of a base.

  • Protection of the α-amino group: The resulting Nε-protected lysine is then reacted with 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) to yield the final product.[10]

Due to the extreme acid sensitivity of the Mmt group, coupling of Fmoc-Lys(Mmt)-OH is best performed using base-mediated coupling methods such as PyBOP®/DIPEA.

On-Resin Deprotection of Mtt

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Deprotection Solution: 1% TFA, 5% TIS in DCM (prepare fresh)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add the freshly prepared deprotection solution to the resin.

  • Agitate the mixture for 2-5 minutes. A yellow color should develop, indicating the release of the Mtt cation.

  • Drain the solution.

  • Repeat steps 3-5 until the yellow color is no longer observed upon addition of the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.

  • The resin is now ready for the subsequent modification of the deprotected lysine side-chain.

On-Resin Deprotection of Mmt

Materials:

  • Peptide-resin containing a Lys(Mmt) residue

  • Dichloromethane (DCM)

  • Trifluoroethanol (TFE)

  • Acetic acid (AcOH)

  • Deprotection Solution: AcOH/TFE/DCM (1:2:7)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add the deprotection solution (AcOH/TFE/DCM) to the resin.

  • Agitate the mixture for 30-60 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DCM (3-5 times).

  • The resin is now ready for the subsequent modification of the deprotected lysine side-chain.

Visualizing the Chemistry

To further clarify the structures and workflows, the following diagrams are provided.

Mtt_vs_Mmt_Structures cluster_Mtt Fmoc-Lys(Mtt)-OH cluster_Mmt Fmoc-Lys(Mmt)-OH Mtt_structure Mtt_structure Mmt_structure Mmt_structure

A placeholder for the chemical structures of Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Mmt)-OH.

Deprotection_Workflow start Peptide-Resin with Lys(Mtt/Mmt) swell Swell Resin in DCM start->swell deprotect Add Deprotection Solution (e.g., 1% TFA/DCM for Mtt or AcOH/TFE/DCM for Mmt) swell->deprotect agitate Agitate and Monitor (visual color change for Mtt) deprotect->agitate wash Wash Resin with DCM agitate->wash modify On-Resin Modification of Lysine Side-Chain (e.g., Branching, Labeling) wash->modify end Continue Peptide Synthesis modify->end

References

Mtt Group: A Superior Choice for Orthogonal Synthesis Over Boc and ivDde Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of chemical synthesis, particularly in the development of complex molecules such as peptides and other bioconjugates, the strategic use of protecting groups is paramount. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are essential for achieving high yields and purity. Among the various amine-protecting groups available, the 4-methyltrityl (Mtt) group has emerged as a highly versatile and advantageous option, often outperforming traditional choices like the tert-butyloxycarbonyl (Boc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) group in specific applications. This guide provides an objective comparison of the Mtt group with Boc and ivDde, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their orthogonal synthesis strategies.

The primary advantage of the Mtt group lies in its finely-tuned acid lability. It can be selectively cleaved under very mild acidic conditions that leave other acid-labile groups, such as Boc, intact. This orthogonality is crucial for complex synthetic routes that require sequential side-chain modifications. The ivDde group, while orthogonal to both acid- and base-labile groups, requires hydrazine (B178648) for its removal, a reagent that can have compatibility issues with other functional groups and may require special handling. The Boc group, a workhorse in peptide synthesis, lacks the nuanced lability of the Mtt group, as its removal requires stronger acidic conditions that can inadvertently cleave other acid-sensitive protecting groups.

Data Presentation: A Quantitative Comparison

The selection of a protecting group is often a balance between its stability during synthesis and the ease and selectivity of its removal. The following table summarizes the key quantitative parameters for the Mtt, Boc, and ivDde protecting groups.

Protecting GroupChemical StructureCleavage ConditionsDeprotection TimePotential Side Reactions
Mtt (4-methyltrityl) 4-methyl-triphenylmethyl1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers (e.g., 2-5% Triisopropylsilane, TIS)5-30 minutes (repeated treatments may be necessary)Incomplete deprotection, potential for re-tritylation if scavengers are not used.
Boc (tert-butyloxycarbonyl) tert-butoxycarbonyl50% TFA in DCM15-30 minutest-butylation of sensitive residues (e.g., Trp, Met) if scavengers are omitted.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2-10% Hydrazine in N,N-Dimethylformamide (DMF)3-15 minutes (repeated treatments)Sluggish or incomplete removal in aggregated sequences, potential for side reactions with sensitive functional groups.

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful application of orthogonal protection strategies. Below are the methodologies for the selective deprotection of Mtt, Boc, and ivDde groups in the context of solid-phase peptide synthesis (SPPS).

On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt group from the side chain of an amino acid residue on a solid support.

Materials:

  • Mtt-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture gently for 2 minutes. A yellow color in the solution indicates the release of the Mtt cation.

  • Drain the solution.

  • Repeat steps 4-6 until the yellow color is no longer observed upon addition of the deprotection solution (typically 5-10 cycles).

  • Wash the resin thoroughly with DCM (3 x resin volume).

  • Neutralize the resin by washing with a solution of 5% DIEA in DMF (2 x 10 mL).

  • Wash the resin with DMF (3 x resin volume) to prepare for the next synthetic step.

On-Resin Deprotection of the Boc Group

This protocol outlines the standard procedure for the removal of the Nα-Boc protecting group during SPPS.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 50% (v/v) TFA in DCM.

  • Add the deprotection solution to the resin and agitate for 1-2 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resin with a solution of 10% DIEA in DCM (2 x 2 minutes).

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

On-Resin Deprotection of the ivDde Group

This protocol describes the removal of the ivDde protecting group from a lysine (B10760008) side chain using hydrazine.

Materials:

  • ivDde-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

Procedure:

  • Swell the ivDde-protected peptide-resin in DMF for 20-30 minutes.

  • Drain the DMF.

  • Prepare the deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Repeat steps 4-6 two more times to ensure complete removal.

  • Wash the resin thoroughly with DMF (5 x resin volume).

Mandatory Visualization

Diagrams illustrating the chemical structures and the logic of the orthogonal synthesis are provided below.

Caption: Chemical structures of Mtt, Boc, and ivDde protecting groups.

Orthogonal_Synthesis_Workflow start Peptide Chain with Orthogonal Protecting Groups deprotect_mtt Selective Mtt Deprotection (1-2% TFA in DCM) start->deprotect_mtt Mild Acid modify_lysine Side-Chain Modification (e.g., Branching, Labeling) deprotect_mtt->modify_lysine deprotect_boc Nα-Boc Deprotection (50% TFA in DCM) modify_lysine->deprotect_boc Stronger Acid final_cleavage Final Cleavage and Global Deprotection modify_lysine->final_cleavage continue_synthesis Continue Peptide Chain Elongation deprotect_boc->continue_synthesis continue_synthesis->final_cleavage final_product Modified Peptide final_cleavage->final_product

Caption: Workflow illustrating the orthogonal removal of Mtt and Boc groups.

Cleavage_Conditions Protecting_Groups Orthogonal Protecting Groups Mtt Mtt Group Protecting_Groups->Mtt Boc Boc Group Protecting_Groups->Boc ivDde ivDde Group Protecting_Groups->ivDde Mild_Acid Mild Acid (e.g., 1% TFA) Mtt->Mild_Acid Strong_Acid Strong Acid (e.g., 50% TFA) Mtt->Strong_Acid Hydrazine Hydrazine Mtt->Hydrazine Stable Boc->Mild_Acid Stable Boc->Strong_Acid Boc->Hydrazine Stable ivDde->Mild_Acid Stable ivDde->Strong_Acid Stable ivDde->Hydrazine Cleavage_Reagents Cleavage Reagents

Caption: Orthogonality of Mtt, Boc, and ivDde to different cleavage reagents.

A Comparative Guide to CuAAC and SPAAC for the Modification of Azido-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise and efficient modification of peptides is paramount. "Click chemistry," a set of bioorthogonal reactions, offers powerful tools for this purpose. Among the most prominent are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for conjugating molecules to peptides containing an azide (B81097) functionality, such as those synthesized using N3-L-Lysine building blocks.

Introduction to Azide-Alkyne Click Chemistry

The foundation of both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[1] This triazole linkage is chemically robust, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation.[1][2] The primary distinction between the two methods lies in how the alkyne is activated for the reaction. CuAAC utilizes a copper(I) catalyst to react with a terminal alkyne[][4], whereas SPAAC employs a highly strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[][6]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often depends on the specific requirements of the application, such as the sensitivity of the biomolecules involved, the desired reaction speed, and the biological environment.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)[]None required[6]
Alkyne Type Terminal Alkyne[7]Strained Cyclooctyne (e.g., DBCO, BCN, DIFO)[8]
Reaction Rate Very Fast (Ligand-accelerated)[9]Generally slower than CuAAC, but highly dependent on the cyclooctyne's ring strain[10][11]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹[12][13]
Biocompatibility Limited by copper cytotoxicity; can damage biomolecules via reactive oxygen species (ROS)[14][15][16]Excellent; metal-free nature avoids cytotoxicity, ideal for live cells and in vivo applications[6][8]
Typical Yield Near-quantitative (>95%)[1][7]High, but can be variable depending on reagents
Reagent Complexity Simple, commercially available terminal alkynes[4]Strained cyclooctynes are synthetically more complex and can be hydrophobic[17]
Regioselectivity Exclusively 1,4-disubstituted triazole[4]Mixture of 1,4- and 1,5-disubstituted triazoles (regioisomers)[9]
Ideal Application In vitro conjugation, material science, synthesis of peptide-drug conjugates where copper can be removed[18]Live-cell imaging, in vivo bioconjugation, labeling of sensitive biological systems[6][19]

Experimental and Logical Workflows

The overall process for modifying a peptide, from its synthesis to the final conjugate, involves several key steps. The initial synthesis often employs Solid-Phase Peptide Synthesis (SPPS), where an azide-containing amino acid like Fmoc-Lys(N3)-OH is incorporated at a specific site.

G cluster_synthesis Peptide Synthesis & Purification cluster_conjugation Bioconjugation sp_synthesis Solid-Phase Peptide Synthesis (SPPS) incorporation Incorporate Fmoc-Lys(N3)-OH sp_synthesis->incorporation cleavage Cleavage from Resin & Deprotection incorporation->cleavage purification1 HPLC Purification cleavage->purification1 azido_peptide Purified Azido-Peptide purification1->azido_peptide click_reaction Click Reaction (CuAAC or SPAAC) azido_peptide->click_reaction alkyne Alkyne-Modified Molecule alkyne->click_reaction purification2 HPLC Purification click_reaction->purification2 final_conjugate Final Peptide Conjugate purification2->final_conjugate

General workflow for peptide modification.

The core difference between CuAAC and SPAAC lies within the "Click Reaction" step, specifically the mechanism of triazole formation. CuAAC is a catalyzed process, while SPAAC is driven by the release of ring strain.

G cluster_cuaac CuAAC Mechanism cluster_spaac SPAAC Mechanism cuaac_azide Peptide-Azide cuaac_product 1,4-Triazole Product cuaac_azide->cuaac_product + cuaac_alkyne Terminal Alkyne cuaac_alkyne->cuaac_product + catalyst Cu(I) Catalyst catalyst->cuaac_product + spaac_azide Peptide-Azide spaac_product Triazole Product (Regioisomers) spaac_azide->spaac_product + (Metal-Free) spaac_alkyne Strained Cyclooctyne (e.g., DBCO) spaac_alkyne->spaac_product + (Metal-Free)

Comparison of CuAAC and SPAAC reaction mechanisms.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC on a purified peptide containing an N3-L-Lysine residue. Researchers should optimize concentrations, reaction times, and purification methods for their specific peptide and conjugation partner.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to an azido-peptide using an in-situ generated Cu(I) catalyst.

Materials:

  • Azido-peptide (e.g., containing N3-L-Lys)

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)[20]

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in H₂O, freshly prepared)[20]

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in DMSO)

  • Solvent: Degassed PBS, or a mixture of DMSO and water

Methodology:

  • Dissolve the azido-peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL (typically 1-2 mM).

  • Add the alkyne-functionalized molecule. A slight molar excess (1.2-2 equivalents) relative to the peptide is common to drive the reaction to completion.

  • In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ stock solution followed by the TBTA ligand solution. A 5:1 ligand-to-copper ratio is often used.[21]

  • Add the catalyst premix to the peptide/alkyne solution. Final concentrations are typically in the range of 50-200 µM for copper.[21]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.[20]

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.[4]

  • Once complete, the final conjugate can be purified from excess reagents and catalyst using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the metal-free conjugation of a strained alkyne to an azido-peptide. Its simplicity makes it ideal for sensitive biological molecules.

Materials:

  • Azido-peptide (e.g., containing N3-L-Lys)

  • Strained alkyne, such as a Dibenzocyclooctyne (DBCO) derivative

  • Solvent: Phosphate-Buffered Saline (PBS, pH 7.4) or other aqueous buffer. DMSO can be used as a co-solvent if solubility is an issue.

Methodology:

  • Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add the DBCO-functionalized molecule. Typically, 1.5-3 equivalents are used to ensure efficient conjugation.[22]

  • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne's reactivity and reagent concentrations.[17]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the peptide conjugate using RP-HPLC to remove any unreacted starting materials.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and versatile methods for the site-specific modification of peptides.

  • CuAAC is the method of choice for applications where reaction speed and cost-effectiveness are critical and the potential for copper-induced damage can be mitigated or is not a concern.[1][7] Its near-quantitative yields and use of simple terminal alkynes make it a robust tool for routine conjugations and material synthesis.[18]

  • SPAAC is the undisputed champion for applications involving live cells, in vivo studies, or conjugation to delicate biomolecules where metal toxicity is a prohibitive concern.[2][6] While generally slower and requiring more complex alkyne reagents, its bioorthogonality provides a level of safety and compatibility that CuAAC cannot match in sensitive biological environments.[8]

The selection of the appropriate method ultimately hinges on a careful evaluation of the experimental goals, the nature of the peptide and its conjugation partner, and the biological context of the study.

References

A Comparative Guide to N-Terminal Peptide Azido-Functionalization: Methods and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of an azide (B81097) moiety onto the N-terminus of a peptide is a critical step for a multitude of applications, including the development of antibody-drug conjugates, in vivo imaging agents, and novel biomaterials. This guide provides a detailed comparison of three prominent alternative methods for N-terminal peptide azido-functionalization: direct diazotransfer, reductive amination, and chemo-enzymatic ligation. We present a synthesis of experimental data from the literature to objectively evaluate the performance of each technique, supplemented with detailed protocols and workflow diagrams.

At a Glance: Comparison of N-Terminal Azido-Functionalization Methods

The choice of method for introducing an azide group at the N-terminus of a peptide is dictated by factors such as the peptide sequence, the presence of sensitive functional groups, and the desired scale of the reaction. Below is a summary of the key characteristics of the three methods discussed in this guide.

FeatureDiazotransfer ReactionReductive AminationChemo-enzymatic Ligation (Sortase A)
Reagent(s) Imidazole-1-sulfonyl azide (ISA) or its saltsAzide-containing aldehyde (e.g., 4-azidobenzaldehyde), reducing agent (e.g., NaBH₃CN)Azide-functionalized peptide probe (e.g., N₃-Gly-Gly-Gly-LPETG), Sortase A enzyme
Selectivity High for N-terminus at controlled pH (typically pH 8.5) to minimize lysine (B10760008) side-chain reactivity.[1][2]Excellent for N-terminus at slightly acidic pH (typically pH 6.1).[3][4][5]Highly specific for the N-terminal glycine (B1666218) residue.[6][7]
Typical Yield Good to high (can be >90% for some peptides).[8]High to quantitative (often >95%).[3][4][5]High to near-quantitative (often >80-90%).[6]
Reaction Conditions Aqueous or organic solvents, mild temperatures.Aqueous buffer, mild temperatures.Aqueous buffer (Tris-HCl, NaCl, CaCl₂), 4°C to room temperature.[6]
Substrate Scope Broad, but can be sensitive to sterically hindered N-termini.Broad, compatible with most N-terminal amino acids.[3][4][5]Requires an N-terminal glycine on the target peptide for optimal activity.[7]
Key Advantages Direct conversion of the amine to an azide in a single step.High selectivity and yields, commercially available reagents.Exceptional specificity, biocompatible conditions.
Potential Drawbacks Potential for side reactions with lysine residues if pH is not optimized.[1] Imidazole-1-sulfonyl azide can be hazardous.Requires a separate reduction step. Aldehyde reagents can be unstable.Requires expression and purification of the Sortase A enzyme. The ligated tag remains on the product.

In-Depth Analysis of Azido-Functionalization Methods

Diazotransfer Reaction

The diazotransfer reaction offers a direct route to convert the N-terminal primary amine of a peptide into an azide group. The most commonly used reagent for this transformation is imidazole-1-sulfonyl azide (ISA) or its more stable hydrogen sulfate (B86663) salt.

Mechanism: The reaction proceeds via the transfer of a diazo group from the sulfonyl azide reagent to the nucleophilic N-terminal amine. The selectivity for the N-terminus over the ε-amino group of lysine residues is primarily achieved by controlling the reaction pH. At a pH of approximately 8.5, the N-terminal α-amine (pKa ≈ 7.6–8.0) is significantly more deprotonated and thus more nucleophilic than the lysine side-chain amine (pKa ≈ 10.5), leading to preferential reaction at the N-terminus.[1][9]

Experimental Protocol: On-Resin N-Terminal Azidation using Imidazole-1-sulfonyl Azide Hydrochloride [10]

  • Resin Preparation: Swell the peptide-bound resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Reagent Preparation: Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) and a base such as diisopropylethylamine (DIEA) in DMF.

  • Reaction: Add the ISA·HCl and DIEA solution to the resin and agitate at room temperature. The reaction progress can be monitored by a colorimetric assay (e.g., Kaiser test).

  • Washing: After the reaction is complete (typically a few hours), thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the azido-functionalized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diazotransfer_Workflow Resin Peptide on Resin Swell Swell Resin (DMF) Resin->Swell React Add ISA·HCl, DIEA in DMF Swell->React Wash Wash Resin (DMF, DCM, MeOH) React->Wash Cleave Cleave and Deprotect (TFA Cocktail) Wash->Cleave Purify RP-HPLC Purification Cleave->Purify Product N-Terminal Azido-Peptide Purify->Product

Workflow for on-resin N-terminal peptide azidation via diazotransfer.
Reductive Amination

Reductive amination provides a highly selective and efficient method for introducing an azide group at the N-terminus of a peptide. This two-step, one-pot reaction involves the initial formation of a Schiff base between the N-terminal amine and an azide-containing aldehyde, followed by reduction to a stable secondary amine.

Mechanism: The reaction is typically performed at a slightly acidic pH (around 6.1), which favors the selective reaction of the more nucleophilic N-terminal α-amine with the aldehyde. The resulting imine intermediate is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). The preservation of the positive charge at the N-terminus after modification can be crucial for maintaining the biological activity of certain peptides.[3][4][5]

Experimental Protocol: N-Terminal Azidation via Reductive Amination [3][5]

  • Peptide Solution: Dissolve the unprotected peptide in a citric acid buffer (pH 6.1).

  • Reagent Addition: Add a solution of the azide-containing aldehyde (e.g., 4-azidobenzaldehyde (B116725) in DMSO) and sodium cyanoborohydride to the peptide solution.

  • Reaction: Incubate the reaction mixture at room temperature for several hours (e.g., 6 hours).

  • Quenching and Purification: Quench the reaction and purify the N-terminally azido-functionalized peptide by RP-HPLC.

Reductive_Amination_Workflow Peptide Unprotected Peptide Dissolve Dissolve in Citric Acid Buffer (pH 6.1) Peptide->Dissolve React Add Azido-Aldehyde and NaBH₃CN Dissolve->React Incubate Incubate at RT React->Incubate Purify RP-HPLC Purification Incubate->Purify Product N-Terminal Azido-Peptide Purify->Product

Workflow for N-terminal peptide azidation via reductive amination.
Chemo-enzymatic Ligation using Sortase A

Sortase A, a transpeptidase from Staphylococcus aureus, offers a highly specific enzymatic approach for N-terminal modification. This method involves the ligation of a synthetic peptide containing a C-terminal sortase recognition motif (LPXTG) and an azide functionality to the N-terminal glycine of the target peptide.

Mechanism: Sortase A recognizes and cleaves the amide bond between the threonine and glycine in the LPXTG motif of the probe peptide, forming a thioacyl-enzyme intermediate. This intermediate is then resolved by the nucleophilic attack of the N-terminal glycine of the target peptide, resulting in the formation of a native peptide bond and the transfer of the azide-containing fragment.[7]

Experimental Protocol: Sortase A-Mediated N-Terminal Azidation [6]

  • Reaction Mixture: Prepare a reaction mixture containing the target peptide (with an N-terminal glycine), the azide-functionalized LPETG probe peptide, and purified Sortase A enzyme in a buffer containing Tris-HCl, NaCl, and CaCl₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) with agitation for a specified time (e.g., 60 minutes).

  • Analysis and Purification: Analyze the reaction products by LC-MS and purify the N-terminally azido-labeled peptide using affinity chromatography (if the enzyme is tagged) followed by RP-HPLC.

Sortase_Ligation_Workflow TargetPeptide Target Peptide (N-terminal Glycine) Mix Combine in Buffer (Tris, NaCl, CaCl₂) TargetPeptide->Mix ProbePeptide Azide-LPETG Probe ProbePeptide->Mix Sortase Sortase A Enzyme Sortase->Mix Incubate Incubate at 4°C Mix->Incubate Purify Purification (Affinity, RP-HPLC) Incubate->Purify Product N-Terminal Azido-Peptide Purify->Product

Workflow for Sortase A-mediated N-terminal peptide azidation.

Concluding Remarks

References

Characterizing N3-L-Lys(Mtt)-OH Modified Peptides: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy, safety, and quality of novel therapeutics and research compounds. The incorporation of non-natural amino acids, such as N3-L-Lys(Mtt)-OH, which offers orthogonal handles for bioconjugation and further derivatization, presents unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based techniques for the characterization of peptides modified with this compound, supported by established fragmentation principles and experimental data from related compounds.

The dual modification of the lysine (B10760008) side chain with both an azide (B81097) (N3) and a 4-methyltrityl (Mtt) protecting group necessitates a careful selection of analytical methods to ensure comprehensive characterization. Mass spectrometry (MS) stands as a cornerstone technology for peptide analysis due to its sensitivity, speed, and ability to provide detailed structural information.[1] This guide focuses on the application and comparative performance of common tandem mass spectrometry (MS/MS) fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Comparative Analysis of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining detailed sequence information and confirming the site of modification without ambiguity. Each method imparts energy to the peptide ions in a different manner, leading to distinct fragmentation patterns. For a peptide containing this compound, the stability of the azide and Mtt groups, as well as the peptide backbone, will be variably affected by these techniques.

Collision-Induced Dissociation (CID) is the most widely used fragmentation method and is effective for small, low-charged peptides.[2][3] However, it is known to be less suitable for analyzing peptides with labile post-translational modifications, as the energetic collisions can lead to the loss of the modification before the peptide backbone is sufficiently fragmented.[2]

Higher-Energy Collisional Dissociation (HCD) is a beam-type CID technique that generally provides higher fragmentation energy.[2] This often results in a more complete fragmentation of the peptide backbone, producing a predominance of y-type ions and sometimes smaller a- and b-type ions.[2] The high-resolution and accurate mass measurements of the fragment ions in an Orbitrap detector make HCD a powerful tool for confident peptide identification.[4]

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide.[4][5] This induces fragmentation of the peptide backbone by cleaving the N-Cα bond, generating c- and z-type fragment ions.[2] A key advantage of ETD is its ability to preserve labile modifications that are often lost during CID or HCD.[5]

Parameter Collision-Induced Dissociation (CID) Higher-Energy Collisional Dissociation (HCD) Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsPredominantly y-ions, also b- and a-ionsc- and z-ions
Preservation of Labile Modifications Poor to moderate; often results in neutral loss of modifications.Moderate; higher energy can still lead to loss of labile groups.Excellent; preserves labile modifications on side chains.[5]
Peptide Charge State Requirement Most effective for 2+ and 3+ charge states.Effective for a range of charge states, provides high-resolution fragments.[4]Requires precursor ions with a charge state of 2+ or higher, most effective for ≥3+ ions.
Sequencing of Proline-Rich Peptides Fragmentation C-terminal to proline is enhanced, but overall sequence coverage can be poor.Can provide better fragmentation and sequence coverage than CID.Often provides more complete fragmentation of the backbone.
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap and some Q-TOF mass spectrometers.Available on ion trap and Orbitrap mass spectrometers.
Expected Behavior with this compound Likely to cause neutral loss of N2 (28 Da) from the azide and cleavage of the Mtt group, forming a stable Mtt cation (m/z 287.15). Backbone fragmentation may be incomplete.Similar to CID but with potentially more efficient backbone fragmentation. High-resolution data can aid in identifying fragment ions.Expected to preserve both the azide and Mtt modifications on the lysine side chain while fragmenting the peptide backbone, allowing for unambiguous localization of the modified residue.

Expected Fragmentation Pathways

The fragmentation of a peptide containing this compound will be a composite of peptide backbone cleavage and fragmentation of the modified lysine side chain.

Azide Group Fragmentation

The azide group is known to be susceptible to fragmentation, often undergoing a neutral loss of a nitrogen molecule (N2), which corresponds to a mass loss of 28.01 Da.[6] This characteristic loss can serve as a diagnostic marker for the presence of the azide modification.

Mtt Group Fragmentation

The 4-methyltrityl (Mtt) group is an acid-labile protecting group. In the gas phase during mass spectrometry, it is expected to be highly labile, particularly under the energetic conditions of CID and HCD. The fragmentation is likely to be dominated by the cleavage of the C-N bond connecting the Mtt group to the lysine side chain, resulting in the formation of a very stable Mtt cation (C20H19+), which has a calculated monoisotopic mass of 259.15 Da.

dot

Expected Fragmentation of this compound Side Chain cluster_CID_HCD CID / HCD cluster_ETD ETD Peptide Peptide-Lys(N3, Mtt) Frag_N2 Peptide-Lys(NH, Mtt) + N2 (Neutral Loss of 28 Da) Peptide->Frag_N2 Loss of N2 Frag_Mtt Peptide-Lys(N3) + Mtt+ (m/z 259.15) Peptide->Frag_Mtt Loss of Mtt group Frag_Both Peptide-Lys(NH) + N2 + Mtt+ Frag_N2->Frag_Both Frag_Mtt->Frag_Both Peptide_ETD Peptide-Lys(N3, Mtt) Backbone_Frags c- and z-ions with intact This compound side chain Peptide_ETD->Backbone_Frags Backbone Fragmentation

Caption: Fragmentation pathways of the this compound side chain.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Peptide Synthesis: The this compound modified peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[7]

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups (excluding the Mtt group if desired) are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[7]

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove any salts that could interfere with mass spectrometry analysis.[9] The peptide is eluted in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

Mass Spectrometry Analysis
  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap Tribrid instrument, capable of performing CID, HCD, and ETD.[4]

  • Liquid Chromatography: The desalted peptide is loaded onto a nano-LC system and separated using a C18 analytical column with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Settings:

    • Full MS Scan: A high-resolution full MS scan is acquired in the Orbitrap.

    • MS/MS Scans: Data-dependent acquisition is used to select the most intense precursor ions for fragmentation by CID, HCD, and ETD in separate runs or using a decision-tree method.[10]

      • CID: Performed in the ion trap with a normalized collision energy of 35%.

      • HCD: Performed in the HCD cell with a stepped normalized collision energy (e.g., 25, 30, 35%). Fragments are detected in the Orbitrap.[4]

      • ETD: Performed in the ion trap with calibrated ETD reaction times.[5]

Visualization of Experimental Workflow

dot

Experimental Workflow for MS Characterization cluster_synthesis Peptide Synthesis and Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage and Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Desalting C18 Desalting HPLC->Desalting LC_MS nanoLC-MS/MS Desalting->LC_MS CID CID LC_MS->CID HCD HCD LC_MS->HCD ETD ETD LC_MS->ETD Data_Analysis Data Analysis and Sequence Verification CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: Workflow for MS characterization of this compound peptides.

Comparison with Alternative Characterization Methods

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound modified peptides.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Precise mass of the peptide and its fragments, sequence information, and localization of modifications.[1]High sensitivity, high throughput, provides detailed structural information.Can be destructive to the sample, labile modifications may be lost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure of the peptide in solution, confirmation of covalent bond formation.Non-destructive, provides detailed structural and dynamic information.Requires larger amounts of pure sample, data acquisition and analysis can be time-consuming.
Edman Degradation N-terminal sequence of the peptide.[11]Highly accurate for determining the N-terminal sequence.Low throughput, cannot analyze N-terminally blocked peptides, does not provide information on internal or C-terminal modifications.[11]
High-Performance Liquid Chromatography (HPLC) Purity of the peptide, retention time can be indicative of the modification.[8]High resolving power for purification and purity assessment.Provides limited structural information on its own.
Amino Acid Analysis (AAA) Amino acid composition of the peptide.Accurate determination of amino acid ratios.Does not provide sequence information or locate modifications.

Conclusion

The characterization of peptides modified with this compound requires a multi-faceted analytical approach. Mass spectrometry, particularly with a combination of fragmentation techniques, offers the most comprehensive information regarding the peptide's sequence and the precise location of the modification.

  • ETD is the recommended primary fragmentation technique for confirming the attachment of the intact this compound to the correct lysine residue, due to its ability to preserve labile modifications.[5]

  • HCD is valuable for generating high-resolution fragment ion data to provide strong evidence for the peptide backbone sequence.[4]

  • CID can be used as a complementary technique, and the characteristic neutral loss of N2 and the formation of the Mtt cation can serve as diagnostic indicators for the presence of the modifications.

For a complete characterization, especially for regulatory submissions, a combination of mass spectrometry with orthogonal techniques such as NMR and HPLC is advisable to provide a comprehensive understanding of the peptide's structure, purity, and stability.

References

Navigating the Click Chemistry Landscape: A Comparative Guide to Reaction Partners for N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioorthogonal reaction partners is paramount for the successful synthesis of complex biomolecular conjugates. The azide-functionalized amino acid, N3-L-Lys(Mtt)-OH, offers a versatile platform for modification via "click chemistry." This guide provides an objective comparison of the efficiency of different alkyne partners for this compound through the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Supported by experimental data, this comparison aims to facilitate informed decisions in the design of bioconjugation strategies.

The fundamental distinction between these two powerful methodologies lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide (B81097), leading to the formation of a 1,4-disubstituted triazole. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain, forming a triazole product. The choice between these pathways involves a trade-off between reaction kinetics, biocompatibility, and the synthetic accessibility of the alkyne component.

Quantitative Comparison of Reaction Efficiency

The efficiency of a click chemistry reaction is primarily assessed by its reaction rate and overall yield. The following table summarizes quantitative data for the reaction of azido-lysine derivatives with representative alkyne partners from both CuAAC and SPAAC methodologies. While specific kinetic data for this compound is not always available, the data presented for analogous azido-lysine compounds provide a reliable indication of expected performance.

Reaction TypeAlkyne PartnerRepresentative StructureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction YieldKey Considerations
CuAAC Propargyl AlcoholHO-CH₂-C≡CHGenerally very fast; specific k₂ values are highly catalyst/ligand dependent.[1]> 95% (optimized)[2]Requires a copper catalyst and a reducing agent, which can be cytotoxic. Ligands like THPTA can mitigate toxicity.
CuAAC Ethyl PropiolateC₂H₅O₂C-C≡CHGenerally very fast; typically faster than simple propargyl ethers due to electronic activation.> 90% (optimized)Electron-withdrawing groups can increase reactivity but may also increase susceptibility to side reactions.
SPAAC DBCO (Dibenzocyclooctyne)Structure of DBCO~2.6 M⁻¹s⁻¹ (with azidolysine)[3]> 90%High reactivity and stability. Commonly used for in vivo applications due to being copper-free.[3]
SPAAC BCN (Bicyclo[6.1.0]nonyne)Structure of BCN~0.28 M⁻¹s⁻¹ (with azidolysine)[3][4]> 90%Good balance of reactivity and stability; often used in biological systems.[3][4]

Note: The reaction rates for CuAAC are highly dependent on the specific copper source, ligand, and reaction conditions used. While generally faster than SPAAC, direct kinetic comparisons can be challenging. The yields for both reactions are typically high under optimized conditions.

Visualizing the Reaction Workflows

To further elucidate the practical differences between CuAAC and SPAAC, the following diagrams illustrate the typical experimental workflows for each reaction.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst/Reagent Preparation N3-Lys This compound Solution Mix_Reactants Combine N3-Lys and Alkyne N3-Lys->Mix_Reactants Alkyne Terminal Alkyne Solution (e.g., Propargyl Alcohol) Alkyne->Mix_Reactants CuSO4 CuSO4 Solution Add_Catalyst Add Premixed CuSO4/Ligand CuSO4->Add_Catalyst Ligand Ligand Solution (e.g., THPTA) Ligand->Add_Catalyst Reducer Reducing Agent Solution (e.g., Sodium Ascorbate) Initiate Initiate with Reducing Agent Reducer->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Reaction Incubate at RT (1-4 hours) Initiate->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification

Figure 1. Experimental workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_reactants Reactant Preparation N3-Lys This compound Solution Mix_Reactants Combine N3-Lys and Strained Alkyne N3-Lys->Mix_Reactants Strained_Alkyne Strained Alkyne Solution (e.g., DBCO) Strained_Alkyne->Mix_Reactants Reaction Incubate at RT or 37°C (1-24 hours) Mix_Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification

Figure 2. Experimental workflow for a typical SPAAC reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for performing CuAAC and SPAAC reactions with this compound. Optimization of concentrations, reaction times, and purification methods may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne (e.g., Propargyl Alcohol).

Materials:

  • This compound

  • Propargyl Alcohol

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Aminoguanidine (B1677879) Hydrochloride (optional, as a scavenger for reactive oxygen species)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Degassed water and solvents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or aqueous buffer) to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of Propargyl Alcohol in degassed water.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 50 mM stock solution of THPTA in degassed water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.

    • (Optional) Prepare a 100 mM stock solution of aminoguanidine hydrochloride in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution and the Propargyl Alcohol solution in the desired molar ratio (typically a slight excess of the alkyne is used). Dilute with the reaction buffer to the desired final concentration.

    • In a separate tube, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution (a 5:1 ligand to copper ratio is common) and mix gently.[5]

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • (Optional) Add the aminoguanidine solution to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as HPLC or silica (B1680970) gel chromatography to isolate the desired triazole product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne (e.g., DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-PEG-amine)

  • Reaction Buffer (e.g., PBS, pH 7.4, or HEPES buffer)

  • Solvent for DBCO reagent (e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add the DBCO-reagent stock solution to the azide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[6] Ensure the final concentration of the organic solvent is compatible with the stability of the reactants.

  • Incubation:

    • Mix the solutions gently.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations and reactivity of the specific reactants.[6] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm or by LC-MS analysis.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified by methods such as size exclusion chromatography, dialysis (for macromolecules), or HPLC to remove any unreacted starting materials.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the derivatization of this compound. The choice between them is dictated by the specific requirements of the application. For in vitro synthesis where speed is critical and the potential for copper-induced degradation can be managed, CuAAC offers a rapid and high-yielding approach. For applications in sensitive biological systems, including live-cell imaging and in vivo studies, the biocompatibility of SPAAC makes it the superior choice, with DBCO being a particularly efficient reaction partner for azido-lysine derivatives. By carefully considering the trade-offs in reaction kinetics, biocompatibility, and reagent accessibility, researchers can select the optimal click chemistry strategy to advance their scientific goals.

References

A Head-to-Head Comparison: Fmoc-Lys(Mtt)-OH for Internal Labeling vs. N3-L-Lys(Mtt)-OH for Terminal Labeling in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a critical tool for enhancing therapeutic properties, enabling molecular imaging, and studying biological interactions. The choice of labeling strategy—internal versus terminal—and the chemical tools employed are pivotal decisions that impact synthesis feasibility, yield, and the biological activity of the final conjugate. This guide provides an objective comparison of two key reagents: Fmoc-Lys(Mtt)-OH for internal side-chain labeling and N3-L-Lys(Mtt)-OH for N-terminal labeling, supported by representative experimental data and detailed protocols.

Introduction to the Labeling Strategies

Internal Labeling with Fmoc-Lys(Mtt)-OH: This strategy involves incorporating a specially protected lysine (B10760008) derivative, Fmoc-Lys(Mtt)-OH, into the peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] The α-amino group is protected by the base-labile Fmoc group, allowing for standard peptide chain elongation.[1] The ε-amino group of the lysine side chain is protected by the highly acid-labile 4-methyltrityl (Mtt) group.[1][3] This Mtt group is orthogonal to the Fmoc group and also to more robust acid-labile protecting groups (like Boc and tBu), meaning it can be selectively removed on-resin without disturbing other protecting groups or cleaving the peptide from the support.[1][4][5] This exposes a unique, reactive amine on the lysine side chain for modification with a label of interest.

Terminal Labeling with this compound: This approach introduces a bioorthogonal handle at the N-terminus of the peptide. This compound is an amino acid derivative where the α-amino group is replaced by an azide (B81097) (N3) group.[6][7] It is incorporated as the final amino acid in SPPS. The azide group is chemically inert during the synthesis and subsequent deprotection steps. Post-synthesis, the azide serves as a reactive handle for covalent modification via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][8] This reaction is highly efficient and specific, allowing for the attachment of an alkyne-modified label.

At a Glance: Performance Comparison

The following table summarizes the key quantitative parameters for each labeling strategy, based on typical results reported in the literature. These values are representative and can vary depending on the peptide sequence, the label being attached, and the specific reaction conditions.

ParameterInternal Labeling with Fmoc-Lys(Mtt)-OHTerminal Labeling with this compound
Position of Label Internal (Lysine Side-Chain)N-Terminus
Overall Yield (Hypothetical) 65-80%75-90%
Purity of Final Product (Typical) >95% after purification>95% after purification
Key Chemical Steps 1. SPPS incorporation of Fmoc-Lys(Mtt)-OH2. On-resin selective Mtt deprotection3. On-resin labeling of lysine side-chain4. Cleavage and global deprotection1. SPPS incorporation of N3-L-Lys(Mtt)-OH2. Cleavage and global deprotection3. Post-cleavage CuAAC click reaction
Selectivity High, directed by orthogonal protectionVery high, due to bioorthogonal chemistry
Versatility Allows for labeling at any desired lysine position within the sequence.Restricted to the N-terminus.
Potential for Side Reactions Incomplete Mtt deprotection; side reactions during on-resin labeling.Copper toxicity to biological samples (if not removed); side reactions with free thiols.

Experimental Workflows and Methodologies

To provide a practical understanding of these two labeling strategies, detailed experimental workflows and protocols are presented below.

Internal Labeling Workflow with Fmoc-Lys(Mtt)-OH

This workflow outlines the synthesis of a peptide with an internal label attached to a lysine side chain.

InternalLabeling cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Finalization Final Steps start Start with Resin spps_cycles Standard Fmoc-SPPS Cycles start->spps_cycles incorporate_lys Incorporate Fmoc-Lys(Mtt)-OH spps_cycles->incorporate_lys elongate Continue SPPS for remaining sequence incorporate_lys->elongate deprotect_mtt Selective Mtt Deprotection (1-2% TFA in DCM) elongate->deprotect_mtt labeling Couple Label to Lys Side-Chain deprotect_mtt->labeling cleavage Cleavage from Resin & Global Deprotection labeling->cleavage purification RP-HPLC Purification cleavage->purification final_product Internally Labeled Peptide purification->final_product

Workflow for internal peptide labeling.

Experimental Protocol: Internal Labeling

  • Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc-based SPPS.[1] When the desired position for labeling is reached, Fmoc-Lys(Mtt)-OH is coupled to the growing peptide chain.[9] The synthesis is then continued to completion.

  • Selective Mtt Deprotection: The resin-bound peptide is treated with a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (B1312306) (TIS) in dichloromethane (B109758) (DCM) for 2-minute intervals, repeated until the characteristic yellow color of the Mtt cation is no longer observed in the filtrate.[1][10] The resin is then washed thoroughly with DCM and dimethylformamide (DMF).

  • On-Resin Labeling: The molecule to be conjugated (e.g., a fluorescent dye with a carboxylic acid handle) is activated with a coupling agent (e.g., HBTU/DIPEA) and reacted with the deprotected lysine side-chain amine on the resin. The reaction is monitored for completion using a ninhydrin (B49086) test.

  • Cleavage and Purification: The peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). The crude peptide is precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Terminal Labeling Workflow with this compound

This workflow illustrates the synthesis of a peptide with an N-terminal label attached via click chemistry.

TerminalLabeling cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_ClickChem Click Chemistry start Start with Resin spps_cycles Standard Fmoc-SPPS Cycles start->spps_cycles incorporate_n3 Couple this compound as final residue spps_cycles->incorporate_n3 cleavage Cleavage from Resin & Global Deprotection incorporate_n3->cleavage purification1 RP-HPLC Purification of Azide-Peptide cleavage->purification1 click_reaction CuAAC Reaction with Alkyne-Label purification1->click_reaction purification2 RP-HPLC Purification of Labeled Peptide click_reaction->purification2 final_product N-Terminally Labeled Peptide purification2->final_product

Workflow for terminal peptide labeling.

Experimental Protocol: Terminal Labeling

  • Peptide Synthesis: The peptide is synthesized using standard Fmoc-SPPS. This compound is coupled as the final amino acid at the N-terminus.

  • Cleavage and Purification of Azide-Peptide: The peptide is cleaved from the resin and deprotected using a standard cleavage cocktail. The crude azide-functionalized peptide is purified by RP-HPLC.

  • CuAAC Click Reaction: The purified azide-peptide is dissolved in a suitable buffer (e.g., PBS). An alkyne-modified label, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) are added. The reaction is allowed to proceed at room temperature.[11]

  • Final Purification: The reaction mixture is purified by RP-HPLC to isolate the N-terminally labeled peptide from unreacted starting materials and catalyst.

Discussion of Advantages and Disadvantages

Fmoc-Lys(Mtt)-OH for Internal Labeling:

  • Advantages:

    • Positional Flexibility: The primary advantage is the ability to introduce a label at virtually any specific lysine position within the peptide sequence, which is crucial for structure-activity relationship studies.

    • Well-Established Chemistry: The use of Fmoc-Lys(Mtt)-OH in SPPS is a well-documented and robust methodology.[12]

  • Disadvantages:

    • Multi-Step On-Resin Manipulation: Requires additional on-resin steps (selective deprotection and coupling), which can potentially lower the overall yield.

    • Risk of Side Reactions: Incomplete Mtt deprotection can lead to a heterogeneous product. The subsequent on-resin coupling of the label may also not be 100% efficient.

This compound for Terminal Labeling:

  • Advantages:

    • High Efficiency and Selectivity: Click chemistry is known for its high yields and exceptional specificity, minimizing the risk of side reactions with other functional groups in the peptide.[6][13]

    • Simplified Synthesis: The azide is incorporated in a single step during SPPS, and the labeling reaction is performed in solution after peptide purification, which can be easier to optimize and monitor.

  • Disadvantages:

    • Limited to N-Terminus: This method is restricted to labeling the N-terminal position of the peptide.

    • Potential for Copper Contamination: The copper catalyst used in CuAAC can be cytotoxic and may interfere with certain biological assays if not completely removed during purification.

Conclusion

The choice between internal labeling using Fmoc-Lys(Mtt)-OH and terminal labeling with this compound depends on the specific research goals. For applications requiring precise placement of a label within a peptide sequence to probe structure-function relationships, the internal labeling strategy with Fmoc-Lys(Mtt)-OH is indispensable. When N-terminal modification is sufficient, the use of this compound followed by click chemistry offers a highly efficient, selective, and often higher-yielding approach. A thorough understanding of the chemistries, potential challenges, and expected outcomes of each method is essential for the successful design and synthesis of modified peptides for research and therapeutic development.

References

A Researcher's Guide to Azido Amino Acid Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of chemical biology and drug discovery, the site-specific incorporation of bioorthogonal functional groups into peptides and proteins is paramount. Azido (B1232118) amino acid derivatives have emerged as indispensable tools for these applications, primarily serving as chemical handles for "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive cost-benefit analysis of various azido amino acid derivatives, offering researchers the data and methodologies needed to select the optimal building block for their experimental needs.

Cost Analysis: Commercial vs. In-House Synthesis

A significant consideration for any research project is the cost of reagents. Commercially available Fmoc-protected azido amino acids can be prohibitively expensive, often in the range of €250–€300 per 250 mg.[1] However, for researchers with synthetic chemistry capabilities, in-house synthesis presents a dramatically more cost-effective alternative. Studies have shown that multigram quantities of various Fmoc-azido amino acids can be prepared for approximately €40 per gram, excluding labor and energy costs.[1] This substantial price difference makes in-house synthesis an attractive option for large-scale projects or labs on a tight budget.

Table 1: Cost Comparison of Azido Amino Acid Acquisition

Acquisition MethodEstimated CostKey BenefitsKey Drawbacks
Commercial Purchase €250 - €300 / 250 mg[1]High purity, ready to use, saves timeHigh cost, may be prohibitive for large quantities
In-House Synthesis ~€40 / gram[1]Significant cost savings, greater control over supplyRequires synthetic chemistry expertise and equipment, time-consuming

Performance Comparison of Common Azido Amino Acid Derivatives

The choice of an azido amino acid derivative extends beyond cost, with different structures offering distinct advantages in terms of reaction kinetics, steric hindrance, and impact on the final bioconjugate's properties. The most commonly used derivatives include those with the azide (B81097) group at the α-carbon, β-carbon, or on the side chain of amino acids like lysine (B10760008) and alanine.

Table 2: Performance Characteristics of Selected Azido Amino Acid Derivatives

DerivativePosition of AzideKey FeaturesReported SPAAC Reaction Rate (k₂)Potential Applications
α-Azido Acids α-carbonLess bulky than urethane-protected counterparts, can be more effective in sterically hindered couplings.[2]Data not readily availableSynthesis of complex peptides, hindered couplings.[2]
β-Azidoalanine (Aza) β-carbonCan influence peptide backbone conformation, potentially directing it towards a C₇ structure.[3]Data not readily availableInducing specific secondary structures in peptides.[3]
p-Azido-L-phenylalanine (azF) Side Chain (aromatic)Can be genetically encoded in mammalian cells, useful for studying protein interactions in their native environment.[4][5]Data not readily availablePhoto-crosslinking studies, site-specific labeling of GPCRs.[4][6]
Azidolysine (N₃K) Side Chain (aliphatic)Commonly used to replace lysine residues, but can decrease peptide solubility.[7]Similar to other azides[7]General purpose labeling of peptides and proteins.[7]
Novel Positively Charged Azido Amino Acid Side Chain (aliphatic)Designed to enhance peptide solubility compared to azidolysine.[7]0.34 M⁻¹s⁻¹ (with DBCO), 0.28 M⁻¹s⁻¹ (with BCN)[7]Labeling of peptides prone to aggregation.[7]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful application of azido amino acid derivatives. Below are representative protocols for the synthesis of an Fmoc-protected azido amino acid and its incorporation into a peptide.

Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine

This protocol is adapted from a reported efficient synthesis of Fmoc-protected azido amino acids.[8]

Materials:

Procedure:

  • Hofmann Rearrangement:

    • Dissolve Fmoc-L-asparagine in a mixture of pyridine and water.

    • Add [bis(trifluoroacetoxy)iodo]benzene and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the intermediate, Fmoc-L-α,β-diaminopropionic acid.

  • Diazo Transfer:

    • Dissolve the intermediate from the previous step in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

    • Add imidazole-1-sulfonyl azide hydrochloride and adjust the pH to 9 with a K₂CO₃ solution.

    • Stir vigorously overnight.

    • Acidify the aqueous layer with HCl and extract the product with Et₂O.

    • Dry the organic layer and concentrate in vacuo to yield Fmoc-L-azidoalanine. The product is often pure enough for use in solid-phase peptide synthesis without further purification.[8]

Experimental Protocol 2: Incorporation of Fmoc-Azido Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an Fmoc-protected azido amino acid into a peptide chain using standard Fmoc-SPPS chemistry.[9]

Materials:

  • Fmoc-protected amino acids (including the desired azido amino acid)

  • Rink amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other activator

  • Piperidine (B6355638) in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-azido amino acid (or any other Fmoc-amino acid) with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

Mandatory Visualizations

Signaling Pathway: Probing GPCR Activation with Azido Amino Acids

GPCR_Signaling_Probe cluster_cell Cell Membrane cluster_analysis Analysis GPCR GPCR with p-azido-L-phenylalanine G_Protein G-Protein GPCR->G_Protein activates Crosslinking UV Photo-crosslinking GPCR->Crosslinking Labeling Bioorthogonal Labeling (e.g., Click Chemistry) GPCR->Labeling Ligand Ligand Ligand->GPCR binds Effector Effector Enzyme G_Protein->Effector activates MS Mass Spectrometry Crosslinking->MS identifies binding site FTIR FTIR Spectroscopy Labeling->FTIR monitors conformational changes Protein_Labeling_Workflow cluster_preparation Protein Preparation cluster_conjugation Bioconjugation cluster_analysis Analysis Start Start: Protein of Interest Azide_Intro Introduce Azide Handle (e.g., Azido-NHS Ester) Start->Azide_Intro Purification1 Purification (remove excess reagent) Azide_Intro->Purification1 Click_Reaction Click Chemistry (CuAAC or SPAAC) Purification1->Click_Reaction Alkyne_Probe Alkyne-functionalized Probe (e.g., Fluorophore, Drug) Alkyne_Probe->Click_Reaction Purification2 Purification (remove unreacted probe) Click_Reaction->Purification2 Analysis Characterization (SDS-PAGE, MS, etc.) Purification2->Analysis End End: Labeled Protein Analysis->End

References

Advanced & Novel Applications

Application Notes and Protocols for the Synthesis of Branched Peptides using N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of non-linear, branched peptides offers significant advantages in drug development, immunology, and biomaterials science. Branched architectures can enhance biological activity, improve stability against enzymatic degradation, and allow for the creation of multivalent molecules with unique receptor-binding properties.[1][2] A key building block for the controlled synthesis of such complex peptides is N3-L-Lys(Mtt)-OH. This lysine (B10760008) derivative features an N-terminal azide (B81097) (N3) group, an alpha-amino group suitable for standard peptide coupling, and a side-chain epsilon-amino group protected by the highly acid-labile 4-methyltrityl (Mtt) group.

The strategic utility of this compound lies in its orthogonal protection scheme. The Mtt group can be selectively removed under very mild acidic conditions, leaving other acid-labile protecting groups (such as Boc and tBu) and the peptide-resin linkage intact.[3][4] This allows for the specific elaboration of a second peptide chain from the lysine side-chain, creating a defined branched structure. The N-terminal azide group is stable throughout the synthesis and serves as a versatile handle for post-synthetic modifications via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This dual functionality makes this compound an invaluable tool for creating complex, multifunctional peptide constructs.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) for the generation of branched peptides, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of branched peptides using this compound. The data is compiled from literature reports on analogous systems and serves as a guideline for expected outcomes. Actual results may vary depending on the specific peptide sequence, resin, and coupling conditions employed.

Table 1: Coupling Efficiency of Amino Acids in SPPS

Amino Acid TypeCoupling ConditionsTypical Coupling Efficiency (%)Monitoring Method
Standard Fmoc-amino acidsHBTU/DIPEA in DMF, 1-2 h>99Kaiser Test
This compoundHATU/DIPEA in DMF, 2-4 h>98Kaiser Test, LC-MS of cleaved aliquot
Hindered amino acidsDouble coupling with HATU/DIPEA>97Kaiser Test, LC-MS of cleaved aliquot

Table 2: Mtt Group Deprotection Efficiency and Orthogonality

Deprotection ReagentTimeMtt Removal Efficiency (%)Loss of Boc/tBu groups (%)
1-2% TFA, 5% TIS in DCM10 x 2 min>99<1
30% Hexafluoroisopropanol (HFIP) in DCM3 x 15 min>98<1
Acetic acid/TFE/DCM (1:2:7)1 h~95<1

Table 3: Post-Synthetic Modification via Click Chemistry

Reaction TypeReagentsTypical Yield (%)
On-resin CuAACAlkyne, CuI, DIPEA in DMF>90
Solution-phase CuAACAlkyne, CuSO4, Sodium Ascorbate (B8700270), Ligand>95
Solution-phase SPAACDBCO-functionalized molecule>90

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a branched peptide using this compound, followed by post-synthetic modification. These protocols assume a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain with this compound Incorporation

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Initial Fmoc Deprotection (if using a pre-loaded resin):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless or yellow). If the test is positive (blue beads), recouple.

    • Wash the resin with DMF (3x).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain.

  • Incorporation of this compound:

    • For the coupling of this compound, it is recommended to use HATU as the coupling agent due to potential steric hindrance from the Mtt group.

    • Pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Couple for 2-4 hours.

    • Confirm complete coupling with a Kaiser test. A double coupling may be necessary for difficult sequences.

  • Continuation of the Main Chain: Continue to elongate the main peptide chain by repeating steps 2 and 3.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

Protocol 2: Selective Deprotection of the Mtt Group

Materials:

  • Peptide-resin from Protocol 1

  • Deprotection Cocktail: 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM

  • Neutralization Solution: 10% DIPEA in DMF

  • Solvents: DCM, DMF

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (5x).

  • Mtt Cleavage:

    • Treat the resin with the deprotection cocktail (10 mL per gram of resin) for 2 minutes with gentle agitation. An intense yellow color in the solution indicates the release of the Mtt cation.

    • Drain the solution.

    • Repeat this treatment 5-10 times until the yellow color is no longer observed in the filtrate.

  • Washing:

    • Wash the resin thoroughly with DCM (5x) to remove all traces of the deprotection cocktail.

    • Wash with DMF (3x).

  • Neutralization:

    • Treat the resin with the neutralization solution for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Confirmation (Optional): A Kaiser test should now be positive, indicating the presence of the free ε-amino group on the lysine side chain.

Protocol 3: Synthesis of the Branched Peptide Chain

Procedure:

  • Following the Mtt deprotection and neutralization, the free ε-amino group on the lysine side chain is now available for peptide coupling.

  • Synthesize the branched peptide chain by repeating the coupling and deprotection cycles as described in Protocol 1 (steps 2 and 3).

Protocol 4: Final Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water (standard cocktail, may need to be optimized based on peptide sequence)

  • Cold diethyl ether

Procedure:

  • Resin Washing and Drying: After the synthesis of both the main and branched chains is complete, wash the resin thoroughly with DCM (5x) and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Isolation:

    • Centrifuge to pellet the peptide, then decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 5: Post-Synthetic Modification via Click Chemistry (Solution-Phase CuAAC)

Materials:

  • Purified N-terminal azide-containing branched peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule) (1.2-1.5 eq.)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or a mixture of water and an organic solvent like DMSO or t-butanol.

Procedure:

  • Dissolve Reactants: Dissolve the azide-peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Add Reagents:

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugated peptide by RP-HPLC to remove excess reagents and catalyst.

  • Characterization: Confirm the final product's identity and purity by MS and analytical HPLC.

Mandatory Visualization

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Branching Branched Chain Synthesis cluster_Finalize Final Steps cluster_Click Post-Synthetic Modification Resin 1. Start with Resin Main_Chain 2. Synthesize Main Chain using Fmoc-SPPS Resin->Main_Chain Resin->Main_Chain Incorporate_Lys 3. Incorporate this compound Main_Chain->Incorporate_Lys Main_Chain->Incorporate_Lys Continue_Main_Chain 4. Continue Main Chain Synthesis Incorporate_Lys->Continue_Main_Chain Incorporate_Lys->Continue_Main_Chain Deprotect_Mtt 5. Selectively Deprotect Mtt Group (1-2% TFA/TIS in DCM) Continue_Main_Chain->Deprotect_Mtt Continue_Main_Chain->Deprotect_Mtt Branch_Chain 6. Synthesize Branched Chain on Lysine Side Chain Deprotect_Mtt->Branch_Chain Cleavage 7. Cleave Peptide from Resin (e.g., 95% TFA) Branch_Chain->Cleavage Branch_Chain->Cleavage Purification 8. Purify Branched Peptide (RP-HPLC) Cleavage->Purification Click 9. Click Chemistry on N-terminal Azide (e.g., CuAAC or SPAAC) Purification->Click Purification->Click Final_Product 10. Final Purified Conjugate Click->Final_Product Click->Final_Product

Caption: Overall workflow for the synthesis of branched peptides using this compound.

G Peptide_Resin Peptide on Resin with This compound incorporated Mtt_Deprotection Treat with 1-2% TFA/TIS in DCM Peptide_Resin->Mtt_Deprotection Free_Epsilon_Amine Peptide on Resin with Free ε-Amino Group on Lysine Mtt_Deprotection->Free_Epsilon_Amine Couple_Amino_Acid Couple next Fmoc-Amino Acid (HBTU/DIPEA) Free_Epsilon_Amine->Couple_Amino_Acid Branched_Peptide Branched Peptide on Resin Couple_Amino_Acid->Branched_Peptide

Caption: Workflow for branched chain synthesis after Mtt deprotection.

G N3_Peptide N-terminal Azide Peptide CuAAC Cu(I) Catalyst (e.g., CuSO4/ NaAsc) N3_Peptide->CuAAC Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->CuAAC Triazole_Conjugate Stable Triazole-linked Conjugate CuAAC->Triazole_Conjugate

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

References

The Strategic Application of N3-L-Lys(Mtt)-OH in the Development of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer higher efficacy and reduced systemic toxicity. Peptide-drug conjugates (PDCs) have emerged as a promising class of targeted therapeutics, combining the specificity of peptides for cancer cell surface receptors with the potent cell-killing ability of cytotoxic drugs. A critical component in the design and synthesis of effective PDCs is the strategic use of specialized amino acid derivatives that allow for precise, site-specific conjugation of the drug payload. N3-L-Lys(Mtt)-OH, an L-lysine derivative featuring an azide (B81097) (N3) group at the alpha-amino position and a methyltrityl (Mtt) protecting group on the epsilon-amino group, is a key enabling reagent in this field.

The azide functionality provides a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions for conjugating molecules.[1][2] The Mtt group, on the other hand, is an acid-labile protecting group that can be selectively removed under mild conditions, orthogonal to many other protecting groups used in solid-phase peptide synthesis (SPPS). This unique combination of features in this compound allows for the synthesis of complex peptide architectures and the site-specific attachment of therapeutic agents, paving the way for the development of next-generation targeted cancer therapeutics.

This document provides detailed application notes and protocols for the use of this compound and its analogs in the development of PDCs for targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Application Note 1: Synthesis of a Targeted Peptide-Drug Conjugate using Azido-Lysine for Click Chemistry

The synthesis of a peptide-drug conjugate involves a multi-step process that leverages the principles of solid-phase peptide synthesis and bioorthogonal conjugation. The incorporation of an azido-lysine derivative, such as Fmoc-L-Lys(N3)-OH (a functional analog of this compound where the alpha-amino group is protected by Fmoc for SPPS), allows for the precise attachment of a drug molecule via click chemistry.

dot

Caption: Workflow for the synthesis of a peptide-drug conjugate.

Application Note 2: Targeting Cancer Signaling Pathways with Peptide-Drug Conjugates

Peptide-drug conjugates are designed to selectively target cancer cells by recognizing overexpressed receptors on their surface. Upon binding, the PDC is internalized, and the cytotoxic payload is released, leading to cell death. Several key signaling pathways are implicated in cancer progression and are attractive targets for PDC-based therapies.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[3] Overexpression of EGFR is common in various cancers, making it an ideal target for targeted therapies.[4] Peptides that bind to the extracellular domain of EGFR can be used to deliver cytotoxic drugs specifically to cancer cells.[5][6]

dot

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Internalization Internalization EGFR->Internalization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT3 STAT3 Pathway Dimerization->STAT3 PDC Peptide-Drug Conjugate (EGFR-Targeting) PDC->EGFR Binds Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway and PDC targeting mechanism.

STAT3 and PI3K/AKT Signaling Pathways

The STAT3 and PI3K/AKT signaling pathways are also critical regulators of cancer cell growth, survival, and drug resistance.[7][8][9] Constitutive activation of these pathways is a hallmark of many cancers. Developing PDCs that target receptors upstream of these pathways or deliver inhibitors of these pathways can be an effective therapeutic strategy.

Quantitative Data Presentation

The efficacy of peptide-drug conjugates is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The following tables summarize representative data for PDCs targeting various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Peptide-Drug Conjugates

ConjugateTargeting PeptideDrug PayloadCancer Cell LineTarget ReceptorIC50 (µM)Reference
Peptide-Doxorubicin 1WxEAAYQrFLDoxorubicinMDA-MB-231 (TNBC)Not specified1.3[10]
Peptide-Doxorubicin 2WxEAAYQrFLDoxorubicinMDA-MB-468 (TNBC)Not specified1.2[10]
31-DoxYHWYGYTPERVIDoxorubicinMDA-MB-231 (TNBC)EGFR2.7[6][11]
31-DoxYHWYGYTPERVIDoxorubicinMDA-MB-468 (TNBC)EGFR0.6[6][11]
T7-SS-DOXT7 (HAIYPRH)DoxorubicinU87 (Glioblastoma)Transferrin Receptor5.70[12]
T7-SS-DOXT7 (HAIYPRH)DoxorubicinHepG2 (Hepatocellular Carcinoma)Transferrin Receptor7.01[12]

Table 2: In Vivo Efficacy of Peptide-Drug Conjugates

ConjugateAnimal ModelTumor TypeTreatment Dose & ScheduleOutcomeReference
cRGD-ACPP-MMAESyngeneic mouse modelVariousNot specifiedPreferential tumor delivery and anti-tumor activity[13]
Peptide-PaclitaxelNude mice xenograftBreast CancerNot specifiedInhibition of tumor growth[14][15]
c(RGDyK)-FP-DPNude mice xenograftSquamous CarcinomaNot specifiedIncreased drug accumulation in tumor, extended survival[5]
Lin TT1-IP & iRGD-IPBreast cancer xenograftBreast Cancer5 mg/kg for 11 daysEffective against tumor growth[16]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide

This protocol outlines the manual synthesis of a peptide containing an azido-lysine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-Lys(N3)-OH[17]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

    • To incorporate the azido-lysine, use Fmoc-L-Lys(N3)-OH in the corresponding coupling step.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][18][19]

    • Characterize the purified peptide by mass spectrometry.[20]

dot

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azido-peptide to an alkyne-modified drug.[21][22]

Materials:

Procedure:

  • Dissolve the azido-peptide and alkyne-modified drug (1.2 eq.) in a mixture of DMSO and water.

  • Add a freshly prepared solution of sodium ascorbate (5 eq.) in water.

  • Add a solution of CuSO4 (1 eq.) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, purify the PDC by RP-HPLC.

  • Characterize the final product by mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of a PDC against cancer cell lines.[23][24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Peptide-drug conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the PDC and control compounds (e.g., free drug, unconjugated peptide). Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a PDC in a mouse xenograft model.[16][17][26]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel

  • Peptide-drug conjugate

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the PDC and vehicle control via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).

Protocol 5: Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of a PDC on specific signaling pathways within cancer cells.[9][23][24][25][27]

Materials:

  • Treated and untreated cancer cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the levels of protein expression and phosphorylation.

Conclusion

This compound and its analogs are invaluable tools in the development of targeted cancer therapeutics. The ability to introduce an azide group for click chemistry at a specific site within a peptide, combined with the orthogonal Mtt protection strategy, provides a robust platform for the synthesis of well-defined and highly effective peptide-drug conjugates. The protocols and data presented herein offer a comprehensive guide for researchers to leverage these advanced chemical tools in the design and evaluation of novel cancer therapies. As our understanding of cancer biology deepens, the precision offered by these synthetic methodologies will be crucial in creating the next generation of personalized and highly effective cancer treatments.

References

Application Notes and Protocols for Dual-Labeling of Peptides using N3-L-Lys(Mtt)-OH and Orthogonal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and dual-labeling of peptides using a robust orthogonal protection strategy. By employing N-α-Fmoc-N-ε-(azido)-L-lysine (Fmoc-N3-L-Lys-OH) and N-α-Fmoc-N-ε-(4-methyltrityl)-L-lysine (Fmoc-L-Lys(Mtt)-OH), along with a third orthogonally protected lysine, such as N-α-Fmoc-N-ε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine (Fmoc-L-Lys(Dde)-OH), researchers can achieve site-specific incorporation of two distinct labels. This methodology is particularly valuable for creating sophisticated molecular probes, peptide-drug conjugates, and tools for studying biological systems.

The protocols outlined below leverage the principles of solid-phase peptide synthesis (SPPS) and the differential lability of the Mtt, Dde, and azide (B81097) protecting groups to achieve sequential and site-specific modifications. The Mtt group is highly acid-labile, the Dde group is removed by hydrazine (B178648), and the azide group is stable throughout the synthesis and can be selectively reacted via click chemistry.[1][2][3]

Principle of Orthogonal Protection for Dual-Labeling

The core of this dual-labeling strategy lies in the use of orthogonal protecting groups that can be selectively removed under distinct chemical conditions without affecting each other or the other protecting groups used in the synthesis.[1] This allows for the sequential deprotection and labeling of specific amino acid side chains on the solid support.

A typical Fmoc-based solid-phase peptide synthesis (SPPS) workflow utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (e.g., tBu, Boc, Trt) for permanent side-chain protection.[4] For dual-labeling, "third-dimension" protecting groups are introduced, which are stable to both the Fmoc deprotection conditions (piperidine) and the final cleavage from the resin (strong acid).[1]

In this protocol, we utilize:

  • Fmoc-N3-L-Lys-OH : Introduces an azide moiety for labeling via click chemistry. The azide group is stable to both acidic and basic conditions used in SPPS.[5]

  • Fmoc-L-Lys(Mtt)-OH : The Mtt group is highly sensitive to mild acid (e.g., 1-2% TFA in DCM) and can be selectively removed while other acid-labile groups remain intact.[6][7]

  • Fmoc-L-Lys(Dde)-OH : The Dde group is stable to both acid and base but is selectively cleaved by hydrazine.[3][8]

This combination allows for a three-tiered orthogonal protection scheme, enabling the site-specific incorporation of two different labels.

Experimental Workflow for Dual-Labeling

The following diagram illustrates the general workflow for the synthesis and dual-labeling of a peptide on a solid support using the orthogonal protection strategy.

G cluster_0 Peptide Synthesis cluster_1 First Labeling cluster_2 Second Labeling cluster_3 Third Labeling (Click Chemistry) cluster_4 Final Steps start Start with Rink Amide Resin spps Fmoc-SPPS (Incorporate Fmoc-N3-L-Lys-OH, Fmoc-L-Lys(Mtt)-OH, Fmoc-L-Lys(Dde)-OH) start->spps mtt_deprotection Selective Mtt Deprotection (1% TFA in DCM) spps->mtt_deprotection label1 On-Resin Labeling 1 (e.g., Fluorescent Dye 1) mtt_deprotection->label1 dde_deprotection Selective Dde Deprotection (2% Hydrazine in DMF) label1->dde_deprotection label2 On-Resin Labeling 2 (e.g., Fluorescent Dye 2) dde_deprotection->label2 click_reaction On-Resin Click Chemistry (e.g., Alkyne-Label 3 + Cu(I)) label2->click_reaction cleavage Cleavage from Resin and Global Deprotection (e.g., 95% TFA Cocktail) click_reaction->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis

Caption: General workflow for tri-functional peptide labeling.

Quantitative Data

The following table summarizes representative yields for the key stages of a dual-labeling synthesis. Actual yields may vary depending on the peptide sequence, resin, and specific reagents used.

StepDescriptionStarting MaterialProductYield (%)Purity (%)
1Solid-Phase Peptide SynthesisRink Amide ResinResin-Bound Peptide~85-95 (overall)>90 (crude)
2Selective Mtt DeprotectionResin-Bound PeptideResin-Bound Peptide (deprotected Lys(Mtt))>95>90
3On-Resin Labeling 1Resin-Bound Peptide (deprotected Lys(Mtt))Resin-Bound Labeled Peptide 1>90>85
4Selective Dde DeprotectionResin-Bound Labeled Peptide 1Resin-Bound Labeled Peptide 1 (deprotected Lys(Dde))>95>85
5On-Resin Labeling 2Resin-Bound Labeled Peptide 1 (deprotected Lys(Dde))Resin-Bound Dual-Labeled Peptide>90>80
6On-Resin Click ChemistryResin-Bound Dual-Labeled PeptideResin-Bound Tri-Labeled Peptide>80>75
7Cleavage and PurificationResin-Bound Tri-Labeled PeptidePurified Tri-Labeled Peptide~15-30 (overall)>95 (after HPLC)

Note: Purity is estimated based on crude product analysis by RP-HPLC before purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a peptide on Rink Amide resin, incorporating Fmoc-N3-L-Lys-OH, Fmoc-L-Lys(Mtt)-OH, and Fmoc-L-Lys(Dde)-OH at the desired positions.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N3-L-Lys-OH, Fmoc-L-Lys(Mtt)-OH, and Fmoc-L-Lys(Dde)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU/HATU and DIPEA

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Deprotection and Labeling

This protocol details the sequential deprotection of Mtt and Dde groups and subsequent labeling.

A. Mtt Group Deprotection and First Labeling

  • Mtt Deprotection:

    • Wash the resin-bound peptide with DCM (3-5 times).

    • Prepare a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM.

    • Add the deprotection solution to the resin and agitate for 2 minutes. A yellow color in the solution indicates the cleavage of the Mtt group.[6]

    • Drain the solution and repeat the treatment until the solution remains colorless.

    • Wash the resin thoroughly with DCM (5-7 times) and then DMF (3-5 times).

  • First Labeling Reaction:

    • Dissolve the first label (e.g., a fluorescent dye with an NHS ester, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the labeling solution to the resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (5-7 times) and DCM (3-5 times).

B. Dde Group Deprotection and Second Labeling

  • Dde Deprotection:

    • Wash the resin with DMF (3-5 times).

    • Prepare a solution of 2% hydrazine in DMF.

    • Add the deprotection solution to the resin and agitate for 5-10 minutes.[8]

    • Drain and repeat the hydrazine treatment.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Second Labeling Reaction:

    • Follow the same procedure as the first labeling reaction (Step A.2) using the second label.

Protocol 3: On-Resin Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling the azide-containing lysine.[9][10]

Materials:

  • Alkyne-containing label

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Sodium ascorbate (B8700270)

  • DIPEA or 2,6-Lutidine

  • DMF or a mixture of DMF/water

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve the alkyne-containing label (5-10 equivalents), sodium ascorbate (10 equivalents), and DIPEA (20 equivalents) in DMF.

  • Add the copper(I) source (1-2 equivalents) to the labeling solution.

  • Add the complete labeling cocktail to the resin and agitate at room temperature for 4-12 hours.

  • Wash the resin thoroughly with DMF, water, and DCM.

Protocol 4: Final Cleavage and Purification

This protocol describes the cleavage of the dual-labeled peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Signaling Pathways and Applications

Dual-labeled peptides are powerful tools for investigating a variety of biological processes. For example, they can be used as probes in Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions, enzyme activity, or conformational changes in real-time.

The following diagram illustrates a simplified FRET-based enzyme activity assay using a dual-labeled peptide substrate.

G cluster_0 Intact Substrate cluster_1 Enzyme Action cluster_2 Cleaved Substrate intact_substrate Dual-Labeled Peptide (Donor + Quencher) no_fret No FRET Signal intact_substrate->no_fret Quencher Proximity enzyme Protease cleavage Peptide Cleavage enzyme->cleavage cleaved_products Labeled Fragments (Donor and Quencher Separated) cleavage->cleaved_products fret_signal FRET Signal Detected cleaved_products->fret_signal Increased Donor Fluorescence

Caption: FRET-based enzyme assay workflow.

By strategically placing a fluorescent donor and a quencher on the peptide, cleavage by a specific enzyme separates the two, resulting in an increase in the donor's fluorescence, which can be quantitatively measured. This principle is widely applied in drug discovery for high-throughput screening of enzyme inhibitors.

References

Application of N3-L-Lys(Mtt)-OH in the Synthesis of Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The trifunctional amino acid, N3-L-Lys(Mtt)-OH, serves as a powerful and versatile building block in the construction of complex peptide libraries for drug discovery and chemical biology. This molecule uniquely combines an N-terminal azide (B81097) (N3) group for bioorthogonal conjugation, a stable backbone for peptide elongation, and a 4-methyltrityl (Mtt) protected side-chain, allowing for selective deprotection and further diversification. This application note provides detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), selective deprotection of the Mtt group, and subsequent modification of the lysine (B10760008) side-chain, thereby enabling the generation of peptide libraries with three distinct points of diversity.

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of millions of compounds for desired biological activity. The complexity and diversity of these libraries are greatly enhanced by the use of multifunctional amino acid building blocks. This compound is one such advanced building block, offering a unique orthogonal protection scheme. The N-terminal azide group is stable throughout standard peptide synthesis and can be specifically modified post-synthetically via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The ε-amino group of the lysine side chain is protected by the highly acid-labile 4-methyltrityl (Mtt) group.[2] This group can be selectively removed under very mild acidic conditions that do not affect the more robust acid-labile protecting groups (e.g., Boc, tBu) or the peptide's linkage to the resin, allowing for site-specific modification of the lysine side chain.[3][4] This trifunctional nature allows for the creation of peptide libraries with complexity arising from the peptide sequence, N-terminal modifications, and side-chain modifications.

Key Features of this compound

  • Orthogonal Protection: The N-terminal azide, the peptide backbone, and the Mtt-protected side chain allow for three independent points of modification.

  • Click Chemistry Handle: The N-terminal azide provides a bioorthogonal handle for efficient and specific conjugation to a wide variety of alkyne-containing molecules.[5]

  • Mild Side-Chain Deprotection: The Mtt group can be removed under exceptionally mild acidic conditions, preserving other acid-sensitive protecting groups and the integrity of the peptide-resin linkage.[3]

  • Versatility: Compatible with both Boc- and Fmoc-based solid-phase peptide synthesis strategies.[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound at the N-terminus.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: Couple the desired sequence of Fmoc-protected amino acids using standard coupling protocols (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIEA in DMF for 2 hours). Monitor coupling completion using the ninhydrin test.[6]

  • Incorporation of this compound: a. For the final coupling step, use this compound. b. Activate this compound (3 eq.) with a suitable coupling agent (e.g., HBTU, 2.9 eq.) and DIEA (6 eq.) in DMF. c. Add the activated amino acid solution to the deprotected peptide-resin and allow to react for 2-4 hours. d. Monitor the coupling reaction with a ninhydrin test to ensure completion. e. Wash the resin thoroughly with DMF (5x) and DCM (3x).[7]

Protocol 2: Selective Deprotection of the Mtt Group

This protocol details the selective removal of the Mtt protecting group from the lysine side chain on the solid support.

Materials:

  • Peptide-resin containing this compound

  • Deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in DCM.[2] Alternatively, a milder solution of Hexafluoroisopropanol (HFIP) in DCM can be used.[8]

  • Neutralization solution: 10% DIEA in DMF

  • Washing solvents: DCM, Methanol, DMF

Procedure:

  • Resin Washing: Wash the peptide-resin with DCM (3x).

  • Mtt Cleavage: a. Treat the resin with the Mtt deprotection solution (1-2% TFA, 1-5% TIS in DCM). b. Gently agitate the mixture for 2 minutes. The solution will typically turn a bright yellow color, indicating the release of the Mtt cation.[6] c. Drain the solution. d. Repeat the treatment 5-10 times until the yellow color is no longer observed in the filtrate.[2]

  • Washing: Wash the resin thoroughly with DCM (3x), Methanol (2x), and DCM (2x).[9]

  • Neutralization: Neutralize the resin by washing with 10% DIEA in DMF (2x for 2 minutes each).[3]

  • Final Washing: Wash the resin with DMF (3x) to prepare for the next step.

Protocol 3: Side-Chain Modification and Library Synthesis

Following the removal of the Mtt group, the free ε-amino group of the lysine is available for modification.

Procedure:

  • Library Diversification: Split the resin into multiple portions.

  • Acylation/Alkylation: To each portion, add a different carboxylic acid (for acylation) or alkylating agent to introduce diversity at the lysine side chain. Use standard coupling or alkylation conditions.

  • Washing: After the reaction, wash the resin portions thoroughly with DMF and DCM.

Protocol 4: N-Terminal Modification via Click Chemistry

The N-terminal azide can be modified using CuAAC or SPAAC.

Materials for CuAAC:

  • Alkyne-containing molecule of interest

  • Copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or CuI)

  • Ligand (e.g., TBTA)

  • Solvent: DMF/water or other suitable solvent mixture

Procedure for On-Resin CuAAC:

  • Reaction Setup: Swell the peptide-resin in the reaction solvent.

  • Click Reaction: Add the alkyne (excess), copper(I) source, and ligand to the resin slurry.

  • Reaction Time: Allow the reaction to proceed for 1-12 hours at room temperature.

  • Washing: Wash the resin extensively with the reaction solvent, water, and DMF to remove copper and excess reagents.

Protocol 5: Final Cleavage and Purification

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[7]

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the peptide library members using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize key quantitative data related to the synthesis and deprotection steps involving Mtt-protected lysine.

Table 1: Mtt Group Deprotection Conditions and Efficiency

Deprotection ReagentReaction TimeEfficiencyReference
1% TFA in DCM30 minQuantitative[4]
Acetic acid/trifluoroethanol/DCM (1:2:7)1 hourQuantitative[4]
DCM/HFIP/TFE/TES (6.5:2:1:0.5)1 hourHigh[8]

Table 2: Representative Yields for Synthesis involving Lys(Mtt)

ProcessYieldCompound/PeptideReference
Two-step synthesis of Fmoc-Lys(Mtt)-OH42%Fmoc-Lys(Mtt)-OH from lysine[4]
On-resin cyclization55%Side-chain to side-chain cyclized cholecystokinin (B1591339) analog[5]

Visualization of Workflows

Overall Synthesis Workflow for a Peptide Library

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Orthogonal Modification Resin Start with Resin Elongation Peptide Chain Elongation (Fmoc-SPPS) Resin->Elongation Incorp Incorporate this compound at N-terminus Elongation->Incorp Mtt_Deprotection Selective Mtt Group Deprotection Incorp->Mtt_Deprotection Side_Chain_Mod Lysine Side-Chain Modification (Library Diversification) Mtt_Deprotection->Side_Chain_Mod Click_Reaction N-Terminal Modification via Click Chemistry (Library Diversification) Side_Chain_Mod->Click_Reaction Cleavage Final Cleavage from Resin Click_Reaction->Cleavage Purification Purification and Analysis (RP-HPLC) Cleavage->Purification

Caption: General workflow for synthesizing a peptide library using this compound.

Orthogonal Deprotection and Modification Strategy

G cluster_Mtt Side-Chain Modification cluster_Click N-Terminal Modification Peptide_Resin Peptide on Resin (N3-Sequence-Lys(Mtt)) Mild_Acid Mild Acid (e.g., 1% TFA/DCM) Peptide_Resin->Mild_Acid Free_Amine Deprotected Side-Chain (N3-Sequence-Lys(NH2)) Mild_Acid->Free_Amine Modification_1 Couple Molecule A, B, C... (Library Generation) Free_Amine->Modification_1 Modified_Peptide_1 Side-Chain Modified Peptide Modification_1->Modified_Peptide_1 Click_Reagents Alkyne + Cu(I) (Click Chemistry) Modified_Peptide_1->Click_Reagents Modified_Peptide_2 N-Terminally Modified Peptide Click_Reagents->Modified_Peptide_2

Caption: Orthogonal strategy for dual modification of peptides containing this compound.

Conclusion

This compound is a highly valuable building block for the synthesis of diverse and complex peptide libraries. Its unique trifunctional nature, combining a handle for click chemistry with an orthogonally protected side-chain, provides researchers with a powerful tool to generate novel peptide-based therapeutics and probes. The detailed protocols and workflows presented in this application note offer a comprehensive guide for the successful implementation of this compound in peptide library synthesis.

References

Application Notes and Protocols for Site-Specific PEGylation of Peptides using N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific PEGylation is a critical strategy in drug development to enhance the therapeutic properties of peptides, including increased half-life, improved stability, and reduced immunogenicity. The use of Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH) provides an elegant orthogonal protection strategy in solid-phase peptide synthesis (SPPS) to achieve this. The Mtt group can be selectively removed under mild acidic conditions, allowing for the specific modification of the lysine (B10760008) side-chain without affecting other protecting groups or the peptide-resin linkage.[1][2] This application note provides a detailed protocol for the site-specific introduction of an azide (B81097) moiety onto a resin-bound peptide using Fmoc-Lys(Mtt)-OH, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for PEGylation.

Principle

The overall strategy involves the following key steps, performed on the solid support:

  • Peptide Synthesis: Standard Fmoc-based SPPS is used to assemble the peptide chain, incorporating Fmoc-Lys(Mtt)-OH at the desired PEGylation site.

  • Selective Mtt Deprotection: The Mtt protecting group on the lysine side chain is selectively removed using a dilute solution of trifluoroacetic acid (TFA).

  • Azide Installation: The newly exposed ε-amino group of the lysine residue is acylated with an azide-containing reagent, typically azidoacetic acid.

  • On-Resin Click PEGylation: The azide-functionalized peptide is reacted with an alkyne-terminated polyethylene (B3416737) glycol (PEG) molecule via CuAAC.

  • Cleavage and Purification: The final PEGylated peptide is cleaved from the resin and purified.

This orthogonal approach ensures a homogenous product with a single PEG chain attached at a predetermined position.[3]

Data Presentation

Table 1: Comparison of Mtt Deprotection Protocols

ProtocolReagentsTypical Reaction TimeAdvantagesDisadvantages
Standard TFA/DCM 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) with 1-5% Triisopropylsilane (TIS) as a scavenger.30 min to 2 hours (often repeated)Well-established and effective for many sequences.Can lead to premature cleavage of other acid-labile protecting groups or the peptide from the resin.
HFIP-Based Cocktail Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (e.g., 6.5:2:1:0.5 v/v/v/v)1-2 hoursMilder conditions compared to TFA, reducing the risk of side reactions. Effective for peptides with acid-sensitive groups.HFIP is a more expensive reagent.

Table 2: Reagents for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentReagentTypical Concentration/AmountPurpose
Copper(I) Source Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)0.1 - 0.5 equivalentsPrecursor to the active Cu(I) catalyst.
Reducing Agent Sodium ascorbate (B8700270)0.5 - 2.0 equivalentsReduces Cu(II) to the active Cu(I) catalytic species.
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)0.1 - 1.0 equivalentsStabilizes the Cu(I) oxidation state and prevents side reactions.
Alkyne-PEG Alkyne-terminated polyethylene glycol1.5 - 5.0 equivalentsThe PEGylating agent that will be "clicked" onto the peptide.
Solvent N,N-Dimethylformamide (DMF) or a mixture of DMF and water-Solubilizes reactants and swells the resin.

Experimental Protocols

Protocol 1: Peptide Synthesis and Selective Mtt Deprotection
  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a suitable solid-phase resin (e.g., Rink Amide resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.

    • At the desired position for PEGylation, incorporate Fmoc-Lys(Mtt)-OH using standard coupling conditions (e.g., HBTU/DIEA in DMF).[4]

  • Resin Swelling:

    • After completion of the peptide sequence, swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Mtt Deprotection (Standard Method):

    • Prepare a deprotection solution of 1% (v/v) TFA and 5% (v/v) TIS in DCM.[4]

    • Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes.[4]

    • Drain the solution. An intense yellow or orange color indicates the release of the Mtt cation.[4]

    • Repeat the treatment 5-10 times until the solution is colorless, indicating complete deprotection.[4]

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Wash the resin with 10% (v/v) diisopropylethylamine (DIEA) in DMF (2x) to neutralize the protonated ε-amine.

    • Wash the resin with DMF (3x) to prepare for the next step.

Protocol 2: On-Resin Azidation of the Lysine Side Chain
  • Activation of Azidoacetic Acid:

    • In a separate vessel, dissolve azidoacetic acid (5 equivalents relative to the resin loading) and a coupling agent such as HBTU (4.9 equivalents) in DMF.

    • Add DIEA (10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated azidoacetic acid solution to the peptide-resin from Protocol 1.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • A small sample of the resin can be taken for a ninhydrin (B49086) test to confirm the completion of the coupling.

Protocol 3: On-Resin Site-Specific PEGylation via Click Chemistry
  • Resin Preparation:

    • Swell the azide-functionalized peptide-resin from Protocol 2 in DMF.

  • Preparation of the Click Reaction Cocktail:

    • In a separate vessel, dissolve the alkyne-PEG (3 equivalents), sodium ascorbate (1.5 equivalents), and a copper(I) stabilizing ligand like TBTA (0.3 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).

    • In a separate microfuge tube, dissolve CuSO4·5H2O (0.2 equivalents) in a minimal amount of water.

  • Click Reaction:

    • Add the CuSO4 solution to the DMF/water solution containing the other reagents. The solution may change color.

    • Immediately add the complete click reaction cocktail to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light.

  • Washing:

    • After the reaction is complete, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF to remove copper residues, followed by extensive washing with DMF (5x), water (3x), and DCM (3x).

Protocol 4: Cleavage and Purification
  • Peptide Cleavage:

    • Dry the PEGylated peptide-resin under vacuum.

    • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[4]

  • Purification:

    • Precipitate the crude PEGylated peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final PEGylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_final Final Steps start Start with Resin synthesis Fmoc-SPPS with Fmoc-Lys(Mtt)-OH start->synthesis mtt_deprotection Selective Mtt Deprotection synthesis->mtt_deprotection azidation Azide Installation mtt_deprotection->azidation pegylation Click PEGylation azidation->pegylation cleavage Cleavage & Deprotection pegylation->cleavage purification RP-HPLC Purification cleavage->purification characterization MS & HPLC Analysis purification->characterization

Caption: Workflow for site-specific PEGylation of peptides.

Caption: Key components and outcome relationship.

References

Application Notes and Protocols for Developing Novel Imaging Agents with N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted imaging agents is a cornerstone of modern molecular medicine, enabling non-invasive visualization of biological processes in real-time. N3-L-Lys(Mtt)-OH is a versatile amino acid building block designed for the synthesis of sophisticated peptide-based imaging probes. This molecule incorporates two key functionalities: an azide (B81097) group (N3) for bioorthogonal conjugation via "click chemistry," and a 4-methyltrityl (Mtt) protected lysine (B10760008) side-chain.[1] The Mtt group allows for selective deprotection under mild acidic conditions, enabling site-specific modification of the peptide backbone.[2] This dual functionality makes this compound an ideal candidate for creating complex imaging agents where precise control over the position of the imaging moiety is critical.

These application notes provide a comprehensive guide to utilizing this compound for the development of novel imaging agents, with a focus on fluorescently labeled peptides targeting the integrin αvβ3 receptor, a key player in tumor angiogenesis and metastasis.[3][4]

Key Features of this compound

  • Azide Functionality : The azide group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of a wide range of imaging moieties (e.g., fluorophores, PET chelators) that are functionalized with an alkyne group.[5][6][7]

  • Orthogonal Mtt Protection : The Mtt protecting group on the lysine side-chain is stable to the piperidine (B6355638) conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), but can be selectively removed using dilute trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP).[2] This orthogonality allows for the introduction of a second functional group at the lysine side-chain, creating multifunctional probes.

Application: Synthesis of a Targeted Fluorescent Peptide Probe for Imaging Integrin αvβ3

This protocol outlines the synthesis of a fluorescently labeled cyclic RGD peptide, a well-established ligand for the integrin αvβ3 receptor.[4][8] The peptide will be synthesized with an N-terminal azide group using this compound, followed by on-resin cyclization and subsequent conjugation to an alkyne-functionalized fluorophore via CuAAC.

Experimental Workflow

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Cleavage and Purification cluster_3 Click Chemistry Conjugation sp1 Swell Rink Amide Resin sp2 Couple Fmoc-protected amino acids (e.g., Gly, Asp(OtBu), Arg(Pbf)) sp1->sp2 sp3 Couple this compound sp2->sp3 m1 Selective Mtt Deprotection sp3->m1 m2 On-resin Cyclization (e.g., via amide bond formation) m1->m2 c1 Cleave peptide from resin m2->c1 c2 Purify cyclic peptide-azide via HPLC c1->c2 cl1 React peptide-azide with alkyne-fluorophore c2->cl1 cl2 Purify final fluorescent probe via HPLC cl1->cl2 char Characterization (MS, HPLC) cl2->char app Application (e.g., cell imaging) cl2->app

Caption: Experimental workflow for the synthesis of a targeted fluorescent peptide probe.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Functionalized Cyclic RGD

This protocol is based on standard Fmoc-SPPS chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH)

  • This compound

  • Coupling reagents: HBTU, DIEA

  • DMF, DCM, Piperidine

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF and DCM.

  • Couple the Fmoc-protected amino acids sequentially. For each coupling, use 4 molar equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Allow to react for 2 hours.

  • After coupling the linear peptide sequence (e.g., Gly-Arg(Pbf)-Gly-Asp(OtBu)-Phe), couple this compound at the N-terminus using the same coupling conditions.

  • Confirm successful coupling using a ninhydrin (B49086) test.[9]

Protocol 2: On-Resin Mtt-Deprotection and Cyclization

Materials:

  • Mtt deprotection solution: 1% TFA and 5% TIS in DCM

  • Cyclization reagents: HATU, DIEA

  • DMF, DCM

Procedure:

  • To selectively remove the Mtt group from the lysine side chain, treat the resin with the Mtt deprotection solution for 2 minutes. Repeat this step until the yellow color of the trityl cation is no longer observed.[9]

  • Wash the resin thoroughly with DCM and DMF.

  • For on-resin cyclization (e.g., head-to-tail), deprotect the N-terminal Fmoc group of the first amino acid and activate the free carboxyl group of the C-terminal amino acid.

  • Perform the cyclization reaction using HATU and DIEA in DMF.

  • Wash the resin with DMF and DCM.

Protocol 3: Peptide Cleavage and Purification

Procedure:

  • Treat the dried resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the cyclic azide-peptide by reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Purified cyclic azide-peptide

  • Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO, Water

Procedure:

  • Dissolve the cyclic azide-peptide in a mixture of water and DMSO.

  • Add the alkyne-fluorophore (1.2 equivalents).

  • In a separate tube, premix CuSO4 and THPTA.

  • Add the CuSO4/THPTA solution to the peptide/fluorophore mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Purify the final fluorescently labeled peptide by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and measure its concentration by UV-Vis spectroscopy.

Data Presentation

ParameterDescriptionTypical Value/Range
Peptide Synthesis
Resin FunctionalizationRink Amide MBHA0.4 - 0.8 mmol/g
Coupling EfficiencyPer step>99%
Overall Yield (crude peptide)After cleavage60 - 80%
Mtt Deprotection
Reagent1% TFA, 5% TIS in DCM-
Reaction Time5 x 2 min-
EfficiencyMonitored by color change>95%
CuAAC Reaction
Peptide Concentration1 - 5 mM
Alkyne-fluorophoreMolar excess1.2 - 1.5 eq
CuSO4 Concentration0.1 - 0.5 mM
Sodium Ascorbate Concentration1 - 5 mM
Reaction Time1 - 4 hours
Conversion RateMonitored by LC-MS>90%
Final Product
PurityBy HPLC>95%
CharacterizationESI-MS, HPLC

Biological Target and Signaling Pathway

The synthesized RGD-based imaging agent targets integrin receptors, particularly αvβ3, which are transmembrane heterodimers that mediate cell-matrix adhesion.[4] Upon binding of the RGD motif to the integrin, a signaling cascade known as "outside-in" signaling is initiated. This pathway plays a crucial role in cell survival, proliferation, migration, and angiogenesis.[10]

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling RGD RGD Ligand (Imaging Probe) Integrin Integrin αvβ3 RGD->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Migration Akt->Cell_Response MAPK->Cell_Response

Caption: Simplified integrin αvβ3 signaling pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel, targeted imaging agents. The combination of orthogonal protection and bioorthogonal click chemistry allows for the precise and efficient construction of complex peptide-based probes. The protocols and data presented here provide a framework for researchers to develop their own imaging agents for a wide range of biological targets and applications, from basic research to preclinical and clinical development.

References

Application of N3-L-Lys(Mtt)-OH in the Synthesis of Template-Assembled Synthetic Proteins (TASPs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Template-Assembled Synthetic Proteins (TASPs) are an innovative class of macromolecules engineered to mimic the structure and function of natural proteins. Their unique architecture, which involves the assembly of peptide epitopes onto a molecular scaffold, offers significant advantages in various biomedical fields, including drug delivery, vaccine development, and diagnostics. A key challenge in the construction of complex TASPs lies in the precise and orthogonal modification of the peptide components. The use of N3-L-Lys(Mtt)-OH, a derivative of lysine (B10760008) featuring an azide (B81097) group at the alpha-amino position and a 4-methyltrityl (Mtt) protecting group on the side-chain amine, provides a powerful tool for achieving this complexity.

The strategic incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) introduces two distinct functionalities that can be addressed orthogonally. The Mtt group is highly sensitive to mild acidic conditions and can be selectively removed on-resin without affecting other acid-labile protecting groups, such as tert-butyl (tBu) or the Boc group.[1][2][3][4][5][6] This selective deprotection of the lysine side-chain amine allows for the on-resin attachment of various moieties, including additional peptide chains to create branched structures, polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, or targeting ligands.

Concurrently, the alpha-azide group serves as a versatile handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[7][8][9] The azide can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne.[8][9] This enables the covalent attachment of the peptide to a scaffold or another molecule of interest post-synthesis, providing a modular and efficient approach to TASP construction. The stability of the azido (B1232118) group to standard SPPS conditions, including piperidine (B6355638) and trifluoroacetic acid (TFA), ensures its integrity throughout the synthesis.

This combination of a selectively cleavable side-chain protecting group and a bioorthogonal handle on the same amino acid building block makes this compound an invaluable tool for researchers, scientists, and drug development professionals aiming to construct sophisticated and multifunctional TASPs.

Data Presentation

Table 1: On-Resin Deprotection Conditions for the Mtt Group

Reagent CompositionTreatment TimeScavengerEfficacy/Remarks
1% TFA in Dichloromethane (DCM)3 x 5 minutes2% Triisopropylsilane (TIS)Commonly used and effective method. Repetition ensures complete removal.[2]
2% TFA in Dichloromethane (DCM)20 x 2 minutes5% Triisopropylsilane (TIS)Higher acid concentration may increase deprotection rate but also risks premature cleavage from acid-sensitive resins.[2]
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5 minutes-A mild alternative to TFA-based deprotection.[1]
Acetic acid/Trifluoroethanol/DCM (1:2:7)30 - 60 minutes-Mild conditions that leave tert-butyl groups and TFA-labile resin linkers intact.[10][11]
90% DCM, 5% TFA, 5% TIS2 minutes (repeated)5% Triisopropylsilane (TIS)The solution turns yellow, indicating Mtt removal; repeated until the solution is clear.[12]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.95 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a ninhydrin test to confirm the absence of free primary amines, indicating successful coupling. A negative result (resin remains colorless or slightly yellow) confirms complete coupling.

  • Chain Elongation: Continue with the synthesis of the peptide chain by repeating the Fmoc deprotection and coupling steps with the subsequent desired amino acids.

Protocol 2: Orthogonal Deprotection of the Mtt Group on Solid Support

This protocol describes the selective removal of the Mtt protecting group from the lysine side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing the this compound residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 5% (v/v) DIEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Preparation of Deprotection Cocktail: Prepare a solution of 1% TFA and 5% TIS in DCM (v/v/v).

  • Mtt Deprotection:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the vessel at room temperature. A yellow-orange color in the solution indicates the release of the Mtt cation.[3]

    • After 2 minutes, drain the deprotection solution.

    • Repeat the treatment with fresh deprotection cocktail until the solution remains colorless upon addition, indicating complete removal of the Mtt group.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3x).

    • To neutralize the resin, wash with a solution of 5% DIEA in DMF (2x).

    • Wash the resin with DMF (3x) and then with DCM (3x).

  • Further Modification: The resin with the deprotected lysine side-chain amine is now ready for subsequent on-resin modification, such as the synthesis of a branched peptide chain.

Protocol 3: TASP Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the azide-containing peptide to an alkyne-functionalized template in solution after cleavage from the resin.

Materials:

  • Azide-functionalized peptide (purified)

  • Alkyne-functionalized template/scaffold

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Peptide Cleavage and Purification:

    • Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified peptide.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, dissolve the azide-functionalized peptide and the alkyne-functionalized template in the degassed buffer.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA.

  • Click Reaction:

    • To the peptide/template solution, add THPTA, followed by CuSO4, and finally sodium ascorbate to initiate the reaction. The final concentrations should be optimized but are typically in the range of 1 mM for reactants, 100 µM for CuSO4, 500 µM for THPTA, and 5 mM for sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.

  • Purification of TASP: Purify the resulting TASP conjugate using size-exclusion chromatography or RP-HPLC to remove unreacted components and catalysts.

  • Analysis: Characterize the final TASP construct by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and other relevant analytical techniques.

Mandatory Visualization

TASP_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_Modification On-Resin Modification cluster_Cleavage Cleavage and Purification cluster_Click TASP Assembly (Click Chemistry) Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple this compound (HBTU/DIEA) Deprotection1->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Mtt_Deprotection Selective Mtt Deprotection (1% TFA/DCM/TIS) Elongation->Mtt_Deprotection Orthogonal Modification Path Cleavage Cleavage from Resin (95% TFA Cocktail) Elongation->Cleavage Direct Cleavage Path Branching Branched Chain Synthesis or Ligand Conjugation Mtt_Deprotection->Branching Branching->Cleavage Purification1 RP-HPLC Purification of Peptide Cleavage->Purification1 Click CuAAC Reaction (Peptide-N3 + Alkyne-Template) Purification1->Click Purification2 TASP Purification (SEC/RP-HPLC) Click->Purification2 Final_TASP Final TASP Construct Purification2->Final_TASP

Caption: Workflow for TASP synthesis using this compound.

Orthogonal_Deprotection_Logic Start Peptide on Resin with Fmoc-AA-...-N3-Lys(Mtt)-... Condition1 20% Piperidine in DMF Start->Condition1 Condition2 1% TFA in DCM Start->Condition2 Condition3 95% TFA (Cleavage) Start->Condition3 Result1 Fmoc group removed (N-terminus deprotected) Condition1->Result1 Yes No_Effect1 Mtt and Azide intact Result1->No_Effect1 Result2 Mtt group removed (Lys side-chain deprotected) Condition2->Result2 Yes No_Effect2 Fmoc and Azide intact Result2->No_Effect2 Result3 Peptide cleaved from resin (Most side-chain groups removed) Condition3->Result3 Yes No_Effect3 Azide group intact Result3->No_Effect3

Caption: Orthogonal nature of protecting groups and functionalities.

References

Application Notes and Protocols: Combining N3-L-Lys(M-OH with Native Chemical Ligation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic combination of the orthogonally protected amino acid, N3-L-Lys(Mtt)-OH, with Native Chemical Ligation (NCL) techniques. This powerful methodology enables the synthesis of uniquely modified and functionalized peptides and proteins, opening avenues for advanced drug development, proteomics, and the study of post-translational modifications.

Introduction

The synthesis of large and complex proteins with site-specific modifications is a significant challenge in chemical biology and drug discovery. Native Chemical Ligation (NCL) has emerged as a robust method for ligating unprotected peptide fragments, typically involving the reaction of a C-terminal thioester with an N-terminal cysteine.[1][2] To introduce specific functionalities at precise locations other than the ligation junction, orthogonal protecting group strategies are essential.

This compound is a versatile building block that incorporates two key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry and a 4-methyltrityl (Mtt) protecting group on the lysine (B10760008) side chain.[3][4] The Mtt group is exceptionally acid-labile and can be selectively removed under very mild acidic conditions that do not affect other common acid-labile protecting groups (e.g., Boc, tBu) or the peptide-resin linkage.[4] This orthogonality allows for a multi-step, site-specific modification workflow:

  • Peptide Synthesis: Incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS).

  • Native Chemical Ligation: Ligation of this peptide fragment with another peptide fragment (e.g., one containing a C-terminal thioester and an N-terminal cysteine).

  • Selective Mtt Deprotection: Removal of the Mtt group to unmask the lysine's ε-amino group.

  • Click Chemistry: Conjugation of a molecule of interest (e.g., a fluorophore, a drug molecule, or a biotin (B1667282) tag) to the azide group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5]

This approach provides precise control over the location and nature of the modification, leading to homogeneous and well-defined protein products.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key steps in this workflow.

Table 1: Selective Deprotection of Mtt Group

Deprotection CocktailReaction TimeTypical Yield/Deprotection EfficiencyNotes
1% TFA in Dichloromethane (DCM)30 min - 1 h>95%May require multiple treatments. Can be monitored by the release of the yellow Mtt cation.[4]
Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)1 hQuantitativeA milder alternative to TFA-based cocktails.[4]
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5 minHighAnother mild and effective method for Mtt removal.
Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) / Trifluoroethanol (TFE) / Triethylsilane (TES) (6.5:2:1:0.5 v/v/v/v)1-2 hoursHighMilder conditions compared to TFA, reducing the risk of side reactions.

Table 2: Native Chemical Ligation (NCL) Conditions and Yields

ParameterConditionsTypical YieldReference
Reaction Buffer 6 M Guanidine-HCl, 100 mM Phosphate Buffer, pH 7.0-7.5-[6]
Peptide Conc. 1-5 mM of each peptide fragment-[6]
Thiol Additive 4-mercaptophenylacetic acid (MPAA) (20-30 mM), Tris(2-carboxyethyl)phosphine (TCEP) (5-10 mM)-[7]
Temperature Room Temperature (20-25 °C)-[6]
Reaction Time 4-24 hours>90%[6]
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)~70% (post-HPLC)[6]

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

ComponentTypical Concentration/Amount
Azide-Peptide 1 equivalent
Alkyne-Molecule 1.5 - 5 equivalents
Copper(II) Sulfate 0.1 - 1 equivalent
Sodium Ascorbate (B8700270) 1 - 5 equivalents
Ligand (e.g., THPTA) 1 - 2 equivalents relative to copper
Solvent Aqueous buffer (e.g., PBS) or DMSO/water mixtures
Temperature Room Temperature
Reaction Time 30 min - 2 hours

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragment A with this compound and a C-terminal Thioester

This protocol describes the synthesis of a peptide fragment containing the this compound residue and a C-terminal thioester using Fmoc-based SPPS.

Materials:

  • Fmoc-compatible resin for thioester synthesis (e.g., Merrifield resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • 20% piperidine (B6355638) in DMF

  • DCM, DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform standard Fmoc-SPPS cycles for each amino acid, including the this compound residue.

  • After the final amino acid coupling, cleave the peptide from the resin using the appropriate cleavage cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Dry the crude peptide thioester under vacuum.

  • Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragment B with an N-terminal Cysteine

This protocol describes the synthesis of a peptide fragment with an N-terminal cysteine residue.

Materials:

  • Standard Fmoc-compatible resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH

  • SPPS reagents as in Protocol 1

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform standard Fmoc-SPPS cycles, incorporating Fmoc-Cys(Trt)-OH as the final amino acid.

  • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail.

  • Precipitate, wash, and dry the crude peptide.

  • Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.

Protocol 3: Native Chemical Ligation of Peptide Fragments A and B

Materials:

  • Purified Peptide Fragment A (with C-terminal thioester and this compound)

  • Purified Peptide Fragment B (with N-terminal Cysteine)

  • Ligation Buffer (6 M Guanidine-HCl, 100 mM Phosphate Buffer, pH 7.2)

  • MPAA

  • TCEP

Procedure:

  • Dissolve equimolar amounts of Peptide Fragment A and Peptide Fragment B in the Ligation Buffer to a final concentration of 1-5 mM for each peptide.

  • Add MPAA to a final concentration of 20-30 mM and TCEP to a final concentration of 5-10 mM.

  • Gently agitate the reaction mixture at room temperature.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry. The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by acidifying with TFA.

  • Purify the full-length ligated peptide by RP-HPLC and lyophilize.

Protocol 4: Selective Deprotection of the Mtt Group

Materials:

  • Purified, ligated peptide containing the N3-L-Lys(Mtt) residue.

  • Deprotection solution: 1% TFA in DCM.

  • DCM, DMF

  • Diisopropylethylamine (DIEA)

Procedure:

  • If the peptide is on resin, swell the resin in DCM. If in solution, ensure the peptide is soluble in the deprotection solution.

  • Treat the peptide with the 1% TFA in DCM solution for 2-3 minutes. Repeat this step multiple times (e.g., 10-15 times) until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • Wash the peptide (on resin or after precipitation) thoroughly with DCM and then DMF.

  • Neutralize with a solution of 5% DIEA in DMF.

  • Wash again with DMF and DCM.

  • The peptide with the deprotected lysine side chain and intact azide is now ready for the click reaction.

Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Purified, ligated, and Mtt-deprotected peptide containing the azide group.

  • Alkyne-functionalized molecule of interest (e.g., alkyne-fluorophore).

  • Copper(II) Sulfate (CuSO4) solution.

  • Sodium Ascorbate solution (freshly prepared).

  • THPTA ligand solution.

  • Reaction buffer (e.g., PBS).

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer.

  • Add the alkyne-functionalized molecule (1.5-5 equivalents).

  • Add the THPTA ligand, followed by the CuSO4 solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Monitor the reaction by RP-HPLC and mass spectrometry.

  • Purify the final clicked peptide conjugate by RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_ligation Native Chemical Ligation (NCL) cluster_deprotection Selective Deprotection cluster_click Click Chemistry (CuAAC) peptide_A Peptide A (C-terminal Thioester, this compound) ncl Ligation of A and B peptide_A->ncl peptide_B Peptide B (N-terminal Cys) peptide_B->ncl deprotect Mtt Group Removal (1% TFA in DCM) ncl->deprotect click Conjugation with Alkyne-Molecule deprotect->click final_product Final Modified Protein click->final_product

Caption: Experimental workflow for protein modification.

logical_relationship start Synthesized Bait Protein (with Biotin-Alkyne via Click Chemistry) step1 Immobilize Bait Protein on Streptavidin Beads start->step1 step2 Incubate with Cell Lysate step1->step2 step3 Wash to Remove Non-specific Binders step2->step3 step4 Elute Bound Proteins step3->step4 end Identify Interacting Proteins (Mass Spectrometry) step4->end

Caption: Application in protein interaction studies.

References

Future Directions in Peptide Bioconjugation Using Azido Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azido (B1232118) acids into peptides has become a pivotal strategy in chemical biology and drug development. The azide (B81097) group serves as a bioorthogonal handle, enabling precise, site-specific modifications through reactions like the Staudinger ligation and, most notably, azide-alkyne cycloadditions.[1][2] This document outlines the future landscape of this technology, focusing on emerging applications and detailed protocols for key experimental procedures.

Application Notes

The field is rapidly moving beyond simple labeling, leveraging azido acid chemistry to create sophisticated, multifunctional biomolecules with enhanced therapeutic and diagnostic potential.

Emerging Trends and Future Directions
  • Advanced Bioorthogonal Chemistries: While Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used "click chemistry" reaction, concerns about copper's cytotoxicity have propelled the development of copper-free alternatives.[3][4] The future lies in expanding the toolkit of bioorthogonal reactions:

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the leading copper-free method, using strained cyclooctynes (e.g., DBCO, BCN) that react rapidly with azides without a catalyst.[3][5][] This makes SPAAC ideal for live-cell imaging and in vivo applications.[3][5]

    • Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between tetrazines and strained alkenes offers exceptionally fast kinetics, enabling real-time tracking of biological processes.

    • Novel Ligation Chemistries: Research is ongoing into other unique reactions, such as the Staudinger phosphonite reaction, for cysteine-selective bioconjugation following azide modification.[7]

  • Site-Specific Incorporation Beyond Standard Synthesis: Achieving precise control over the conjugation site is critical for preserving peptide function.[8]

    • Genetic Code Expansion: A powerful technique involves engineering cells to incorporate unnatural azido amino acids (e.g., p-azido-L-phenylalanine, pAzF) into proteins at specific sites in response to a unique codon (e.g., the amber stop codon).[9] This allows for the production of homogeneously modified proteins directly in living systems.[9]

    • Enzymatic Methods: Enzymes like transglutaminase and sortase are being explored for their ability to site-specifically install azide-containing tags onto proteins and peptides under mild, physiological conditions, overcoming limitations of purely chemical methods.[10][11]

  • Multifunctional Conjugates and Peptide-Drug Conjugates (PDCs): The ability to precisely attach different molecules is driving the creation of complex therapeutics.

    • Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), PDCs use a peptide to target a specific cell or tissue, delivering a potent cytotoxic payload.[12][13] Azide-alkyne chemistry is a key method for linking the peptide, linker, and drug components.[12][14] PDCs offer advantages over ADCs, including smaller size for better tissue penetration and lower immunogenicity.[13]

    • Enhanced Pharmacokinetics: Conjugating peptides with polyethylene (B3416737) glycol (PEG) chains or lipids via azido handles can improve their solubility, stability, and circulation half-life.[12]

Data Presentation: Comparison of Key Ligation Chemistries

The choice of ligation chemistry is critical and depends on the specific application. The following table summarizes key quantitative parameters for the most common azide-alkyne cycloaddition reactions.

Parameter CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted) Reference(s)
Reaction Principle Cu(I) catalysis of terminal alkyne and azideRing strain of cyclooctyne (B158145) drives reaction with azide[3][4]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹0.2 - 1.0 M⁻¹s⁻¹ (Varies with cyclooctyne)[15]
Biocompatibility Limited by copper cytotoxicity; requires ligands (e.g., THPTA) to protect cells/biomolecules.Excellent; no metal catalyst required, ideal for in vivo use.[3][5][3][16][17]
Key Reagents Azide, Terminal Alkyne, Cu(I) source (e.g., CuSO₄), Reducing Agent (e.g., Sodium Ascorbate), Ligand.Azide, Strained Cyclooctyne (e.g., DBCO, BCN).[5][14]
Common Applications Material science, proteomics, synthesis of PDCs and other bioconjugates ex vivo.Live-cell imaging, in vivo labeling, surface modification under physiological conditions.[3][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of an azide-containing peptide and its subsequent conjugation using both CuAAC and SPAAC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide

This protocol describes the incorporation of an Fmoc-protected azido amino acid (e.g., Fmoc-L-azidolysine) into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-azidolysine [Fmoc-Lys(N₃)-OH]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. c. Wash the resin with DMF (3x) and DCM (3x).

  • Sequence Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the azido acid, use Fmoc-Lys(N₃)-OH in the coupling step.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm its mass by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye).[14][18]

Materials:

  • Azide-containing peptide (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., Alkyne-TAMRA)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in H₂O)

  • Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 250 mM in H₂O)

  • Reducing Agent: Sodium Ascorbate (B8700270) (NaAsc) solution (freshly prepared, 500 mM in H₂O)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Prepare Reactants: a. Dissolve the azide-peptide in PBS to a final concentration of 1-5 mM. b. Dissolve the alkyne-molecule in a minimal amount of DMSO, then dilute with PBS. Use a slight molar excess (1.5-2 eq.) relative to the peptide.

  • Reaction Assembly: a. In a microcentrifuge tube, add the azide-peptide solution. b. Add the alkyne-molecule solution. c. Add the CuSO₄ solution to a final concentration of 0.25-1 mM. d. Add the THPTA ligand solution to a final concentration of 1.25-5 mM (maintain a 5:1 ligand-to-copper ratio).[16]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.[16]

  • Incubation: Mix gently and incubate at room temperature for 1-4 hours, protected from light.

  • Monitoring and Purification: Monitor the reaction progress using RP-HPLC or mass spectrometry. Once complete, purify the peptide conjugate using RP-HPLC to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-containing peptide to a DBCO-functionalized molecule.[3][5]

Materials:

  • Azide-containing peptide (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (if needed): DMSO or DMF

Procedure:

  • Dissolve Reactants: a. Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[5] b. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[5]

  • Reaction Incubation: a. Mix the solutions of the azide-peptide and the DBCO-molecule. b. Incubate the reaction mixture at room temperature or 37°C.[5] c. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[5]

  • Monitoring and Purification: Monitor the reaction progress using RP-HPLC or mass spectrometry. When the reaction is complete, purify the final conjugate by RP-HPLC to remove any unreacted starting materials.

Visualizations

Peptide_Bioconjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis SPPS 1. Solid-Phase Peptide Synthesis Incorp 2. Incorporate Azido Acid SPPS->Incorp Cleave 3. Cleavage & Purification (HPLC) Incorp->Cleave AzidePep Azide-Peptide Cleave->AzidePep React 4. Ligation Reaction AzidePep->React Partner Conjugation Partner (Alkyne) Partner->React Purify2 5. Purification (HPLC) React->Purify2 Final Final Peptide Conjugate Purify2->Final Analyze 6. Characterization (MS, Activity Assay) Final->Analyze

Caption: General workflow for creating peptide bioconjugates using azido acids.

Ligation_Comparison cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Strain-Promoted) Azide Azide (R-N3) CuAAC_node Cu(I) Catalyst + Reductant Azide->CuAAC_node Reacts with SPAAC_node Ring Strain (No Catalyst) Azide->SPAAC_node Reacts with Alkyne Terminal Alkyne Alkyne->CuAAC_node Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->SPAAC_node Triazole1 1,4-Triazole Conjugate Triazole2 Fused Triazole Conjugate CuAAC_node->Triazole1 SPAAC_node->Triazole2

Caption: Comparison of CuAAC and SPAAC bioorthogonal ligation chemistries.

PDC_Development Peptide Targeting Peptide (with Azide Handle) PDC Peptide-Drug Conjugate (PDC) Peptide->PDC Click Chemistry Linker Linker (with Alkyne Handle) Linker->PDC Payload Cytotoxic Payload (Drug) Payload->PDC Target Target Cell (e.g., Cancer Cell) PDC->Target 1. Binds to Receptor Internalize Internalization & Linker Cleavage Target->Internalize 2. Endocytosis Release Drug Release & Cell Death Internalize->Release 3. Payload Activation

Caption: Logical pathway for Peptide-Drug Conjugate (PDC) design and action.

References

Safety Operating Guide

Proper Disposal of N3-L-Lys(Mtt)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N3-L-Lys(Mtt)-OH, a click chemistry reagent containing an azide (B81097) group, is paramount to ensuring laboratory safety and environmental compliance. Due to the presence of the azide functional group, this compound requires handling as hazardous waste, irrespective of the non-hazardous nature of its parent amino acid structure. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in solid form and as solutions.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Avoid Incompatible Materials: Azides can form highly explosive compounds when in contact with acids, heavy metals (such as lead, copper, silver, mercury), and their salts.[1][2] Ensure that all equipment and waste containers are free from these materials. Use only glass or plastic spatulas and containers.[2][3]

  • Work in a Ventilated Area: All handling and disposal procedures should be conducted in a well-ventilated laboratory hood to avoid inhalation of any potential dust or vapors.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions of this compound) waste_type->liquid_waste Liquid segregate_solid Segregate in a dedicated, labeled hazardous waste container for solid azides. solid_waste->segregate_solid segregate_liquid Segregate in a dedicated, labeled hazardous waste container for liquid azides. liquid_waste->segregate_liquid contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup and disposal. segregate_solid->contact_ehs segregate_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Chemical deactivation (quenching) of azides can be complex and is generally recommended only for dilute inorganic azide solutions under controlled conditions.[1] For an organic azide like this compound, direct disposal as hazardous waste is the safest and most straightforward method.[1]

Waste Segregation:
  • Solid Waste:

    • Collect all unused or expired solid this compound in a designated, clearly labeled hazardous waste container.

    • Any materials contaminated with the solid compound, such as weighing paper, pipette tips, and gloves, must also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated hazardous waste container for liquid azide waste.

    • The disposal procedure for solutions is primarily dictated by the hazards of the solvent used. Never mix azide-containing solutions with other chemical waste streams, especially acidic waste.[2]

Container Labeling and Storage:
  • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and explicitly marked as "Hazardous Waste: Contains Azides."[1]

  • List all chemical constituents of any solution on the label.

  • Keep waste containers tightly sealed when not in use.

  • Store the waste containers in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.

Final Disposal:
  • Adhere to your institution's specific protocols for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the azide-containing waste.

Summary of Key Disposal Information

Aspect Solid this compound Solutions of this compound
Waste Classification Hazardous Chemical Waste (Azide)Hazardous Chemical Waste (Azide, plus solvent hazard)
Primary Hazard Potential for explosive decomposition, toxicityToxicity, potential for explosive decomposition, solvent hazards
Container Type Dedicated, labeled plastic or glass containerDedicated, labeled plastic or glass container
Disposal Method Segregate and dispose of as solid hazardous wasteSegregate and dispose of as liquid hazardous waste
Key Precautions Avoid contact with acids and metals. Use non-metal spatulas.Do not mix with acidic waste or other incompatible chemicals.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.

References

Essential Safety and Operational Guide for Handling N3-L-Lys(Mtt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling N3-L-Lys(Mtt)-OH, which is expected to be a solid powder, appropriate personal protective equipment must be worn to prevent skin contact, eye irritation, and inhalation of dust particles.[3] The laboratory should be well-ventilated.[3]

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and potential splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent direct skin contact with the compound.[3]
Respiratory Protection NIOSH-approved N95 respirator or equivalent.Recommended when handling the powder to minimize inhalation of dust.[3]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[3]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental success.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as specified in Table 1.

2. Handling the Compound:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[3]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Use appropriate tools (e.g., spatula, weigh paper) for transferring the solid.

  • Keep the container tightly closed when not in use.[3]

3. Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the immediate area.[3] Ventilate the space and use a dust suppressant if necessary.[3] Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal.[3] The spill area should then be thoroughly decontaminated.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash the affected area with soap and water and remove contaminated clothing.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or waste this compound should be collected in a designated and clearly labeled hazardous waste container.

  • Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be disposed of as solid chemical waste.[4]

2. Labeling and Storage:

  • All waste containers must be accurately labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of all waste in accordance with institutional, local, and national regulations for hazardous chemical waste.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

A Preparation - Assess Hazards (SDS) - Don Appropriate PPE - Prepare Workspace B Handling - Work in Ventilated Area - Avoid Dust Generation - Keep Container Closed A->B C Spill or Exposure Event B->C If Spill/Exposure Occurs E Waste Collection - Segregate Solid Waste - Collect Contaminated PPE B->E After Use D Emergency Procedures - Evacuate & Ventilate - First Aid (Eyes, Skin) - Clean & Decontaminate C->D D->E F Disposal - Label Waste Container - Store in Designated Area - Follow Institutional Protocols E->F

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.